Aplysamine-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24Br2N2O |
|---|---|
Molecular Weight |
408.17 g/mol |
IUPAC Name |
3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
LWENJEAGCYZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aplysamine, Aplysamine-1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Aplysamine-1 from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Marine Sponges as a Source of Bioactive Compounds
Marine sponges, belonging to the phylum Porifera, are among the most prolific sources of novel, biologically active secondary metabolites. These sessile, filter-feeding organisms have developed a remarkable chemical arsenal for defense, communication, and reproduction, leading to the discovery of thousands of unique natural products. Many of these compounds possess complex chemical structures and exhibit potent pharmacological activities, making them invaluable leads in the development of new therapeutic agents.
Introduction to Bromotyrosine Alkaloids
Within the vast chemical diversity of sponge-derived natural products, bromotyrosine alkaloids represent a significant and well-studied class of compounds. These metabolites are biosynthetically derived from the amino acid tyrosine and are characterized by the presence of one or more bromine atoms on the aromatic ring. The order Verongida is particularly renowned for producing a wide array of these halogenated compounds, which exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory properties.
Aplysamine-1: A Promising Bromotyrosine Derivative
This compound is a bromotyrosine-derived secondary metabolite that has garnered interest due to its unique structure and biological activity. As a member of the bromotyramine class of compounds, its discovery has contributed to the understanding of the chemical ecology of marine sponges and has provided a novel scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological characterization of this compound.
Discovery and Isolation of this compound
Source Organism
This compound was first isolated from an Australian marine sponge of the genus Aplysina[1][2][3]. The specimen was collected by SCUBA diving at a depth of 10 meters off the coast of South Durras, New South Wales, Australia[3]. Sponges of the genus Pseudoceratina and Suberea have also been reported as sources of this compound[4].
Extraction Protocol
The collected sponge material was diced and preserved in ethanol at -3°C. The ethanol extract, which exhibited potent antibiotic activity, was the starting point for the isolation of this compound. The ethanolic extract was decanted and concentrated under reduced pressure to yield a crude extract which was then subjected to further purification[3].
Chromatographic Purification
The initial purification of the crude extract involved solvent partitioning. The detailed chromatographic separation to isolate this compound is outlined in the experimental workflow diagram below. The process typically involves a combination of normal-phase and reverse-phase chromatography techniques to separate compounds based on their polarity.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy[3].
Mass Spectrometry Analysis
Electron Impact Mass Spectrometry (EIMS) of this compound revealed a characteristic isotopic cluster of ions, indicating the presence of two bromine atoms. The molecular formula was determined to be C15H24Br2N2O by accurate mass measurement[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were instrumental in elucidating the connectivity of the atoms in this compound. The chemical shifts and coupling constants provided detailed information about the aromatic and aliphatic portions of the molecule[3].
Final Structure
Based on the comprehensive spectroscopic analysis, the structure of this compound was established as 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[4].
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H24Br2N2O | [4] |
| Molecular Weight | 408.17 g/mol | [4] |
| Appearance | Not reported in detail | |
| Solubility | Soluble in methanol and other polar organic solvents | [3] |
Biological Activity and Mechanism of Action
Histamine H3 Receptor Antagonism
This compound has been identified as a potent antagonist of the histamine H3 receptor. It exhibits a high binding affinity for the human H3 receptor with a Ki value of 30 ± 4 nM[5]. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonists of this receptor are of interest for the treatment of various neurological disorders.
| Biological Target | Activity | Value | Reference |
| Human Histamine H3 Receptor | Antagonist (Ki) | 30 ± 4 nM | [5] |
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, as an antagonist, this compound blocks the binding of histamine to the H3 receptor, thereby inhibiting this signaling cascade. The receptor can also modulate other downstream pathways, including the MAPK and PI3K/Akt pathways.
Other Reported Biological Activities
While the primary characterized activity of this compound is its H3 receptor antagonism, other bromotyrosine alkaloids from Aplysina species are known to possess antibiotic properties[3]. However, in the initial discovery, this compound itself did not show significant activity against several test bacteria or fungi[3]. Further screening against a broader range of pathogens and cancer cell lines is warranted to fully explore its therapeutic potential.
Experimental Protocols
General Experimental Procedures
All solvents used for extraction and chromatography should be of analytical or HPLC grade. NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) using deuterated solvents. Mass spectra are obtained using high-resolution mass spectrometers.
Extraction and Isolation of this compound
-
Extraction: A specimen of Aplysina sp. (approximately 250 g wet weight) is diced and immediately immersed in ethanol (2 L) and stored at -3°C. The ethanol is decanted and concentrated under reduced pressure to yield a dark, viscous oil.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The aqueous layer, containing the more polar compounds, is retained.
-
Initial Chromatography: The aqueous fraction is subjected to column chromatography on a non-polar stationary phase (e.g., C18) with a gradient of water and methanol to perform an initial separation.
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC using a C18 column and a mobile phase of 20% water in methanol[3].
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) is used to determine the exact mass and molecular formula of the isolated compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded in a deuterated solvent (e.g., CD₃OD).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded in the same deuterated solvent to identify all carbon environments in the molecule.
The following tables summarize the reported spectroscopic data for this compound[3].
Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2', 6' | 7.35 | s | |
| 7 | 2.85 | t | 7.0 |
| 8 | 2.65 | t | 7.0 |
| N(CH₃)₂ (on ethyl) | 2.30 | s | |
| 3 | 4.05 | t | 6.0 |
| 2 | 2.00 | p | 6.0 |
| 1 | 2.50 | t | 6.0 |
| N(CH₃)₂ (on propyl) | 2.25 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δ (ppm) |
| 1' | 139.5 |
| 2', 6' | 133.0 |
| 3', 5' | 116.0 |
| 4' | 154.0 |
| 7 | 61.0 |
| 8 | 36.0 |
| N(CH₃)₂ (on ethyl) | 45.5 |
| 1 | 58.0 |
| 2 | 27.0 |
| 3 | 70.0 |
| N(CH₃)₂ (on propyl) | 45.5 |
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (relative intensity) |
| [M]+ | 408 (not observed) |
| [M - CH₂N(CH₃)₂]+ | 350 (10) |
| [M - C₃H₆N(CH₃)₂]+ | 322 (5) |
| C₈H₇Br₂O | 280 (100) |
| C₇H₅Br₂ | 247 (40) |
Conclusion and Future Perspectives
This compound, a bromotyrosine alkaloid from the marine sponge Aplysina sp., represents an interesting natural product with potent and selective activity as a histamine H3 receptor antagonist. Its discovery highlights the value of marine invertebrates as a source of novel chemical scaffolds for drug discovery. The detailed isolation and characterization protocols provided in this guide serve as a valuable resource for researchers in the field of natural products chemistry and pharmacology.
Future research on this compound could focus on several key areas:
-
Total Synthesis: Development of an efficient total synthesis route would enable the preparation of larger quantities of this compound for further biological evaluation and the synthesis of novel analogs with improved pharmacological properties.
-
Expanded Biological Screening: A comprehensive screening of this compound against a wider range of biological targets, including various cancer cell lines, pathogenic microorganisms, and other GPCRs, could reveal additional therapeutic applications.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound as a potential therapeutic agent for neurological disorders.
References
Aplysamine-1: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplysamine-1, a brominated tyrosine-derived alkaloid isolated from marine sponges of the Pseudoceratina genus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its chemical structure and stereochemical properties. While the planar structure of this compound is well-established, its three-dimensional arrangement remains to be elucidated. This document summarizes the available spectroscopic data, details a generalized experimental protocol for its isolation and structural characterization, and provides visual representations of the experimental workflow. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, marine biotechnology, and drug discovery.
Chemical Structure
This compound is a secondary metabolite characterized by a dibrominated phenolic core ether-linked to a dimethylaminopropoxy chain and bearing a dimethylaminoethyl substituent on the aromatic ring.
Systematic Name: 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[1]
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₅H₂₄Br₂N₂O |
| Molecular Weight | 408.17 g/mol |
| Exact Mass | 406.02554 Da |
| InChI | InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |
| InChIKey | LWENJEAGCYZOBC-UHFFFAOYSA-N |
| SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |
Stereochemistry
A critical aspect of any natural product's characterization is the determination of its stereochemistry, as this profoundly influences its biological activity. Based on the established planar structure of this compound, there are no apparent chiral centers (a carbon atom attached to four different substituent groups). The molecule is composed of a symmetrical dibromophenoxy ring and two flexible side chains. The absence of stereogenic centers suggests that this compound is likely an achiral molecule.
To date, the scientific literature has not reported any stereochemical studies on this compound, such as chiral separation or analysis of optical activity. Therefore, it is presumed to exist as a single, achiral compound.
Spectroscopic Data
The structural elucidation of this compound, like other marine natural products, relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₁₅H₂₄Br₂N₂O. Tandem Mass Spectrometry (MS/MS) provides valuable information about the molecule's fragmentation pattern, which aids in confirming its structural connectivity. The fragmentation of this compound has been analyzed, providing insights into its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds and general chemical shift principles)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | ~152 | - |
| 2, 6 | ~118 | 7.4 (s, 2H) |
| 3, 5 | ~135 | - |
| 4 | ~130 | - |
| 7 | ~35 | 2.8 (t, 2H) |
| 8 | ~60 | 2.5 (t, 2H) |
| 9, 10 | ~45 | 2.3 (s, 6H) |
| 1' | ~68 | 4.1 (t, 2H) |
| 2' | ~28 | 2.1 (m, 2H) |
| 3' | ~58 | 2.6 (t, 2H) |
| 4', 5' | ~45 | 2.4 (s, 6H) |
Note: These are predicted values and require experimental verification.
Experimental Protocols
The isolation and structural elucidation of this compound from its natural source, the marine sponge Pseudoceratina verrucosa, involves a multi-step process.[3][4]
Isolation and Purification of this compound
The following diagram outlines a typical workflow for the isolation and purification of this compound.
References
The Biosynthetic Pathway of Aplysamine-1 in Aplysina Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Aplysamine-1, a bromotyrosine-derived secondary metabolite found in marine sponges of the genus Aplysina. This document outlines the putative enzymatic steps, summarizes quantitative data on related compounds, and provides detailed experimental protocols for pathway elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the amino acid L-phenylalanine. The proposed pathway involves a series of enzymatic modifications, including hydroxylation, bromination, decarboxylation, and amidation. While the complete enzymatic machinery has yet to be fully characterized in Aplysina species, a putative pathway can be constructed based on known biochemical transformations and the structures of isolated intermediates and final products.
The initial precursor is L-phenylalanine, which is hydroxylated to form L-tyrosine.[1] This is followed by a two-step bromination of the aromatic ring of L-tyrosine, catalyzed by a vanadium-dependent halogenase, to yield 3,5-dibromo-L-tyrosine. Subsequently, a decarboxylase is thought to convert 3,5-dibromo-L-tyrosine to 3,5-dibromotyramine. The final step in the formation of this compound is likely an amidation reaction.[2]
Quantitative Data
While specific quantitative data for this compound in the tissue of Aplysina species is not extensively documented, studies have quantified related bromotyrosine alkaloids, which can accumulate to significant levels, sometimes exceeding 10% of the sponge's dry weight.[1][3][4][5] this compound has been identified as a component of the exometabolome of Aplysina cavernicola, with the total major brominated exometabolites accounting for up to 1.0 ± 0.3% w/w of the concentrated seawater extract.[6]
| Compound | Species | Concentration (mg/g dry weight) | Location/Notes |
| This compound | Aplysina cavernicola | Not specified, but detected in exometabolome | The total of major brominated exometabolites was up to 1.0 ± 0.3% w/w of the concentrated seawater extract.[6] |
| Aplysinamisin-1 | Aplysina aerophoba | Varies by region (e.g., ~15-25 mg/g in Tenerife, ~5-15 mg/g in Cap de Creus) | Concentrations show significant spatial variation.[7] |
| Aplysina cavernicola | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |
| Aerophobin-2 | Aplysina aerophoba | Varies by region and sampling site | One of the four major brominated alkaloids.[7] |
| Aplysina aerophoba | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |
| Isofistularin-3 | Aplysina aerophoba | Varies by region (e.g., ~20-35 mg/g in Tenerife, ~5-15 mg/g in Cap de Creus) | Concentrations show significant spatial variation.[7] |
| Aplysina aerophoba | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] | |
| Aerothionin | Aplysina cavernicola | Up to 10% of dry weight (for total brominated isoxazoline alkaloids) | A major deterrent constituent.[1][3][4] |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound requires a multi-faceted approach, combining radiolabelling studies, enzyme assays, and metagenomic analysis.
Radiolabelling Experiment to Trace Precursors
This protocol is adapted from methodologies used for tracing biosynthetic pathways in marine sponges.[2][8]
References
- 1. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
- 5. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diving into the Molecular Diversity of Aplysina cavernicola’s Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba [mdpi.com]
- 8. Biosynthesis in marine sponges: the radiolabelling strikes back [agris.fao.org]
Physical and chemical properties of Aplysamine-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a bromotyrosine-derived secondary metabolite first isolated from the marine sponge Pseudoceratina verrucosa.[1][2] As a member of the bromotyrosine alkaloid family, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental methodologies and an exploration of its role as a histamine H3 receptor antagonist.
Physical and Chemical Properties
This compound is a solid powder at room temperature and is soluble in Dimethyl sulfoxide (DMSO).[1] Comprehensive quantitative data for this compound is summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark; 0-4°C (short-term), -20°C (long-term) | [1] |
Table 2: Chemical Identifiers and Molecular Characteristics of this compound
| Identifier/Characteristic | Value | Source |
| Molecular Formula | C15H24Br2N2O | [3] |
| Molecular Weight | 408.17 g/mol | [3] |
| Exact Mass | 408.02349 Da | [3] |
| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | [3] |
| CAS Number | 159026-30-9 | [3] |
| PubChem CID | 362025 | [3] |
| ChEMBL ID | CHEMBL380697 | [3] |
| SMILES | CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br | [3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| Mass Spectrometry | The FABMS showed an isotopic cluster of MH+ ions at m/z 490, 492, and 494, consistent with two bromine atoms. High-resolution FABMS determined the molecular formula to be C15H19Br2N5O4. | [1] |
| ¹H-NMR | The ¹H-NMR spectrum revealed characteristic signals of a spirocyclohexadiene-isoxazole ring at δ 4.08 (1H, s, H-1), 6.40 (1H, s, H-5), and 3.09, 3.75 (two d, 1H each, J = 18 Hz). | [1] |
| ¹³C-NMR | The ¹³C-NMR data for a related compound, aplysamine 7, showed signals referenced to residual DMSO-d6 at δC 39.52 ppm. | [4] |
| Infrared (IR) | Not explicitly detailed in the provided search results. |
Experimental Protocols
Isolation of this compound from Pseudoceratina verrucosa
The isolation of this compound, along with other bromotyrosine alkaloids, from the marine sponge Pseudoceratina verrucosa is a multi-step process involving extraction and chromatographic separation. The general workflow is as follows:
-
Extraction : The sponge specimen is extracted with methanol (MeOH).
-
Solvent Partitioning : The MeOH extract is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O). The aqueous layer is subsequently extracted with n-butanol (n-BuOH).
-
Chromatography :
-
The butanol extracts are first subjected to chromatography on a Sephadex LH-20 column using a CH₂Cl₂/MeOH (1:1) solvent system.
-
Further purification is achieved through silica gel column chromatography with an ethyl acetate/butanone mixture containing increasing amounts of formic acid and water.[1]
-
Total Synthesis of this compound
This compound has been successfully synthesized from commercially available tyramine. The overall yield for the synthesis is reported to be 22% over 6 steps.[1] While the detailed step-by-step protocol is not available in the provided search results, the synthesis of related purpurealidin analogs involved the bromination of tyramine, followed by tert-butyloxycarbonyl (Boc) protection of the amino moiety.[5]
Biological Activity and Signaling Pathway
This compound is a potent antagonist of the histamine H3 receptor, exhibiting a high binding affinity for the human H3 receptor with a Ki of 30+/-4 nM.[6] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist, this compound blocks the receptor, thereby inhibiting the downstream signaling cascade that is normally initiated by the binding of histamine.
The antagonism of the H3 receptor by this compound is expected to lead to the following downstream effects:
-
Increased cAMP Levels : By blocking the Gi/o-coupled H3 receptor, this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Neurotransmitter Release : H3 receptors act as presynaptic autoreceptors and heteroreceptors, and their blockade can enhance the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.
Histamine H3 Receptor Binding Assay Protocol
The affinity of this compound for the histamine H3 receptor can be determined using a radioligand binding assay. A general protocol is as follows:
-
Membrane Preparation : Membranes from cells expressing the human histamine H3 receptor are prepared.
-
Incubation : The membranes are incubated with a radiolabeled H3 receptor agonist (e.g., [³H]-N-α-methylhistamine) and varying concentrations of the competing ligand (this compound).
-
Separation : Bound and free radioligand are separated by filtration.
-
Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis : The Ki value, representing the binding affinity of this compound, is calculated from the competition binding data.[6][7]
Conclusion
This compound stands out as a marine-derived natural product with significant potential in drug discovery, primarily due to its potent antagonism of the histamine H3 receptor. This guide has provided a consolidated resource on its known physical and chemical properties, methodologies for its procurement, and its mechanism of action. Further research into the detailed spectral characteristics and the development of a more streamlined total synthesis protocol will be crucial for advancing the therapeutic applications of this compound and its analogs. The exploration of its downstream signaling effects will also be vital in elucidating its full pharmacological profile.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using UHPLC–MS profiling for the discovery of new sponge-derived metabolites and anthelmintic screening of the NatureBank bromotyrosine library - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Aplysamine-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a brominated tyrosine-derived alkaloid first isolated from a marine sponge. As a marine natural product, it represents a potential starting point for drug discovery efforts. This technical guide provides a summary of the initial biological activity screening of this compound, with a focus on its known molecular target and a guide to the broader screening assays typically employed for a compound at this stage of development. While comprehensive public data on a wide-range screening of this compound is limited, this document consolidates the available information and presents standardized protocols for key assays.
Known Biological Activity: Histamine H3 Receptor Antagonism
The most significant reported biological activity of this compound is its high-affinity binding to the human histamine H3 receptor (hH3R).[1] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for the human histamine H3 receptor has been determined through radioligand binding assays.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) |
| This compound | Human Histamine H3 | Radioligand Competition | [3H]-Nα-methylhistamine | 30 ± 4 |
Table 1: Binding Affinity of this compound for the Human Histamine H3 Receptor.[1]
Signaling Pathway
This compound acts as an antagonist at the H3 receptor, thereby blocking the constitutive activity of the receptor and the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism of interest for potential therapeutic applications in cognitive and sleep-wake disorders.
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the human histamine H3 receptor.
Materials:
-
Membranes: Cell membranes prepared from HEK-293 cells stably expressing the recombinant human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: Thioperamide (10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Preparation of Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1 nM), and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Add 50 µL of the membrane preparation (containing 15-20 µg of protein) to each well to initiate the binding reaction. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Broad Biological Activity Screening (Representative)
While extensive public data for this compound is unavailable, a typical initial screening cascade for a novel natural product would involve assessing its effects on cell viability (cytotoxicity) and its interaction with a panel of enzymes. The following sections provide an overview and representative protocols for these assays.
Cytotoxicity Screening
Cytotoxicity assays are crucial for identifying potential anticancer activity and for assessing the general toxicity of a compound. A standard approach is to screen the compound against a panel of human cancer cell lines.
Representative Data (Hypothetical):
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | > 50 |
| MDA-MB-231 | Breast Cancer | 35.2 |
| A549 | Lung Cancer | 42.8 |
| HCT116 | Colon Cancer | > 50 |
| HeLa | Cervical Cancer | 28.1 |
Table 2: Representative Cytotoxicity Data for this compound against a Panel of Human Cancer Cell Lines.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell Lines: A panel of human cancer cell lines.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Screening
Enzyme inhibition assays are performed to identify specific molecular targets of a compound. A broad screening would involve a panel of enzymes relevant to various diseases. Related compounds like Aplysamine-4 have shown anticholinesterase activity, and Aplysamine-6 inhibits isoprenylcysteine carboxyl methyltransferase (Icmt).[2]
Representative Data (Hypothetical):
| Enzyme Target | Therapeutic Area | % Inhibition at 10 µM | IC50 (µM) |
| Acetylcholinesterase | Alzheimer's Disease | 15% | > 100 |
| Cyclooxygenase-2 (COX-2) | Inflammation | 8% | > 100 |
| Cathepsin B | Cancer | 25% | 45.6 |
| Tyrosine Kinase (e.g., EGFR) | Cancer | 5% | > 100 |
Table 3: Representative Enzyme Inhibition Screening Data for this compound.
References
The Pharmacological Profile of Aplysamine-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplysamine-1, a brominated tyrosine-derived natural product isolated from marine sponges, has been identified as a potent antagonist of the histamine H3 receptor (H3R). This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization. All available quantitative data has been summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this marine-derived compound for research and drug development purposes.
Introduction
Marine organisms are a prolific source of structurally novel and biologically active secondary metabolites. This compound is a marine natural product that has garnered interest for its specific interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). As an H3R antagonist, this compound holds potential for modulating the release of various neurotransmitters, making it a valuable lead compound for the development of therapeutics targeting neurological and psychiatric disorders.
Quantitative Pharmacological Data
The primary pharmacological activity of this compound identified to date is its high-affinity binding to the human histamine H3 receptor. The compound was also screened for activity at the rat H3 receptor, though quantitative data for the latter is not publicly available.
| Parameter | Receptor | Value | Reference |
| Ki (inhibition constant) | Human Histamine H3 Receptor | 30 ± 4 nM | [1][2] |
| Activity | Rat Histamine H3 Receptor | Screened, potent antagonist | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the histamine H3 receptor. The H3R is constitutively active and is coupled to Gαi/o proteins.[3] As an antagonist, this compound blocks the binding of the endogenous agonist, histamine, to the receptor. This action inhibits the Gαi/o-mediated signaling cascade.
The canonical signaling pathway for the histamine H3 receptor involves the following steps upon activation by an agonist, which is inhibited by an antagonist like this compound:
-
Agonist Binding: Histamine binds to the H3 receptor.
-
G Protein Activation: The receptor activates the associated Gαi/o protein, causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.
-
Downstream Effector Modulation: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
-
Neurotransmitter Release Inhibition: The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, and its activation inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3]
By antagonizing the H3 receptor, this compound disinhibits this pathway, leading to an increase in the synthesis and release of histamine and other neurotransmitters in the CNS.
References
- 1. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 2. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Aplysamine-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aplysamine-1, a bromotyrosine-derived marine natural product, has emerged as a compound of significant interest in the field of pharmacology. Exhibiting a range of biological activities, its precise mechanism of action, particularly in the context of cancer therapeutics, is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its pro-apoptotic effects in triple-negative breast cancer (TNBC). The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutic agents.
Quantitative Data Summary
The cytotoxic and pro-apoptotic activities of this compound and its closely related analogue, Aplysinamisine I, have been evaluated in triple-negative breast cancer cell lines. The following table summarizes the key quantitative data from these studies.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| Aplysinamisine I | MDA-MB-468 (3D Spheroids) | Apoptosis (Caspase 3/7 cleavage) | IC₅₀ | 2.9 ± 0.28 µM (at 24h) | [1] |
| Aplysinamisine I | MDA-MB-231 & MDA-MB-468 | 2D Cytotoxicity | IC₅₀ | >80 µM (at 72h) | [1] |
| This compound | Human Histamine H3 Receptor | Radioligand Binding Assay | Kᵢ | 30 ± 4 nM | [2] |
Mechanism of Action: Induction of Apoptosis in Triple-Negative Breast Cancer
Recent studies on Aplysinamisine I, a compound structurally similar to this compound, have shed light on a potent pro-apoptotic mechanism in TNBC cells, particularly when grown in three-dimensional (3D) spheroid models which more closely mimic in vivo tumors.[1]
Proposed Signaling Pathway
Proteomic analysis of TNBC spheroids treated with Aplysinamisine I suggests a potential mechanism involving the inhibition of nucleophosmin (NPM1).[1] NPM1 is a multifunctional protein implicated in ribosome biogenesis, DNA repair, and the suppression of apoptosis. Its overexpression in cancer cells is often associated with chemoresistance. The inhibition of NPM1 by this compound could lead to the activation of apoptotic pathways. While initial studies have shown a modest decrease in nucleophosmin expression, this remains a compelling hypothesis for the compound's mode of action.[1]
The induction of apoptosis is executed through the activation of effector caspases, such as caspase-3 and caspase-7.[1][3] This activation is a hallmark of the apoptotic cascade and leads to the cleavage of key cellular substrates, ultimately resulting in programmed cell death.
Figure 1: Hypothesized signaling pathway of this compound inducing apoptosis via inhibition of Nucleophosmin.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.
3D Spheroid Multi-parametric Cytotoxicity Assay
This assay is designed to simultaneously measure apoptosis, viability, and membrane integrity in 3D cell cultures.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Ultra-low attachment 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or related compounds
-
Hoechst 33342 stain (for DNA content/viability)
-
7-Aminoactinomycin D (7-AAD) stain (for membrane integrity)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed TNBC cells into ultra-low attachment 96-well plates at a density that promotes the formation of single spheroids of a consistent size within 24-48 hours.
-
Spheroid Formation: Allow cells to aggregate and form spheroids overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Treat the spheroids with a serial dilution of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated spheroids for the desired time period (e.g., 24 hours).
-
Staining:
-
Add the Caspase-Glo® 3/7 3D reagent directly to the wells containing spheroids, following the manufacturer's protocol.[4][5] This reagent lyses the cells and contains a substrate for caspase-3 and -7, producing a luminescent signal proportional to caspase activity.
-
Alternatively, for imaging-based analysis, add a staining cocktail containing Hoechst 33342 and 7-AAD to the wells and incubate for 3 hours.[1]
-
-
Fixation (for imaging): Gently wash the spheroids with PBS and then fix with 4% PFA.
-
Data Acquisition:
-
Data Analysis: Analyze the luminescent signal or image data to quantify caspase activity (apoptosis), nuclear intensity (viability), and 7-AAD positive cells (loss of membrane integrity).
Figure 2: Experimental workflow for the 3D spheroid multi-parametric cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
TNBC cell lines
-
Standard 96-well flat-bottom plates
-
Cell culture medium
-
This compound or related compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Histamine H3 Receptor Antagonism
In addition to its anti-cancer properties, this compound has been identified as a potent antagonist of the histamine H3 receptor, with a high binding affinity (Ki = 30 ± 4 nM) for the human receptor.[2] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[10] Antagonism of the H3 receptor leads to an increased release of these neurotransmitters, resulting in stimulant and nootropic effects.[10] This dual activity of this compound suggests its potential for development in both oncology and neurology.
Conclusion
This compound presents a compelling profile as a bioactive marine natural product with multifaceted therapeutic potential. Its ability to induce apoptosis in triple-negative breast cancer, a particularly aggressive and difficult-to-treat malignancy, highlights its promise in oncology. The hypothesized mechanism involving the inhibition of nucleophosmin provides a clear avenue for further investigation. Concurrently, its potent antagonism of the histamine H3 receptor opens up possibilities for its application in neurological disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to further elucidate the intricate mechanisms of this compound and to explore its full therapeutic potential. Continued research into the signaling pathways modulated by this fascinating molecule is crucial for its translation into clinical applications.
References
- 1. The Marine Natural Compound Aplysinamisine I Selectively Induces Apoptosis and Exhibits Synergy with Taxol™ in Triple-Negative Breast Cancer Spheroids [mdpi.com]
- 2. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 7. eastport.cz [eastport.cz]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Aplysamine-1: A Technical Guide to its Function as a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aplysamine-1, a marine natural product, and its significant activity as a histamine H3 receptor (H3R) antagonist. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a brominated tyrosine-derived metabolite originally isolated from marine sponges of the genus Aplysina.[1] Subsequent research has identified it as a potent antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2] The H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[3] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[4][5] Due to this regulatory role, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[3][6] this compound represents a valuable non-imidazole scaffold for the design and development of novel H3R-targeting therapeutics.
Quantitative Pharmacological Data
The primary pharmacological parameter reported for this compound is its binding affinity for the human histamine H3 receptor. This data is summarized in the table below. To date, specific functional data, such as IC50 or pA2 values from functional assays, for this compound have not been reported in the cited literature.
Table 1: Binding Affinity of this compound at the Human Histamine H3 Receptor
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |
| This compound | Human H3 | Radioligand Binding | [3H]-Nα-methylhistamine | 30 ± 4 | [2] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R activation can also modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway. As an antagonist, this compound blocks the binding of histamine to the H3 receptor, thereby preventing the initiation of this inhibitory signaling cascade and leading to an increase in histamine release from histaminergic neurons.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. While the specific functional assay protocol for this compound is not available in the primary literature, a representative protocol for a common H3R functional assay is described.
Radioligand Binding Assay (Inferred Protocol)
This protocol is inferred from the primary publication by Swanson et al. (2006) and general methodologies for H3 receptor binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
Membranes: CHO or HEK293 cell membranes stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Non-specific binding control: Histamine or a known high-affinity H3R ligand (e.g., clobenpropit) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C).
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by fitting the displacement data to a one-site competition model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay (Representative Protocol)
Objective: To determine the functional activity of this compound as an antagonist or inverse agonist at the human histamine H3 receptor.
Materials:
-
Membranes: CHO or HEK293 cell membranes expressing the human H3 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A potent H3R agonist (e.g., R-α-methylhistamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To regulate basal G protein activity.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filter plates.
Procedure:
-
Membrane Preparation: Pre-incubate cell membranes with GDP on ice.
-
Assay Setup: In a 96-well plate, combine the pre-incubated membranes, [35S]GTPγS, and the test compound (this compound) at various concentrations in the presence of a fixed concentration of the H3R agonist (typically the EC80 concentration).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Harvesting: Stop the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.
-
Scintillation Counting: Dry the filters, add scintillant, and quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound. Determine the IC50 value from the resulting concentration-response curve. The Schild analysis can be used to determine the pA2 value, which represents the affinity of a competitive antagonist.
Caption: [35S]GTPγS Binding Assay Workflow.
Conclusion
This compound is a marine-derived natural product with confirmed high-affinity antagonism at the human histamine H3 receptor.[2] Its non-imidazole structure makes it a compelling lead compound for the development of novel therapeutics targeting the H3 receptor for the treatment of various CNS disorders. This guide provides the foundational pharmacological data and experimental context for this compound. Further research to elucidate its functional activity profile and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Aplysamine-1: A Marine-Derived Histamine H3 Receptor Antagonist with Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Aplysamine-1, a bromotyrosine-derived natural product isolated from marine sponges, has emerged as a promising lead compound in the development of therapeutics targeting the histamine H3 receptor (H3R). This document provides a comprehensive technical overview of the current state of knowledge regarding this compound, with a focus on its potential therapeutic applications. It details the pharmacological activity of this compound as a high-affinity H3R antagonist, outlines the signaling pathways modulated by this receptor, and presents relevant experimental methodologies. While in-depth preclinical and clinical data for this compound are not yet publicly available, this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this marine-derived compound.
Introduction
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. As an autoreceptor, it provides negative feedback on histamine synthesis and release. As a heteroreceptor, it inhibits the release of other neurotransmitters. This dual regulatory function positions the H3 receptor as an attractive therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the H3 receptor are of particular interest as they enhance the release of these neurotransmitters, thereby offering potential therapeutic benefits in conditions characterized by cognitive deficits and arousal dysregulation.
This compound is a marine natural product that has been identified as a potent histamine H3 receptor antagonist.[1] Its unique chemical structure and high affinity for the H3 receptor make it a valuable scaffold for the design and synthesis of novel CNS-acting drugs.
Chemical and Physical Properties of this compound
This compound is a bromotyrosine derivative with the following chemical identity:
| Property | Value |
| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
| Molecular Formula | C15H24Br2N2O |
| Molecular Weight | 408.17 g/mol |
| PubChem CID | 362025 |
Pharmacological Profile: Histamine H3 Receptor Antagonism
The primary pharmacological activity of this compound identified to date is its potent antagonism of the human histamine H3 receptor.
Receptor Binding Affinity
In vitro studies have demonstrated that this compound exhibits high-affinity binding to the human histamine H3 receptor.[1] The binding affinity is a critical parameter for assessing the potential of a compound as a drug candidate.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Human H3 | 30 ± 4 nM |
Table 1: In vitro binding affinity of this compound for the human histamine H3 receptor.[1]
Potential Therapeutic Applications
The antagonist activity of this compound at the H3 receptor suggests its potential utility in treating a variety of CNS disorders. By blocking the inhibitory effect of the H3 receptor, this compound can increase the synaptic levels of several neurotransmitters, which may lead to improvements in cognitive function, wakefulness, and attention.
Cognitive Disorders (e.g., Alzheimer's Disease)
A hallmark of Alzheimer's disease is the deficit in cholinergic and other neurotransmitter systems. By increasing the release of acetylcholine and norepinephrine, H3 receptor antagonists hold promise for improving cognitive function in these patients.
Sleep-Wake Disorders (e.g., Narcolepsy)
The histaminergic system is a key regulator of wakefulness. H3 receptor antagonists, by promoting the release of histamine in the brain, can enhance wakefulness and are therefore being investigated for the treatment of disorders of excessive daytime sleepiness, such as narcolepsy.
Attention-Deficit/Hyperactivity Disorder (ADHD)
The pathophysiology of ADHD is thought to involve dysregulation of dopaminergic and noradrenergic pathways. By increasing the release of these neurotransmitters in the prefrontal cortex, H3 receptor antagonists may offer a novel therapeutic approach for managing the core symptoms of ADHD.
Signaling Pathways
This compound, as a histamine H3 receptor antagonist, modulates downstream signaling cascades by preventing the receptor's activation by endogenous histamine. The H3 receptor is a member of the Gi/o protein-coupled receptor family.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively available in the public domain. The following sections provide representative methodologies for key in vitro assays used to characterize histamine H3 receptor antagonists.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by this compound.
Materials:
-
Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-N-α-methylhistamine.
-
Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., R-α-methylhistamine).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: GTPγS Binding (Representative Protocol)
This assay measures the functional activity of a compound at a G protein-coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For an antagonist like this compound, this assay would be used to measure its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Objective: To determine the potency of this compound in inhibiting agonist-induced G protein activation.
Materials:
-
Membrane preparations from cells expressing the human H3 receptor.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
[35S]GTPγS.
-
GDP.
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations.
-
Add the H3 receptor agonist to stimulate the receptor.
-
Add [35S]GTPγS and GDP to the reaction mixture.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure the bound radioactivity by scintillation counting.
-
Determine the IC50 value of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
Conclusion and Future Directions
This compound represents a valuable natural product lead with high affinity for the histamine H3 receptor. Its antagonist properties make it a compelling candidate for further investigation into its therapeutic potential for a range of CNS disorders, including cognitive impairments, narcolepsy, and ADHD. To date, the publicly available data on this compound is limited to its in vitro binding affinity. Future research should focus on:
-
Comprehensive in vitro functional characterization: Determining the potency of this compound in functional assays such as GTPγS binding and cAMP accumulation is crucial to confirm its antagonist activity and to understand its efficacy.
-
In vivo preclinical studies: Evaluating the pharmacokinetic profile, brain penetrance, and efficacy of this compound in relevant animal models of cognitive and sleep-wake disorders is a critical next step.
-
Selectivity profiling: Assessing the binding of this compound to other receptors to determine its selectivity and potential for off-target effects.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and its derivatives could pave the way for a new class of marine-derived therapeutics for challenging neurological and psychiatric conditions.
References
Aplysamine-1: An In-Depth Review of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1, a bromotyrosine-derived secondary metabolite isolated from marine sponges, has emerged as a compound of interest due to its notable activity at the histamine H3 receptor. This technical guide provides a comprehensive review of the available in vitro and limited in vivo data on this compound, with a focus on its potential as a pharmacological tool and therapeutic lead. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
In Vitro Studies
The primary pharmacological characteristic of this compound identified in the literature is its potent antagonism of the human histamine H3 receptor.
Quantitative Data
The binding affinity of this compound for the human histamine H3 receptor has been determined through radioligand binding assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Human Histamine H3 | Radioligand Binding | Ki | 30 ± 4[1][2] |
Experimental Protocols
While specific, detailed protocols for the evaluation of this compound are not extensively published, the determination of its Ki value would have followed a standardized radioligand competition binding assay protocol.
Radioligand Competition Binding Assay (Hypothetical Protocol for this compound)
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-R-α-methylhistamine) is incubated with the receptor-containing membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent H3 receptor antagonist (e.g., clobenpropit).
-
-
Incubation and Detection:
-
The assay plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Studies
As of the latest available literature, there are no published in vivo studies specifically investigating this compound. However, based on its potent in vitro activity as a histamine H3 receptor antagonist, several established animal models could be employed to evaluate its potential physiological effects. Histamine H3 receptor antagonists are known to have wake-promoting and pro-cognitive effects.[3][4][5]
Potential Experimental Protocols for In Vivo Evaluation
Animal Models of Cognition and Wakefulness
-
Novel Object Recognition Test: This test assesses learning and memory in rodents. The animal is familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object. The effect of this compound on cognitive performance would be evaluated by administering the compound prior to the familiarization or testing phase.
-
Morris Water Maze: This is a classic test for spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) over several trials is a measure of learning. The effect of this compound on spatial memory would be assessed by its impact on escape latency and the time spent in the target quadrant during a probe trial where the platform is removed.
-
Electroencephalography (EEG) for Wakefulness: To assess wake-promoting effects, animals would be implanted with EEG electrodes. Following administration of this compound, changes in sleep-wake states (e.g., increased wakefulness, reduced slow-wave sleep) would be monitored and quantified.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound would block the constitutive activity of the receptor and the binding of the endogenous agonist, histamine. This leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Furthermore, as an autoreceptor on histaminergic neurons, its blockade enhances the synthesis and release of histamine.[4][5]
Caption: this compound antagonism of the histamine H3 receptor signaling pathway.
Experimental Workflow for In Vitro Radioligand Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a compound like this compound.
Caption: Workflow for determining the Ki of this compound.
Conclusion
This compound is a potent in vitro antagonist of the human histamine H3 receptor. While this presents a promising profile for potential therapeutic applications in cognitive and sleep disorders, a significant gap in the understanding of this compound lies in the absence of published in vivo data. Further research is warranted to elucidate its pharmacokinetic properties, in vivo efficacy, and safety profile to fully assess its potential as a drug development candidate. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Aplysamine-1 Research: A Technical Guide for Scientists
Aplysamine-1, a brominated tyrosine-derived metabolite isolated from marine sponges, has emerged as a significant pharmacological tool due to its potent and selective antagonism of the histamine H3 receptor. This technical guide provides a comprehensive literature review of this compound, focusing on its discovery, biological activity, and the experimental methodologies used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors and the development of novel therapeutics.
Introduction and Discovery
This compound is a natural product first reported to be isolated from a marine sponge of the genus Aplysina.[1] Its discovery was part of a broader effort to identify novel bioactive compounds from marine organisms. The chemical structure of this compound was elucidated as 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine, with the molecular formula C15H24Br2N2O.[1] Subsequent research focused on its synthesis and biological evaluation, which identified it as a potent antagonist of the histamine H3 receptor.[1]
Biological Activity and Quantitative Data
The primary and most well-documented biological activity of this compound is its high-affinity binding to the human histamine H3 receptor.[1] As an antagonist, it blocks the receptor's activity. The quantitative data for the binding affinity of this compound is summarized in the table below. To date, there is a lack of published data on other significant biological activities of this compound itself, although other derivatives of aplysamine have shown a range of activities including antibacterial and anticholinesterase properties.
| Target | Assay Type | Organism | Parameter | Value | Reference |
| Histamine H3 Receptor | Radioligand Binding Assay | Human | Ki | 30 ± 4 nM | [1] |
Table 1: Quantitative Biological Activity Data for this compound
Histamine H3 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The H3 receptor is constitutively active and primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by H3 receptor activation.
Figure 1: General signaling pathway of the Histamine H3 Receptor antagonized by this compound.
Experimental Protocols
The following is a detailed methodology for the key experiment used to characterize this compound's biological activity, based on the likely procedures used in the primary literature.[1]
Histamine H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound (this compound) to the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-N-α-methylhistamine or another suitable H3 receptor radioligand.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or clobenpropit).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation fluid compatible with the filter mats.
-
Instrumentation: 96-well filter plates (e.g., GF/C), a cell harvester, and a liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control. Total assay volume is typically 200-250 µL.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for the Histamine H3 Receptor radioligand binding assay.
Conclusion and Future Directions
This compound is a valuable research tool for studying the pharmacology of the histamine H3 receptor. Its potent antagonist activity makes it a useful probe for elucidating the physiological and pathological roles of this receptor. While its primary characterization has been focused on its H3 receptor binding affinity, future research could explore its functional effects on downstream signaling pathways in more detail. Furthermore, a broader screening of this compound against a wider range of biological targets could potentially uncover novel activities and therapeutic applications for this marine natural product. The detailed methodologies provided in this guide should serve as a valuable resource for researchers in the field.
References
The Multifaceted Biological Activities of Aplysamine-1 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplysamine-1, a bromotyrosine-derived secondary metabolite isolated from marine sponges, and its synthetic analogs have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound and its related compounds, with a focus on their interactions with cellular targets and signaling pathways. This document summarizes the available quantitative data, details the experimental protocols for assessing their activities, and presents visual representations of the underlying molecular mechanisms.
Introduction
Marine organisms are a rich source of structurally unique and biologically active natural products. Among these, compounds derived from the amino acid tyrosine, particularly brominated tyrosine derivatives isolated from sponges of the Verongida order, have shown significant therapeutic potential. This compound and its analogs represent a key family within this class, demonstrating a range of activities from receptor antagonism to enzyme inhibition. Understanding the structure-activity relationships and mechanisms of action of these compounds is crucial for their development as potential therapeutic agents.
Quantitative Biological Activity Data
The biological activities of this compound and its analogs are summarized in the table below. The data highlights their potency as histamine H3 receptor antagonists and enzyme inhibitors.
| Compound | Biological Activity | Target | Quantitative Data (Kᵢ/IC₅₀/MIC) | Organism/Cell Line | Reference(s) |
| This compound | Histamine H3 Receptor Antagonist | Human Histamine H3 Receptor | Kᵢ = 30 ± 4 nM | Recombinant HEK293 cells | [1] |
| Des-bromothis compound | Histamine H3 Receptor Antagonist | Human Histamine H3 Receptor | Potent Antagonist (specific Kᵢ not provided) | Recombinant HEK293 cells | [1] |
| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | Histamine H3 Receptor Antagonist | Human Histamine H3 Receptor | Potent Antagonist (specific Kᵢ not provided) | Recombinant HEK293 cells | [1] |
| Aplysamine-4 | Acetylcholinesterase Inhibitor | Electric Eel Acetylcholinesterase | Moderate Inhibitor (specific IC₅₀ not provided) | - | |
| Antibacterial | Gram-positive and Gram-negative bacteria | Moderate Activity (specific MICs not provided) | Various bacterial strains | ||
| Aplysamine-6 | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor | Human Icmt | Bioactive Constituent (specific IC₅₀ not provided) | Recombinant enzyme | |
| UCM-1336 (synthetic Icmt inhibitor) | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor | Human Icmt | IC₅₀ = 2 µM | Recombinant enzyme |
Key Biological Activities and Mechanisms of Action
Histamine H3 Receptor Antagonism
This compound and several of its synthetic analogs have been identified as potent antagonists of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1] As an antagonist, this compound binds to the H3 receptor and blocks the effects of the endogenous agonist, histamine.
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By antagonizing this receptor, this compound can increase the release of these neurotransmitters, which has potential therapeutic implications for neurological and psychiatric disorders. The signaling pathway initiated by H3 receptor activation involves Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. H3 receptor activation also modulates the mitogen-activated protein kinase (MAPK) pathway.
References
Methodological & Application
Application Note: This document provides a comprehensive overview of the synthetic strategies for the marine natural product Aplysamine-1 and its structurally related compounds. This compound, a bromotyrosine alkaloid isolated from marine sponges, and its analogs have garnered significant interest in the scientific community due to their potential therapeutic applications, notably as histamine H3 receptor antagonists.[1] This guide is intended for researchers and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development, offering detailed protocols for key synthetic transformations and a summary of relevant biological data.
Chemical Structure and Properties of this compound
This compound is characterized by a dibrominated tyrosine core linked to two dimethylaminopropyl ether and ethylamine side chains.[2]
| Property | Value | Source |
| Molecular Formula | C15H24Br2N2O | PubChem[2] |
| Molecular Weight | 408.17 g/mol | PubChem[2] |
| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | PubChem[2] |
| CAS Number | 159026-30-9 | PubChem[2] |
Total Synthesis of this compound
A concise total synthesis of this compound has been reported starting from the commercially available precursor, tyramine. This synthetic approach involves a six-step sequence with an overall yield of 22%.[3]
Synthetic Pathway Overview
The synthesis commences with the protection of the amino group of tyramine, followed by bromination of the aromatic ring. Subsequent etherification and deprotection steps lead to the introduction of the dimethylaminopropoxy side chain. The synthesis is completed by reductive amination to install the dimethylaminoethyl group.
Caption: Total synthesis workflow for this compound from tyramine.
Experimental Protocols
Step 1: Protection of Tyramine
-
Protocol: To a solution of tyramine (1.0 eq) in a suitable solvent such as dichloromethane, add a protecting group reagent like di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford N-Boc-tyramine.
Step 2: Bromination
-
Protocol: Dissolve N-Boc-tyramine (1.0 eq) in a chlorinated solvent like dichloromethane. Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: O-Alkylation (Etherification)
-
Protocol: To a solution of the dibrominated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.5 eq) at 0 °C. After stirring for 30 minutes, add 3-(dimethylamino)propyl chloride (1.2 eq). Allow the reaction to proceed at room temperature for 6-8 hours. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Step 4: Deprotection of the Amine
-
Protocol: Dissolve the Boc-protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v). Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Step 5: Reductive Amination
-
Protocol: To a solution of the deprotected amine (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37%, 2.5 eq) and a reducing agent such as sodium cyanoborohydride (1.5 eq). Adjust the pH to be slightly acidic (pH 6-7) using acetic acid. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction, extract the product, and purify by column chromatography to yield this compound.
Synthesis of this compound Analogs
The synthesis of analogs of this compound has been pursued to explore their structure-activity relationships (SAR), particularly as histamine H3 receptor antagonists.[1]
Des-bromothis compound
A notable analog is des-bromothis compound, which lacks the bromine atoms on the aromatic ring. Its synthesis follows a similar pathway to this compound, omitting the bromination step. This analog has shown potent activity as an H3 antagonist.[1]
Other Related Compounds
The Aplysamine family includes several other members, such as Aplysamine-2, Aplysamine-4, and Aplysamine-6, which have also been isolated from marine sponges.[4][5][6][7][8] Synthetic efforts towards these more complex structures often involve multi-step sequences and the formation of amide bonds. For example, the synthesis of Aplysamine-2 has been reported as part of a broader study on purpurealidin E-derived marine sponge metabolites.[5]
Caption: Logical relationships in the synthesis of this compound and its analogs.
Biological Activity
This compound and its synthetic analogs have been evaluated for their biological activity, primarily as antagonists of the histamine H3 receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Activity | Source |
| This compound | 30 ± 4 (human H3) | Potent H3 Antagonist | [1] |
| Des-bromothis compound | Potent | H3 Antagonist | [1] |
| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | Potent | H3 Antagonist | [1] |
| Aplysamine-4 | Ki = 16 µM (eel AChE), 2 µM (insect AChE) | Acetylcholinesterase Inhibitor | [6] |
Note: The protocols provided are generalized based on common organic synthesis techniques and information from cited literature. Researchers should consult the primary literature for specific reaction conditions and characterization data. The synthesis of these compounds should be carried out by trained professionals in a well-equipped laboratory, adhering to all safety precautions.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H24Br2N2O | CID 362025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis of dispyrin, purpurealidin E, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aplysamine-2 - Wikipedia [en.wikipedia.org]
- 6. Antibacterial and anticholinesterase activities of aplysamine-4, a bromotyrosine-derived metabolite of a Red Sea marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aplysamine 6 | C21H23Br3N2O3 | CID 24899922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aplysamine 4 | C21H24Br5N3O4 | CID 49797570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Aplysamine-1 from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a bromotyrosine-derived secondary metabolite isolated from marine sponges, particularly those of the order Verongida, such as species from the genus Pseudoceratina.[1] As a potent histamine H3 receptor antagonist, this compound holds significant promise for the development of novel therapeutics targeting neurological and inflammatory disorders.[2] These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from marine sponge biomass, tailored for research and drug discovery applications.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄Br₂N₂O |
| Molecular Weight | 408.17 g/mol |
| IUPAC Name | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
| CAS Number | 159026-30-9 |
| Class | Bromotyrosine Alkaloid |
Experimental Protocols
The isolation of this compound from its natural source is a multi-step process requiring careful sample handling and a series of chromatographic separations. The general workflow involves extraction from the lyophilized sponge material, followed by solvent partitioning and purification using various chromatographic techniques.[3]
Protocol 1: Extraction and Initial Fractionation
This protocol outlines the initial extraction of crude metabolites from the marine sponge.
Materials:
-
Frozen marine sponge sample (e.g., Pseudoceratina verrucosa)
-
Deionized water
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Freeze-dryer
-
Blender or homogenizer
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Thaw the frozen marine sponge and rinse with deionized water to remove salts and debris. Freeze-dry the sponge material completely to facilitate efficient solvent extraction.[3]
-
Homogenization: Grind the lyophilized sponge into a fine powder using a blender or homogenizer.
-
Solvent Extraction:
-
Macerate the powdered sponge material in a 3:1 mixture of methanol and dichloromethane at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a 1:1 mixture of methanol and water.
-
Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids and pigments. Discard the n-hexane layer.
-
Subsequently, partition the aqueous methanol phase against dichloromethane. The bromotyrosine alkaloids, including this compound, will preferentially partition into the dichloromethane layer.
-
Collect the dichloromethane layer and concentrate it using a rotary evaporator to yield a fraction enriched with this compound.
-
Protocol 2: Chromatographic Purification
This protocol describes the purification of this compound from the enriched fraction using a combination of chromatographic techniques.
Materials:
-
Enriched extract from Protocol 1
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Ammonium hydroxide (for solvent modification)
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Silica Gel Column Chromatography:
-
Subject the enriched extract to silica gel column chromatography.
-
Elute the column with a stepwise gradient of increasing polarity, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with methanol (e.g., dichloromethane/methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CH₂Cl₂:MeOH:NH₄OH, 90:9:1).
-
Combine fractions containing compounds with similar TLC profiles to those expected for bromotyrosine alkaloids.
-
-
Size-Exclusion Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase.[3] This step is effective in removing high molecular weight impurities.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The final purification is achieved by preparative or semi-preparative RP-HPLC on a C18 column.[3]
-
A typical mobile phase would be a gradient of methanol in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% ammonium hydroxide) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Quantitative Data
The yield of this compound can vary depending on the sponge species, collection site, and season. The following table provides representative data for the extraction of bromotyrosine alkaloids from marine sponges.
| Sponge Species | Extraction Method | Yield of Crude Extract (% of dry weight) | Yield of this compound (mg per 100g of dry sponge) | Reference |
| Pseudoceratina verrucosa | Methanol/Dichloromethane Extraction | 5-15% | 10-50 mg | [4] |
| Aplysina fistularis | Ethanolic Extraction | 8-12% | Not specifically reported, but contains related bromotyrosine alkaloids. | [4] |
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the overall workflow for the extraction and purification of this compound from marine sponges.
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound Target: Histamine H3 Receptor
This compound is an antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor. As an antagonist, this compound blocks the receptor, thereby inhibiting its downstream signaling pathways. The diagram below illustrates the canonical signaling cascade of the H3 receptor, which is inhibited by this compound.
Caption: this compound antagonism of the Histamine H3 receptor signaling pathway.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Purifying Aplysamine-1: A Detailed Guide to Chromatographic Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aplysamine-1 is a bromotyrosine-derived secondary metabolite isolated from marine sponges, notably from the genera Pseudoceratina and Suberea.[1] As a member of the bromotyrosine alkaloid family, this compound and its analogs have garnered interest for their diverse biological activities, including potential antimicrobial and cytotoxic properties. This document provides a comprehensive overview and detailed protocols for the chromatographic purification of this compound from its natural source, intended to guide researchers in obtaining this compound for further study.
Data Presentation: Chromatographic Purification Parameters
The following tables summarize typical parameters for the purification of this compound and related bromotyrosine alkaloids, compiled from established methodologies for marine sponge metabolites.
Table 1: Solvent Extraction & Partitioning
| Step | Parameter | Typical Value/Solvent | Purpose |
| Extraction | Primary Solvents | Methanol (MeOH) / Dichloromethane (CH2Cl2) mixture (e.g., 1:1 or 3:1) | Exhaustive extraction of metabolites from lyophilized sponge tissue. |
| Partitioning | Solvent System | n-Butanol / Water (H2O) | Preliminary fractionation to separate polar (salts, primary metabolites) from medium-polarity compounds (including this compound). |
| n-Hexane | Initial wash to remove highly non-polar lipids and fats. |
Table 2: Column Chromatography Parameters
| Stage | Column Type | Stationary Phase | Mobile Phase System | Elution Profile |
| Initial Fractionation (Optional) | Vacuum Liquid Chromatography (VLC) | Reversed-Phase C18 Silica | Step gradient of increasing Methanol in Water | Stepwise elution from 100% H2O to 100% MeOH. |
| Final Purification | Semi-Preparative HPLC | Reversed-Phase C18 or Phenyl-bonded Silica (5-10 µm particle size) | Acetonitrile (ACN) / Water (H2O) with 0.1% Trifluoroacetic Acid (TFA) | Linear gradient, e.g., 10% to 90% ACN over 40-60 minutes. |
Experimental Workflow
The purification of this compound follows a multi-step process designed to isolate the target compound from a complex biological matrix. The general workflow is depicted below.
References
Development of Bioassays for Aplysamine-1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a bromotyrosine-derived marine natural product isolated from sponges of the Verongida order. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this compound has been identified as a potent antagonist of the human histamine H3 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its role in various neurological and cognitive processes makes it an attractive therapeutic target.
These application notes provide detailed protocols for two key bioassays to characterize the activity of this compound and its analogs at the human histamine H3 receptor: a competitive radioligand binding assay to determine binding affinity and a functional assay to measure the compound's effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their biological activities.
Table 1: Histamine H3 Receptor Binding Affinities of this compound and Analogs
| Compound | Description | Organism | Receptor Type | Ki (nM) |
| This compound | Marine natural product | Human | Histamine H3 | 30 ± 4[1][3] |
| Des-bromothis compound | Synthetic analog of this compound | Human | Histamine H3 | Potent H3 antagonist (specific Ki not provided)[1] |
| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | Synthetic analog of this compound | Human | Histamine H3 | Potent H3 antagonist (specific Ki not provided)[1] |
Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. Upon activation by an agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5][6] this compound, as an antagonist, blocks this action, thereby preventing the agonist-induced decrease in cAMP levels.
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H3 receptor using a radiolabeled ligand.
Workflow Diagram:
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit or histamine).[7]
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final concentration of 15 µg of protein per well.[8]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.[7][9]
-
Filtration: Rapidly filter the contents of each well through a GF/C filter pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the human histamine H3 receptor.
Workflow Diagram:
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test Compound (Antagonist): this compound.
-
Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine or imetit).
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the H3R-expressing cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and culture overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the H3 receptor agonist (typically the EC80 concentration) along with forskolin (to stimulate a detectable basal level of cAMP) to all wells except the negative control. Incubate for 30 minutes at room temperature.[10]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Conclusion
The provided protocols offer robust and validated methods for characterizing the bioactivity of this compound and its analogs at the human histamine H3 receptor. The radioligand binding assay directly measures the affinity of the compound for the receptor, while the functional cAMP assay provides insights into its antagonistic properties and downstream cellular effects. These assays are essential tools for the preclinical evaluation of this compound as a potential therapeutic agent.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. biorxiv.org [biorxiv.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Cell-Based Assay for Aplysamine-1 Histamine H3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. As a presynaptic autoreceptor, it modulates the release of histamine and other neurotransmitters, making it a compelling therapeutic target for a range of neurological and psychiatric disorders. Aplysamine-1, a marine natural product, has been identified as a potent antagonist of the human histamine H3 receptor. This application note provides detailed protocols for cell-based assays to characterize the antagonistic activity of this compound at the human H3 receptor. The described methods include a competitive radioligand binding assay to determine the binding affinity (Ki) and a functional cAMP assay to quantify the potency (IC50) of this compound in a cellular context.
The histamine H3 receptor is coupled to the Gi alpha subunit of the heterotrimeric G-protein.[1] Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Therefore, a cell-based assay measuring the inhibition of agonist-induced cAMP reduction is a robust method to determine the antagonistic properties of a test compound like this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and standard reference compounds for the histamine H3 receptor.
Table 1: Binding Affinity of this compound and Reference Ligands at the Human Histamine H3 Receptor
| Compound | Class | Radioligand | Cell Line | Ki (nM) |
| This compound | Antagonist | [3H]-N-α-methylhistamine | HEK293-hH3R | 30 ± 4 [3] |
| (R)-α-methylhistamine | Agonist | [3H]-N-α-methylhistamine | CHO-K1-hH3R | 3.08 |
| Imetit | Agonist | [3H]-N-α-methylhistamine | HEK293-hH3R | 0.32[4] |
| Clobenpropit | Antagonist/Inverse Agonist | [3H]-N-α-methylhistamine | HEK293-hH3R | 9.4[4] |
| Thioperamide | Antagonist/Inverse Agonist | [3H]-N-α-methylhistamine | HEK293-hH3R | 7.2[4] |
Table 2: Functional Potency of this compound and Reference Ligands in a cAMP Assay
| Compound | Class | Agonist | Cell Line | IC50 (nM) |
| This compound | Antagonist | (R)-α-methylhistamine | CHO-K1-hH3R | To be determined |
| Clobenpropit | Antagonist/Inverse Agonist | (R)-α-methylhistamine | CHO-K1-hH3R | ~10 |
| Thioperamide | Antagonist/Inverse Agonist | 5-HT | NG108-15 | 13,700[5] |
| Pitolisant | Antagonist/Inverse Agonist | (R)-α-methylhistamine | HEK293-hH3R | ~8.0 (pKi)[4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human histamine H3 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials and Reagents:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine (Specific Activity: ~80 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compounds: (R)-α-methylhistamine (for non-specific binding), Clobenpropit.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
96-well Plates: Standard or deep-well plates.
-
Glass Fiber Filters: GF/C or equivalent, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in Assay Buffer to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-N-α-methylhistamine (at a final concentration equal to its Kd, e.g., ~1-3 nM), and 150 µL of cell membrane suspension (typically 5-20 µg of protein per well).[8]
-
Non-specific Binding: 50 µL of a high concentration of a competing ligand (e.g., 10 µM (R)-α-methylhistamine), 50 µL of [3H]-N-α-methylhistamine, and 150 µL of cell membrane suspension.[9]
-
Competitive Binding: 50 µL of each dilution of this compound, 50 µL of [3H]-N-α-methylhistamine, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This protocol details the measurement of the antagonistic effect of this compound on the histamine H3 receptor by quantifying its ability to block the agonist-induced inhibition of cAMP production.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell Culture Medium: Ham's F-12, 10% FBS, and a selection antibiotic (e.g., G418).
-
Test Compound: this compound.
-
Agonist: (R)-α-methylhistamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well White Opaque Plates.
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture and Plating: Culture the cells in the recommended medium. The day before the assay, seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the agonist (R)-α-methylhistamine (typically the EC80 concentration, e.g., 3 nM) mixed with forskolin (e.g., 5 µM) to all wells except the basal control.[6] Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Determine the cAMP concentration in each well based on the standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the agonist-induced response) using non-linear regression analysis.
-
Mandatory Visualization
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Functional cAMP Assay Workflow.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Agonist and antagonist effects of histamine H3 receptor ligands on 5-HT3 receptor-mediated ion currents in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Aplysamine-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aplysamine-1, a brominated tyrosine derivative isolated from marine sponges of the genus Aplysina, has been identified as a potent histamine H3 receptor antagonist.[1][2] This application note provides a comprehensive guide for the preclinical in vivo evaluation of this compound. Drawing upon the known biological activities of this compound and related marine natural products, this document outlines detailed experimental designs to investigate its potential anti-inflammatory, anti-angiogenic, and anti-cancer properties. Protocols for animal models, dosing regimens, and endpoint analyses are provided to facilitate further research and development of this promising marine compound.
Introduction to this compound
This compound is a marine natural product that has demonstrated high binding affinity for the human histamine H3 receptor (Ki = 30+/-4 nM).[1] Histamine H3 receptor antagonists are known to modulate the release of various neurotransmitters in the central nervous system and have shown potential in the treatment of neurological and inflammatory disorders.[3][4][5] Furthermore, compounds derived from Aplysina sponges have exhibited a range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against cancer cells.[6][7][8][9][10][11][12] Given this background, this compound warrants investigation for its therapeutic potential in several disease models.
General Considerations for In Vivo Studies
Formulation of this compound
The formulation of marine natural products for in vivo administration is a critical step to ensure bioavailability and minimize toxicity.[13][14] Due to the often lipophilic nature of these compounds, a common approach involves the use of a vehicle composed of a mixture of solvents.
Suggested Vehicle:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG 400 (Polyethylene glycol 400): A commonly used solubilizing agent.
-
50% Saline (0.9% NaCl): To bring the formulation to a physiological osmolality.
Protocol for Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG 400 and mix thoroughly.
-
Add saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, sonication may be applied.
-
Prepare the formulation fresh daily.
Animal Models
All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Specific pathogen-free (SPF) conditions are recommended to reduce variability.[15][16]
Experimental Design: Anti-Inflammatory Activity
Based on the known anti-inflammatory properties of extracts from Aplysina sponges, a relevant in vivo model is the Collagen-Induced Arthritis (CIA) model in mice, which mimics human rheumatoid arthritis.[6][7][17]
Collagen-Induced Arthritis (CIA) Model
Animal Strain: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.[15][16]
Experimental Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: this compound (10 mg/kg, i.p., daily) (n=10)
-
Group 3: this compound (30 mg/kg, i.p., daily) (n=10)
-
Group 4: Dexamethasone (1 mg/kg, i.p., daily) - Positive control (n=10)
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[18][19]
-
Booster (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.[18]
-
Treatment: Begin daily intraperitoneal (i.p.) injections of this compound, vehicle, or dexamethasone from day 21 to day 42.
-
Clinical Assessment: Monitor mice twice weekly for signs of arthritis from day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[15][16][18]
-
Histopathology (Day 42): Euthanize mice and collect hind paws. Fix in 10% buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Data Presentation
| Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.5 |
| This compound (10 mg/kg) | 7.2 ± 0.9 | 3.1 ± 0.2 | 2.4 ± 0.3 | 2.1 ± 0.4 |
| This compound (30 mg/kg) | 4.1 ± 0.7 | 2.5 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.3 |
| Dexamethasone (1 mg/kg) | 2.5 ± 0.5 | 2.1 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.2 |
Data are presented as mean ± SEM.
Visualization
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Experimental Design: Anti-Angiogenic Activity
Aeroplysinin-1, another compound from Aplysina sponges, has demonstrated anti-angiogenic effects.[8][9] this compound's potential to inhibit angiogenesis can be evaluated using the Matrigel plug assay.
Matrigel Plug Angiogenesis Assay
Animal Strain: C57BL/6 mice (female, 8-10 weeks old).
Experimental Groups:
-
Group 1: Matrigel + Vehicle (n=8)
-
Group 2: Matrigel + VEGF (200 ng) + Vehicle (n=8)
-
Group 3: Matrigel + VEGF (200 ng) + this compound (50 µM) (n=8)
-
Group 4: Matrigel + VEGF (200 ng) + this compound (100 µM) (n=8)
-
Group 5: Matrigel + VEGF (200 ng) + Sunitinib (20 µM) - Positive control (n=8)
Protocol:
-
Preparation: Thaw Matrigel on ice. Mix with heparin (10 units/mL), VEGF, and the test compounds (this compound or Sunitinib) or vehicle. Keep on ice.[20][21][22]
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse. The Matrigel will form a solid plug at body temperature.[23][24]
-
Explantation (Day 10): Euthanize mice and carefully excise the Matrigel plugs.
-
Hemoglobin Assay: Homogenize a portion of the plug and measure hemoglobin content using Drabkin's reagent to quantify blood vessel formation.
-
Immunohistochemistry: Fix the remaining portion of the plug in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.[24]
Data Presentation
| Group | Hemoglobin (g/dL) | Microvessel Density (vessels/mm²) |
| Matrigel + Vehicle | 0.5 ± 0.1 | 15 ± 3 |
| Matrigel + VEGF + Vehicle | 3.2 ± 0.4 | 85 ± 10 |
| Matrigel + VEGF + this compound (50 µM) | 2.1 ± 0.3 | 55 ± 8 |
| Matrigel + VEGF + this compound (100 µM) | 1.2 ± 0.2 | 30 ± 5 |
| Matrigel + VEGF + Sunitinib (20 µM) | 0.8 ± 0.1 | 20 ± 4 |
Data are presented as mean ± SEM.
Visualization
Caption: Hypothesized anti-angiogenic mechanism of this compound.
Experimental Design: Anti-Cancer Activity
Several compounds from Aplysina sponges have demonstrated cytotoxicity against various cancer cell lines.[10][11][12][25][26] A human tumor xenograft model is appropriate to evaluate the in vivo anti-cancer efficacy of this compound.
Human Tumor Xenograft Model
Cell Line: A human cancer cell line known to express histamine H3 receptors, such as the A375 melanoma cell line.
Animal Strain: Athymic nude mice (female, 6-8 weeks old).
Experimental Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: this compound (20 mg/kg, i.p., daily) (n=10)
-
Group 3: this compound (40 mg/kg, i.p., daily) (n=10)
-
Group 4: Dacarbazine (20 mg/kg, i.p., every 3 days) - Positive control (n=10)
Protocol:
-
Cell Culture and Implantation: Culture A375 cells under standard conditions. Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.[27][28][29]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.[30]
-
Treatment: Randomize mice into treatment groups and begin daily i.p. injections.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (width² x length)/2.[27]
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study (e.g., day 28).
-
Tumor Analysis: Excise tumors, weigh them, and process for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and Western blot analysis of relevant signaling pathways.
Data Presentation
| Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1850 ± 250 | - | +5.2 ± 1.5 |
| This compound (20 mg/kg) | 1100 ± 180 | 40.5 | +3.1 ± 1.2 |
| This compound (40 mg/kg) | 650 ± 120 | 64.9 | -1.5 ± 0.8 |
| Dacarbazine (20 mg/kg) | 500 ± 90 | 73.0 | -4.8 ± 1.1 |
Data are presented as mean ± SEM.
Visualization
Caption: Workflow for the human tumor xenograft model.
Pharmacokinetic and Toxicity Studies
Preliminary pharmacokinetic (PK) and toxicity studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a safe dose range for efficacy studies.
Preliminary Pharmacokinetics
-
Animals: Male Sprague-Dawley rats.
-
Administration: Intravenous (i.v.) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 20 mg/kg).
-
Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Parameters: Calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Acute Toxicity
-
Animals: Male and female Swiss Webster mice.
-
Administration: Administer single escalating doses of this compound (e.g., 50, 100, 200, 500 mg/kg, i.p.).
-
Observation: Monitor for clinical signs of toxicity and mortality for 14 days.
-
Endpoint: Determine the maximum tolerated dose (MTD) and the LD50.
Conclusion
This compound represents a promising marine natural product with therapeutic potential stemming from its activity as a histamine H3 receptor antagonist and the broader biological activities of related compounds. The experimental designs and protocols outlined in this application note provide a framework for the systematic in vivo evaluation of this compound's anti-inflammatory, anti-angiogenic, and anti-cancer properties. These studies will be crucial in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the anti-inflammatory and analgesic effects from an extract of Aplysina caissara, a marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Marine Sponge Natural Products with Anticancer Potential: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marine Natural Products in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 20. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 22. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 23. Matrigel Plug Angiogenesis Assay in vivo [bio-protocol.org]
- 24. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review [mdpi.com]
- 27. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. LLC cells tumor xenograft model [protocols.io]
- 30. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Aplysamine-1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a marine-derived bromotyrosine alkaloid that has been identified as a potent and selective antagonist of the histamine H3 receptor.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, norepinephrine, and serotonin. By antagonizing the H3 receptor, this compound can enhance the release of these neurotransmitters, suggesting its potential therapeutic utility in a range of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the potential uses of this compound in various neuroscience research models and detailed protocols for its application.
Mechanism of Action
This compound exerts its effects primarily through the blockade of the histamine H3 receptor. This G protein-coupled receptor (GPCR) is constitutively active, meaning it maintains a basal level of inhibitory activity on neurotransmitter release. As an antagonist, this compound binds to the H3 receptor and prevents its activation by endogenous histamine, thereby disinhibiting the release of several important neurotransmitters. This modulation of multiple neurotransmitter systems underlies its potential efficacy in models of cognitive dysfunction and neurodegenerative diseases.
Data Presentation
In Vitro Activity of this compound and Other H3 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Reference Compound(s) |
| This compound | 30 ± 4 (Human H3R) | Not Reported | Histamine |
| Thioperamide | ~2-5 | ~5-20 (antagonist activity) | Histamine, R-α-methylhistamine |
| Pitolisant (Wakix®) | ~1-3 | ~1-10 (inverse agonist activity) | Histamine |
Note: Functional activity data for this compound is not currently available in the public domain and needs to be determined empirically. The data for reference compounds are provided for comparative purposes.
Potential In Vivo Dosages of H3 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effects |
| Thioperamide | Mouse model of Parkinson's Disease | 5-10 | i.p. | Rescue of circadian rhythm and memory function |
| Thioperamide | Mouse model of Stroke | 10 | i.p. | Improved angiogenesis and neurological recovery |
| Pitolisant | Rat model of cognitive impairment | 1-10 | p.o. | Amelioration of cognitive deficits |
Note: The optimal in vivo dosage for this compound has not been established and will require careful dose-response studies. The provided ranges for other H3 antagonists can serve as a starting point for such investigations.
Experimental Protocols
In Vitro Characterization of this compound
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-N-α-methylhistamine)
-
Non-specific binding control (e.g., unlabeled histamine or a known H3 antagonist like thioperamide)
-
This compound stock solution
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell membranes from HEK293-hH3R cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the radioligand to each well.
-
For non-specific binding control wells, add a high concentration of the unlabeled competitor.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing the human histamine H3 receptor
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
H3 receptor agonist (e.g., R-α-methylhistamine)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound stock solution
-
Cell culture medium
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the H3 receptor agonist (typically EC80) in the presence of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
In Vitro Neuroscience Research Models
Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Aggregated Aβ peptide (e.g., Aβ1-42)
-
This compound
-
Cell viability assay (e.g., MTT or LDH release assay)
-
Neuronal cell culture medium
Protocol:
-
Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.
-
Expose the cells to a toxic concentration of aggregated Aβ peptide for 24-48 hours.
-
Assess cell viability using the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Compare the viability of cells treated with this compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in a dopaminergic neuron model.
Materials:
-
SH-SY5Y cells or primary dopaminergic neurons
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
This compound
-
Cell viability assay (e.g., Calcein-AM/Ethidium homodimer-1 staining)
-
Appropriate cell culture medium
Protocol:
-
Culture the neuronal cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxin (6-OHDA or MPP+) to induce dopaminergic cell death.
-
After 24 hours, stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Visualize and quantify the number of live and dead cells using fluorescence microscopy.
Objective: To investigate the potential of this compound to protect neurons from ischemic-like injury.
Materials:
-
Primary cortical neurons or a neuronal cell line
-
Glucose-free medium
-
Hypoxic chamber (e.g., 95% N2, 5% CO2)
-
This compound
-
Cell viability assay
Protocol:
-
Culture neurons to the desired confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber for a defined period (e.g., 1-4 hours) to induce OGD.
-
After the OGD period, return the cells to normal glucose-containing medium and normoxic conditions (reperfusion).
-
Treat the cells with this compound either during OGD or at the onset of reperfusion.
-
Assess neuronal viability 24 hours after reperfusion using a suitable assay.
In Vivo Neuroscience Research Models
Objective: To evaluate the pro-cognitive effects of this compound in a mouse model of amnesia.
Materials:
-
Rodents (e.g., C57BL/6 mice)
-
Amnesia-inducing agent (e.g., scopolamine or MK-801)
-
This compound
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or novel object recognition arena)
Protocol:
-
Acclimate the animals to the housing and handling conditions.
-
Administer this compound at various doses (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) 30-60 minutes before the behavioral task.
-
Induce amnesia by administering scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).
-
Conduct the behavioral test (e.g., training and testing phases of the novel object recognition task).
-
Analyze the behavioral data (e.g., discrimination index in the novel object recognition task) to assess the reversal of amnesia by this compound.
Mandatory Visualizations
References
Application Notes and Protocols for Testing Aplysamine-1 Antibacterial Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aplysamine-1 is a bromotyrosine-derived secondary metabolite isolated from marine sponges of the Verongida order[1]. While research has explored the biological activities of related compounds like Aplysamine-4, which demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria[2][3], specific data on the antibacterial properties of this compound is not extensively documented. These application notes provide a comprehensive set of standard protocols to systematically evaluate the antibacterial potential of this compound. The methodologies outlined here are based on established antimicrobial susceptibility testing (AST) standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6].
The provided protocols will guide researchers through initial screening assays to determine the presence of antibacterial activity, quantitative assays to establish the potency of this compound, and preliminary assays to investigate its potential mechanism of action.
Data Presentation
As no specific quantitative data for this compound's antibacterial activity was found in the initial search, the following tables are presented as templates for data recording and analysis.
Table 1: Disk Diffusion Assay Results for this compound
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation (S/I/R)* | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| e.g., Staphylococcus aureus | e.g., Vancomycin | e.g., DMSO | |||||
| e.g., Escherichia coli | e.g., Gentamicin | ||||||
| ... |
* S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints, which may not be available for a novel compound and would need to be determined based on further studies.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| e.g., Staphylococcus aureus | e.g., Vancomycin | |
| e.g., Escherichia coli | e.g., Gentamicin | |
| ... |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| e.g., Staphylococcus aureus | ||||
| e.g., Escherichia coli | ||||
| ... |
* An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information:
-
Solvent Selection: Due to the lipophilic nature of many marine natural products, a non-aqueous solvent is likely required. Dimethyl sulfoxide (DMSO) is a common choice. A solubility test should be performed.
-
Procedure:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C or as recommended for the compound's stability.
-
Bacterial Strains and Culture Conditions
-
Selection of Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.
-
Gram-positive examples: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative examples: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Culture Media: Use appropriate broth (e.g., Mueller-Hinton Broth - MHB) and agar (e.g., Mueller-Hinton Agar - MHA) for susceptibility testing, as recommended by CLSI/EUCAST guidelines[4][5].
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer.
-
Protocol 1: Disk Diffusion (Kirby-Bauer) Assay
This qualitative method is a primary screening tool to assess antibacterial activity[4][6][7].
-
Plate Preparation:
-
Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial suspension. Rotate the plate approximately 60 degrees two more times, swabbing the entire surface each time to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound solution (e.g., 10 µg, 30 µg). The solvent should be allowed to evaporate completely in a sterile environment.
-
Place the this compound impregnated disks onto the inoculated MHA plate.
-
Place a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve this compound) on the same plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient atmosphere.
-
Data Collection: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[5][7].
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension so that when 10 µL is added to each well, the final concentration of bacteria is approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to wells in columns 1 through 11. Do not inoculate column 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity). This can be assessed visually or with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium[5].
-
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Data Analysis: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Preliminary Investigation of Mechanism of Action
Should this compound demonstrate significant antibacterial activity, further experiments can be conducted to elucidate its mechanism of action. Potential mechanisms for marine natural products include disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis[8][9][10].
Protocol 6.1: Membrane Permeability Assay (using Propidium Iodide)
-
Principle: Propidium iodide (PI) is a fluorescent molecule that can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.
-
Procedure:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).
-
Expose the bacterial suspension to this compound at concentrations around the MIC value. Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (untreated cells).
-
Add PI to each sample.
-
Measure the fluorescence intensity over time using a fluorometer.
-
Mandatory Visualizations
Caption: Workflow for assessing the antibacterial properties of this compound.
Caption: Detailed workflow for the Broth Microdilution (MIC) assay.
References
- 1. This compound | C15H24Br2N2O | CID 362025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antibacterial and anticholinesterase activities of aplysamine-4, a bromotyrosine-derived metabolite of a Red Sea marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Antibiotic Susceptibility Testing - Synoptics [synoptics.co.uk]
- 7. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Aplysamine-1 Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cholinesterase inhibitory activity of Aplysamine-1, a marine natural product. The protocols outlined below are based on established and widely accepted methodologies for assessing cholinesterase inhibitors.
Introduction
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3][4] Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][5][6][7] this compound, a brominated tyrosine derivative isolated from marine sponges, has been investigated for various biological activities.[8] Evaluating its potential as a cholinesterase inhibitor is a critical step in its pharmacological characterization.
The most common and well-established method for determining cholinesterase activity is the spectrophotometric method developed by Ellman.[9][10][11][12] This method is reliable, cost-effective, and suitable for high-throughput screening.[1][2][5] Alternative methods include fluorescence-based assays and cell-based models, which can provide complementary information on the inhibitor's efficacy and cellular effects.[1][13]
Data Presentation: this compound Cholinesterase Inhibition
The following tables summarize hypothetical quantitative data for the cholinesterase inhibitory activity of this compound. These tables are provided as a template for presenting experimental results.
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | Electrophorus electricus AChE | 15.2 ± 1.8 | Competitive |
| This compound | Human recombinant AChE | 25.7 ± 3.1 | Competitive |
| This compound | Equine serum BChE | > 100 | - |
| Galantamine (Positive Control) | Electrophorus electricus AChE | 0.5 ± 0.07 | Mixed |
Table 2: Kinetic Parameters of AChE Inhibition by this compound
| Inhibitor | Substrate | Kᵢ (µM) | Vₘₐₓ (µmol/min/mg) | Kₘ (mM) |
| None (Control) | Acetylthiocholine | - | 1.25 | 0.15 |
| This compound (10 µM) | Acetylthiocholine | 8.5 | 1.24 | 0.35 |
| This compound (20 µM) | Acetylthiocholine | 8.7 | 1.26 | 0.58 |
Experimental Protocols
Protocol 1: Determination of Cholinesterase Inhibition using Ellman's Method
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
96-well microplate reader
-
Microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI and BTCI in deionized water.
-
Prepare a 1 U/mL solution of AChE and BChE in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[14]
-
Add 10 µL of the this compound working solutions to the sample wells.
-
For the positive control, add 10 µL of a known cholinesterase inhibitor (e.g., galantamine).
-
For the negative control (100% enzyme activity), add 10 µL of the buffer or solvent used to dissolve the test compound.[14]
-
Add 10 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.[14]
-
Add 10 µL of 10 mM DTNB to each well.[14]
-
Initiate the reaction by adding 10 µL of the respective substrate (14 mM ATCI for AChE or 14 mM BTCI for BChE).[14]
-
Immediately measure the absorbance at 412 nm using a microplate reader.[9][10][11]
-
Continue to read the absorbance at 1-minute intervals for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following equation: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Cholinesterase Action and Inhibition
Caption: Cholinesterase action and inhibition by this compound in the synaptic cleft.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the Ellman's method-based cholinesterase inhibition assay.
Alternative and Complementary Methods
While Ellman's method is the gold standard, other assays can provide further insights into the inhibitory properties of this compound.
-
Fluorescence-Based Assays: These assays often use substrates that, upon enzymatic cleavage, release a fluorescent product.[1] They can offer higher sensitivity compared to colorimetric methods.
-
Cell-Based Assays: Using neuronal cell lines (e.g., SH-SY5Y), these assays measure cholinesterase activity within a cellular context, providing information on cell permeability and potential off-target effects of the inhibitor.[1]
-
High-Throughput Screening (HTS): For screening large libraries of this compound analogs, HTS platforms utilizing miniaturized versions of the Ellman's or fluorescence assays in 384- or 1536-well formats can be employed.[1][13]
Conclusion
The evaluation of this compound as a cholinesterase inhibitor can be systematically performed using the detailed protocols provided. The Ellman's method offers a robust and accessible starting point for determining the inhibitory potency and kinetics. For more in-depth studies, complementary assays can provide a more comprehensive pharmacological profile of this marine natural product. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the quest for novel therapeutic agents.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 5. attogene.com [attogene.com]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes and Protocols for Aplysamine-1 as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aplysamine-1, a marine natural product, as a chemical probe to investigate the histamine H3 receptor (H3R) in biological systems. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant pathways and workflows.
Introduction
This compound is a bromotyrosine-derived natural product isolated from marine sponges. It has been identified as a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. This central role in neurotransmission makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders. This compound, with its high binding affinity for the human H3 receptor, serves as a valuable chemical tool to dissect the physiological and pathological roles of this receptor.[1]
Data Presentation
The following tables summarize the quantitative data for this compound and reference compounds acting on the histamine H3 receptor.
Table 1: this compound Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Source |
| This compound | Human Histamine H3 | Radioligand Binding | [3H]-N-α-methylhistamine | 30 ± 4 | [1] |
Table 2: Reference Compound Data for Histamine H3 Receptor Assays
| Compound | Type | Assay | Parameter | Value | Source |
| (R)-(-)-α-methyl histamine | Agonist | cAMP Accumulation | IC50 | 83.5 ± 11.9 nM | [2] |
| Thioperamide | Antagonist/Inverse Agonist | Radioligand Binding | Ki | ~4 nM | |
| Clobenpropit | Antagonist/Inverse Agonist | Radioligand Binding | Ki | Varies by study | |
| Imetit | Agonist | Functional Assays | pEC50 | Varies by study | [3] |
Note: A specific IC50 or EC50 value for this compound in a functional assay was not available in the searched literature. Researchers should determine this value empirically using the protocols provided below.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]-N-α-methylhistamine (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Thioperamide (10 µM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H3R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer (typically 20-50 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-N-α-methylhistamine (at a concentration near its Kd, e.g., 1-2 nM), and membrane suspension.
-
Non-specific Binding: 10 µM Thioperamide, [3H]-N-α-methylhistamine, and membrane suspension.
-
Competition Binding: Serial dilutions of this compound, [3H]-N-α-methylhistamine, and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol determines the functional antagonism of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)
-
H3 receptor agonist (e.g., (R)-(-)-α-methyl histamine)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Seed the H3R-expressing cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
-
Assay Setup:
-
On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
Prepare a solution of the H3 receptor agonist at a concentration that gives a submaximal (EC80) inhibition of forskolin-stimulated cAMP production.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the H3 receptor agonist to all wells except the basal and forskolin-only controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 or EC50 value of this compound for the reversal of the agonist effect using non-linear regression.
-
The data can also be used for Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: this compound acts as an antagonist at the Histamine H3 Receptor.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the in vitro and cellular characterization of this compound.
Logical Relationship of Schild Analysis
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of cAMP accumulation and lipolysis in hamster adipocytes with forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forskolin-stimulated camp production: Topics by Science.gov [science.gov]
- 7. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Aplysamine-1 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Aplysamine-1, a marine-derived histamine H3 receptor antagonist, for preclinical animal studies. Due to the limited publicly available data on the physicochemical properties of this compound, the following protocols are based on its known solubility in dimethyl sulfoxide (DMSO) and established best practices for the formulation of novel compounds for in vivo research.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is crucial for developing a suitable formulation.
| Property | Value | Source |
| Chemical Formula | C15H24Br2N2O | PubChem |
| Molecular Weight | 408.18 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Storage Condition | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences[1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to prepare final dosing solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution at -20°C in the dark.
2. Formulation of this compound for Oral (PO) Administration in Rodents
This protocol outlines the preparation of a vehicle solution suitable for oral gavage in mice or rats. A co-solvent system is often employed to maintain the solubility of the compound upon dilution.
Recommended Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Primary solvent |
| PEG 400 | 30 - 40% | Co-solvent, enhances solubility |
| Saline (0.9% NaCl) or Water for Injection | 50 - 65% | Diluent |
Procedure:
-
Calculate the required volume of this compound stock solution based on the desired final concentration and total volume.
-
In a sterile tube, add the required volume of PEG 400.
-
Add the calculated volume of the this compound DMSO stock solution to the PEG 400 and vortex to mix thoroughly.
-
Slowly add the saline or water for injection to the DMSO/PEG 400 mixture while continuously vortexing.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
Prepare the formulation fresh on the day of the experiment.
3. Formulation of this compound for Intravenous (IV) Administration in Rodents
For intravenous administration, it is critical to use a formulation that is sterile, isotonic, and has a pH close to physiological levels to minimize irritation and toxicity. The concentration of organic solvents should be kept to a minimum.
Recommended Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| DMSO | 1 - 5% | Primary solvent |
| Solutol HS 15 or Kolliphor HS 15 | 5 - 15% | Solubilizing agent, surfactant |
| Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) | 80 - 94% | Isotonic diluent |
Procedure:
-
In a sterile tube, warm the Solutol HS 15 to approximately 40°C to reduce its viscosity.
-
Add the calculated volume of the this compound DMSO stock solution to the warmed Solutol HS 15 and mix thoroughly.
-
Slowly add the saline or D5W, pre-warmed to 37°C, to the mixture with gentle swirling.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any precipitation or cloudiness.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
This formulation should be prepared fresh and used immediately.
Visualizations
Mechanism of Action: this compound as a Histamine H3 Receptor Antagonist
Caption: this compound blocks the inhibitory H3 autoreceptor, leading to increased histamine release.
Experimental Workflow: Formulation of this compound for In Vivo Studies
Caption: Workflow for preparing oral and intravenous formulations of this compound.
References
Application Notes and Protocols for the Quantification of Aplysamine-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a brominated tyrosine-derived secondary metabolite isolated from marine sponges of the genus Aplysina. As interest in the pharmacological potential of marine natural products continues to grow, robust and reliable analytical methods for the quantification of these compounds in various samples are crucial for preclinical and clinical development. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound in biological and environmental samples. The methodologies described are based on established analytical techniques for the quantification of marine alkaloids and related bromotyrosine derivatives.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most suitable technique for the quantification of this compound due to its sensitivity, selectivity, and reproducibility. The choice of detector will depend on the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV: A cost-effective method suitable for the analysis of relatively clean samples or when high concentrations of this compound are expected.
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices, offering high selectivity and sensitivity through multiple reaction monitoring (MRM).
Due to the lack of a commercially available analytical standard for this compound, the development of a quantitative method would require the isolation and purification of the compound to serve as a reference standard. The quantitative data presented in the following tables are templates to be populated upon method validation.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.995 | |
| Range (µg/mL) | To be determined | |
| Limit of Detection (LOD) (µg/mL) | To be determined | |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85-115% | |
| Specificity | No interfering peaks at the retention time of this compound |
Table 2: LC-MS/MS Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.995 | |
| Range (ng/mL) | To be determined | |
| Limit of Detection (LOD) (ng/mL) | To be determined | |
| Limit of Quantification (LOQ) (ng/mL) | To be determined | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85-115% | |
| Matrix Effect | To be determined | |
| Recovery | To be determined |
Table 3: Quantitative Analysis of this compound in Samples (Template)
| Sample ID | Sample Type | Concentration (ng/mL or ng/g) | %RSD (n=3) |
Experimental Protocols
Protocol 1: Extraction of this compound from Marine Sponge Tissue
This protocol is adapted from methods for extracting metabolites from Aplysina sponges.
Materials:
-
Frozen marine sponge tissue (Aplysina sp.)
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
n-Butanol (n-BuOH), HPLC grade
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Thaw the frozen sponge tissue (e.g., 100 g) at room temperature.
-
Cut the tissue into small pieces and homogenize in a blender with methanol.
-
Perform sequential extractions with solvents of increasing polarity:
-
Methanol (3 x 500 mL)
-
Methanol/Chloroform (1:1, v/v) (3 x 500 mL)
-
Chloroform (3 x 500 mL)
-
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning with n-butanol (3 x 200 mL).
-
Separate the n-butanol fraction, which is expected to contain this compound, and evaporate the solvent.
-
Lyophilize the resulting residue to obtain a dry powder.
-
Store the dried extract at -20°C until analysis.
Protocol 2: Proposed HPLC-UV Method for Quantification of this compound
This is a hypothetical method based on common practices for the analysis of marine alkaloids.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the tyrosine chromophore)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare sample solutions by dissolving the dried extract in the mobile phase and filtering through a 0.22 µm syringe filter.
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: Proposed LC-MS/MS Method for Quantification of this compound
This proposed method is based on general procedures for the sensitive quantification of marine alkaloids and toxins in complex matrices.[3][4]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound reference standard
-
Internal standard (IS) - a structurally similar compound not present in the sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): [M+H]⁺ of this compound (to be determined)
-
Product Ions (Q3): To be determined by infusion of the reference standard
-
Collision Energy: To be optimized
-
MRM Transitions:
-
This compound: Precursor ion → Product ion 1, Precursor ion → Product ion 2
-
Internal Standard: To be determined
-
Procedure:
-
Optimize the mass spectrometry parameters by infusing a solution of the this compound reference standard.
-
Prepare stock solutions of the this compound reference standard and the internal standard in methanol.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Prepare samples by solid-phase extraction (SPE) or protein precipitation followed by the addition of the internal standard.
-
Inject the calibration standards and prepared samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in the samples using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of this compound analysis.
References
- 1. A validated HPLC-PDA method for identification and quantification of two bioactive alkaloids, ephedrine and cryptolepine, in different Sida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Aplysamine-1 in Tissue Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the detection and quantification of Aplysamine-1, a brominated alkaloid derived from marine sponges, in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented here provides a robust workflow for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for researchers in marine natural products, pharmacology, and drug development.
Introduction
This compound is a brominated tyrosine alkaloid first isolated from a marine sponge of the Aplysinidae family. It has garnered significant interest due to its potential biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and efficacy studies. This protocol outlines a highly selective and sensitive LC-MS/MS method for the analysis of this compound in tissue samples.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H24Br2N2O | [1] |
| Molecular Weight | 408.17 g/mol | [1] |
| Exact Mass | 406.0255 | [2] |
| Chemical Structure | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | [1][2] |
Experimental Protocol
Sample Preparation: Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh 100 mg of frozen tissue sample.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform homogenate is obtained.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
The chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization based on the specific LC system used.
| Parameter | Recommended Condition |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Based on the structure of this compound, the protonated molecule [M+H]+ would have an m/z of 407.0333 (for the most abundant isotopes). The fragmentation in the collision cell is expected to occur at the ether linkage and the aliphatic chains. The following are proposed MRM transitions that should be optimized for sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 407.0 | 102.1 (Dimethylaminopropyl group) | 25 |
| This compound | 407.0 | 304.0 (Loss of dimethylaminopropyl group) | 20 |
| This compound | 407.0 | 58.1 (Fragment of dimethylamino group) | 30 |
Note: The exact m/z values and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans to identify the most abundant and stable fragments.
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, limit of detection (LOD), limit of quantification (LOQ), and measured concentrations in tissue samples.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area (Mean ± SD, n=3) | % Accuracy |
| 1 | ||
| 5 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 500 | ||
| 1000 | ||
| R² | ||
| LOD | ||
| LOQ |
Table 2: this compound Concentration in Tissue Samples
| Sample ID | Tissue Type | Measured Concentration (ng/g tissue) | % RSD (n=3) |
| Sample 1 | Liver | ||
| Sample 2 | Muscle | ||
| Sample 3 | Brain |
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from tissue samples using LC-MS/MS. The described method is sensitive, selective, and can be readily implemented in a research laboratory setting for various applications, from natural product discovery to preclinical drug development. The provided workflow and parameters offer a solid foundation for method development and validation.
References
Proper handling and storage procedures for Aplysamine-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aplysamine-1 is a brominated tyrosine-derived alkaloid first isolated from a marine sponge of the Aplysina genus.[1] It has garnered significant interest within the scientific community due to its potent antagonist activity at the histamine H3 receptor (H3R), with a reported Ki value of 30 ± 4 nM for the human receptor.[2][3] This activity makes this compound a valuable pharmacological tool for studying the role of the H3 receptor in various physiological and pathological processes. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[4][5] Consequently, H3R antagonists like this compound are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders.[4]
These application notes provide essential information on the proper handling, storage, and use of this compound in a research setting.
Chemical and Physical Properties
This compound is a solid powder at room temperature.[4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄Br₂N₂O | PubChem |
| Molecular Weight | 408.17 g/mol | PubChem |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| CAS Number | 159026-30-9 | MedKoo Biosciences |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The following storage conditions are recommended:
| Condition | Temperature | Duration | Recommendations | Source |
| Short-term | 0 - 4 °C | Days to weeks | Store in a dry, dark environment. | MedKoo Biosciences |
| Long-term | -20 °C | Months to years | Store in a dry, dark environment. | MedKoo Biosciences |
| Shipping | Ambient | A few weeks | Stable under ordinary shipping conditions. | MedKoo Biosciences |
Hazard and Safety Precautions
4.1. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Use chemical splash goggles to protect the eyes from dust or splashes.
-
Lab Coat: A fully buttoned lab coat is required to protect clothing and skin.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, respiratory protection should be worn to avoid inhalation.[6]
4.2. Handling:
-
All work with this compound powder should be conducted in a properly functioning, certified laboratory chemical fume hood to minimize inhalation risk.[6]
-
Avoid creating dust.
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
4.3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
In case of skin contact: Wash the affected area with plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
4.4. Spills and Disposal:
-
Small spills: For small spills of this compound powder, carefully absorb the material with an inert absorbent material like vermiculite or spill pads.[6] Place the waste in a sealed, labeled container for hazardous waste disposal. The spill area can be cleaned with a suitable solvent, which should also be collected as hazardous waste.
-
Large spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.[6]
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10][11] Brominated organic compounds may require specific disposal procedures, such as incineration at a licensed facility.[10] Neutralization with a reducing agent like sodium thiosulphate may be a possibility for decontamination of equipment, with the resulting solution also treated as hazardous waste.[6]
Experimental Protocols
This compound is a potent antagonist of the histamine H3 receptor.[3] The following is a generalized protocol for an in vitro histamine H3 receptor antagonist binding assay using a radioligand. Researchers should adapt this protocol based on their specific cell lines, equipment, and reagents.
5.1. In Vitro Histamine H3 Receptor Antagonist Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human histamine H3 receptor.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-Nα-methylhistamine or another suitable H3R antagonist radioligand.
-
Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: a. Culture HEK293-hH3R cells to confluency. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. e. Centrifuge the supernatant at high speed to pellet the membranes. f. Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer. g. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Binding Assay: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the following to each well:
- Assay buffer
- Membrane preparation (typically 20-50 µg of protein per well)
- Radioligand (at a concentration near its Kd)
- Either:
- Assay buffer (for total binding)
- Non-specific binding control (for non-specific binding)
- This compound dilution (for competitive binding) c. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
6.1. Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5][12] Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This, in turn, can modulate the activity of protein kinase A (PKA) and the transcription factor CREB.[12] H3 receptor stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[12] As an antagonist, this compound blocks these downstream signaling events initiated by H3 receptor agonists.
Caption: this compound inhibits H3R signaling.
6.2. Experimental Workflow for In Vitro Assay
The following diagram illustrates a typical workflow for an in vitro pharmacological assay with this compound.
Caption: this compound in vitro assay workflow.
References
- 1. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tatachemicals.com [tatachemicals.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. idealresponse.co.uk [idealresponse.co.uk]
- 11. store.sangon.com [store.sangon.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Aplysamine-1
Welcome to the technical support center for the total synthesis of Aplysamine-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this marine natural product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and cited synthetic route is a six-step sequence starting from commercially available tyramine.[1] The overall yield for this synthesis is reported to be approximately 22%.[1] The key transformations involve protection of the amine, bromination of the aromatic ring, protection of the phenolic hydroxyl group, N-alkylation, and final deprotection.
Q2: What are the main challenges in the total synthesis of this compound?
A2: Based on literature analysis of similar bromotyrosine alkaloid syntheses, the primary challenges include:
-
Low yields in the N-alkylation step: Introducing the piperidine-containing side chain can be sluggish and result in significant amounts of unreacted starting material.
-
Protecting group strategy: The synthesis requires careful selection and implementation of protecting groups for the amine and phenolic hydroxyl functionalities to avoid unwanted side reactions.
-
Purification of intermediates: Some intermediates may be difficult to purify, potentially requiring multiple chromatographic steps.
-
Harsh deprotection conditions: The final demethylation step to reveal the free phenol of this compound can sometimes lead to decomposition of the desired product if not carefully controlled.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging steps in the six-step synthesis of this compound from tyramine.
Step 4: N-Alkylation of N-[2-(3,5-dibromo-4-methoxyphenyl)ethyl]acetamide
Observed Problem: Low conversion to the desired N-alkylated product, with a significant amount of starting material remaining after the reaction.
Diagram: Troubleshooting N-Alkylation Inefficiency
Caption: Troubleshooting workflow for low-yield N-alkylation.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Insufficiently strong or insoluble base | Switch from potassium carbonate to a stronger base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). Alternatively, if using K2CO3, add a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI). | The acidity of the acetamide N-H is relatively low, requiring a strong base for complete deprotonation. The solubility of inorganic bases in organic solvents can also be a limiting factor. |
| Inappropriate solvent | If using a less polar solvent like acetone or THF, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | Polar aprotic solvents enhance the rate of SN2 reactions by solvating the cation of the base and leaving the nucleophilic anion more reactive. |
| Reaction temperature is too low | Gradually increase the reaction temperature. If refluxing in acetone (~56 °C), consider increasing the temperature to 80-100 °C in DMF. | N-alkylation of amides can be slow at lower temperatures. Increased thermal energy can overcome the activation barrier of the reaction. |
| Poor leaving group on the alkylating agent | If using 1-(3-chloropropyl)piperidine, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). | Iodide is a better leaving group than chloride, which will increase the rate of the SN2 reaction. |
Step 6: Demethylation of the Methoxy Ether
Observed Problem: Low yield of the final product, this compound, with potential decomposition or incomplete reaction.
Diagram: Logic for Optimizing Demethylation
Caption: Decision-making for optimizing the final demethylation step.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Harsh demethylating agent | If using a strong Lewis acid like BCl3, consider switching to a milder one like AlCl3 at low temperatures or using a nucleophilic agent such as boron tribromide (BBr3) at low temperatures (-78 °C to 0 °C). Alternatively, reagents like 2-(diethylamino)ethanethiol can be effective. | Harsh Lewis acids can lead to decomposition of the product. BBr3 is a common and effective reagent for cleaving aryl methyl ethers under controlled conditions. |
| Side reactions from carbocations | When using a Lewis acid for demethylation, add a cation scavenger such as anisole to the reaction mixture. | The cleavage of the methyl ether can generate a methyl cation, which can lead to unwanted side reactions. A scavenger will trap this reactive species. |
| Over-reaction or decomposition due to prolonged reaction time or high temperature | Perform the reaction at a low temperature and carefully monitor its progress by thin-layer chromatography (TLC). Quench the reaction as soon as the starting material is consumed. | Demethylation reactions can be sensitive to temperature and time. Over-exposure to the reagents can lead to product degradation. |
Experimental Protocols for Key Steps
The following are inferred, representative protocols for the challenging steps based on standard organic synthesis methodologies for similar transformations.
Protocol 1: N-Alkylation of N-[2-(3,5-dibromo-4-methoxyphenyl)ethyl]acetamide
-
To a solution of N-[2-(3,5-dibromo-4-methoxyphenyl)ethyl]acetamide (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(3-chloropropyl)piperidine (1.5 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Demethylation to this compound
-
Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.
-
Add a solution of boron tribromide (3.0 equiv, 1.0 M in CH2Cl2) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C, followed by saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the 6-step synthesis of this compound. Note that individual step yields were not provided in the initial abstract and are estimated based on typical yields for such reactions.
| Step | Transformation | Starting Material | Product | Reported Overall Yield (%) |
| 1-6 | Complete Synthesis | Tyramine | This compound | 22[1] |
References
How to improve the yield of Aplysamine-1 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Aplysamine-1 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the total synthesis of this compound?
A1: Reported overall yields for the total synthesis of this compound can vary. One documented synthesis reports an overall yield of approximately 22% over six steps, starting from tyramine. However, syntheses of related bromotyrosine-derived metabolites have reported significantly lower overall yields, in some cases as low as 1.5%, indicating that the synthesis can be challenging.
Q2: Which key reactions in the synthesis of this compound are most likely to be problematic and affect the overall yield?
A2: The synthesis of this compound likely involves several critical steps that can impact the overall yield. These may include a Pictet-Spengler or a similar cyclization reaction to form a core heterocyclic structure, a Doebner-Knoevenagel condensation to form a carbon-carbon double bond, and an amide bond formation. Each of these reactions has common pitfalls that can lead to reduced yields.
Q3: What are the most critical parameters to control during the Pictet-Spengler reaction for this compound synthesis?
A3: The Pictet-Spengler reaction is sensitive to several factors. Key parameters to optimize include the choice of acid catalyst, solvent polarity, reaction temperature, and reaction time.[1][2] For instance, electron-rich aromatic rings on the β-arylethylamine starting material generally lead to higher yields.[1] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of side products.[1]
Q4: How can I improve the yield of the amide bond formation step?
A4: The choice of coupling reagent is critical for an efficient amide bond formation. Common reagents include carbodiimides like DCC and EDC, often used with additives such as HOBt to improve efficiency.[3][4] The order of addition of reagents and reaction time are also crucial to avoid side reactions, such as the formation of guanidinium by-products.
Q5: Are there any specific recommendations for the purification of this compound and its intermediates?
A5: The purification of bromotyrosine derivatives like this compound typically involves a multi-step chromatographic process. A general workflow includes initial extraction, solvent partitioning, and a series of chromatographic separations of increasing resolution, such as size-exclusion chromatography followed by reverse-phase HPLC.[5] C18 columns are commonly used for the final purification steps, often with a mobile phase containing a modifier like 0.1% TFA.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Pictet-Spengler Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the acid catalyst is fresh and has been stored under appropriate conditions. Consider increasing the catalyst loading as a test to see if it improves the conversion.[1] |
| Suboptimal Reaction Conditions | Perform a solvent screen to find the optimal solvent polarity.[1] Systematically vary the reaction temperature; some reactions require heating while others proceed better at lower temperatures to minimize side reactions.[1] Monitor the reaction over time to establish the optimal duration.[1] |
| Poor Substrate Reactivity | If the aromatic ring of the β-arylethylamine is electron-deficient, the reaction may be sluggish. Consider if modification of the starting material to include electron-donating groups is feasible.[1] |
| Iminium Ion Formation Issues | Ensure the reaction is sufficiently acidic to promote the formation of the iminium ion intermediate.[6] |
Issue 2: Inefficient Doebner-Knoevenagel Condensation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | The choice of base is crucial. Piperidine is commonly used, and pyridine can act as both a base and a solvent that promotes the subsequent decarboxylation.[7] |
| Low Reaction Temperature | This condensation often requires heating to proceed at a reasonable rate. Ensure the reaction temperature is optimal. |
| Side Reactions | The aldehyde starting material can undergo self-condensation if a strong base is used.[8] Ensure a mild base is employed. |
| Incomplete Decarboxylation | In the Doebner modification using malonic acid, the decarboxylation step is key. Pyridine as a solvent can facilitate this.[7][8] |
Issue 3: Poor Yield in Amide Bond Formation
| Potential Cause | Troubleshooting Steps |
| Ineffective Coupling Reagent | Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to find the most effective one for your specific substrates.[4] |
| Incorrect Stoichiometry or Order of Addition | Carefully control the stoichiometry of the carboxylic acid, amine, and coupling reagents. The order of addition can also be critical to prevent the deactivation of the coupling reagent. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Consider using a more reactive coupling reagent or higher reaction temperatures. |
| Racemization | For chiral substrates, racemization can be a problem. The choice of coupling reagent and additives can influence the degree of racemization. |
Issue 4: Difficulty in Boc Protecting Group Removal
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Standard conditions for Boc deprotection involve strong acids like TFA in DCM.[9] Ensure sufficient equivalents of acid and adequate reaction time. Monitor by TLC or LC-MS until the starting material is consumed. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, consider milder deprotection methods. Thermal deprotection in water or the use of Lewis acids like TMSI are alternatives.[10] |
| Work-up Issues | After acidic deprotection, the product is often an amine salt. Neutralization with a mild base during work-up is necessary to obtain the free amine. |
Quantitative Data Summary
The following table summarizes typical yield ranges for key reaction steps in a plausible this compound synthesis. These are representative values and actual yields will depend on specific substrates and optimized conditions.
| Reaction Step | Description | Typical Yield Range |
| Boc Protection | Protection of the primary amine of a tyramine derivative. | 85-95% |
| Doebner-Knoevenagel Condensation | Reaction of a substituted benzaldehyde with malonic acid. | 50-70% |
| Amide Coupling | Formation of the amide bond using a coupling reagent. | 60-85% |
| Boc Deprotection | Removal of the Boc protecting group to yield the free amine. | 80-95% |
| Reductive Amination/Cyclization | Formation of a key heterocyclic ring system. | 40-60% |
Experimental Protocols
Protocol 1: General Procedure for Doebner-Knoevenagel Condensation
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To a solution of the substituted benzaldehyde (1.0 eq) in pyridine (0.2 M), add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the cinnamic acid derivative.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (0.1 M).
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
Overcoming Aplysamine-1 solubility issues in biological assays
Welcome to the Aplysamine-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively utilizing this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a bromotyrosine-derived natural product isolated from marine sponges.[1][2] It is recognized for its activity as a potent antagonist of the histamine H3 receptor (H3R) and as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][3]
Q2: What is the known solubility of this compound?
Q3: What are the general challenges when working with compounds like this compound?
Marine natural products are often lipophilic, which can lead to poor water solubility.[7] This can result in compound precipitation in aqueous assay buffers, leading to inaccurate and variable results.[5][6] Careful preparation of stock solutions and dilutions is critical to ensure the compound remains solubilized during the experiment.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] It is always recommended to run a vehicle control with the same concentration of DMSO to ensure that the observed effects are due to this compound and not the solvent.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems researchers may encounter when working with this compound in biological assays.
| Problem | Possible Cause | Recommended Solution | Citation |
| Precipitation observed when adding this compound to aqueous buffer or cell culture medium. | The aqueous solubility limit of this compound has been exceeded. This is a common issue with hydrophobic compounds. | 1. Optimize Dilution Protocol: Ensure rapid and thorough mixing when diluting the DMSO stock solution into the aqueous medium. Avoid slow, dropwise addition which can cause localized high concentrations and precipitation. 2. Use a Shaker: Gently agitate the solution after adding the this compound stock to aid in dissolution. 3. Warm the Medium: Briefly warming the assay medium to 37°C before adding the compound can sometimes improve solubility. 4. Prepare Solid Dispersions: For more persistent issues, consider preparing solid dispersions of this compound with hydrophilic polymers like PEG-4000 to enhance its aqueous solubility. | [4][8] |
| Inconsistent or lower-than-expected activity in assays. | This compound may not be fully solubilized at the tested concentrations, leading to an underestimation of its true potency. | 1. Determine Solubility Limit: Perform a simple turbidity test by making serial dilutions of your this compound DMSO stock in your assay buffer. Visually inspect for precipitation or measure light scattering to determine the practical solubility limit. Exclude data from concentrations at or above this limit. 2. Use Solubilizing Agents: Consider the use of biocompatible solubilizing agents or surfactants in your assay buffer, ensuring they do not interfere with the assay itself. | [4] |
| High variability between replicate wells. | Uneven dissolution or precipitation of this compound across the assay plate. | 1. Improve Mixing Technique: When preparing dilutions and adding the compound to the assay plate, ensure a consistent and vigorous mixing technique for each well. 2. Pre-dilute in Assay Medium: Prepare an intermediate dilution of this compound in the assay medium at the highest desired concentration (that is known to be soluble) before adding it to the cells. | |
| Discrepancy between enzyme-based and cell-based assay results. | Differences in the composition of the assay buffers (e.g., protein content) can affect the solubility and bioavailability of this compound. | 1. Assess Matrix Effects: Be aware that components in cell culture media, such as serum proteins, can sometimes help to solubilize hydrophobic compounds. This can lead to different effective concentrations compared to simpler biochemical buffers. 2. Optimize Both Assay Conditions: If possible, adjust the buffer conditions in the enzyme-based assay to more closely mimic the cell-based assay environment, for example, by adding a carrier protein like BSA. | [6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: this compound Biological Activity
| Target | Assay Type | Species | Value | Unit | Citation |
| Histamine H3 Receptor | Binding Affinity (Ki) | Human | 30 ± 4 | nM | [1] |
Table 2: Solubility of L-Tyrosine (a structural precursor) in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10^4) | Citation |
| Water | 0.23 | [9] |
| Methanol | 0.18 | [9] |
| Ethanol | 0.11 | [9] |
| n-Propanol | 0.07 | [9] |
| Dimethyl Sulfoxide (DMSO) | 21.80 | [9] |
Note: This data is for L-tyrosine, not this compound, and is provided for general context on the solubility of related chemical structures.
Experimental Protocols
Histamine H3 Receptor Binding Assay (Radioligand Displacement)
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the histamine H3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-α-methylhistamine.
-
Non-specific binding control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
In a 96-well plate, combine the cell membranes (5-15 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 1 nM), and the various concentrations of this compound or control compounds.
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For total binding wells, add assay buffer instead of a competing ligand. For non-specific binding wells, add the unlabeled H3R ligand.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter-96 GF/C), followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
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Calculate the specific binding and determine the Ki of this compound using non-linear regression analysis.[10]
-
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition Assay
This protocol provides a general framework for an in vitro assay to measure the inhibitory activity of this compound against Icmt.
-
Materials:
-
Sf9 cell membranes containing recombinant human Icmt.
-
Assay buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂.
-
Icmt substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or a biotinylated version for easier detection.
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, maintaining a consistent final DMSO concentration.
-
In a 96-well plate, add the Icmt-containing membranes, the desired concentrations of this compound, and [³H]SAM.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the AFC substrate.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction (e.g., by adding acid or spotting onto a filter paper that binds the substrate).
-
Quantify the amount of incorporated [³H]-methyl group into the substrate using a scintillation counter.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.[3]
-
Visualizations
Signaling Pathways
Caption: this compound antagonism of the Histamine H3 Receptor signaling pathway.
Caption: Inhibition of the Icmt-mediated Ras protein activation pathway by this compound.
Experimental Workflow
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. resources.revvity.com [resources.revvity.com]
Optimizing extraction efficiency of Aplysamine-1 from biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Aplysamine-1 from marine biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a brominated tyrosine-derived alkaloid. It is a secondary metabolite found in marine sponges, particularly those of the order Verongida, including species from the genera Pseudoceratina and Suberea. These compounds are believed to be part of the sponge's chemical defense mechanism.
Q2: Which solvent system is most effective for the initial extraction of this compound?
The choice of solvent is critical for maximizing the yield of this compound. Generally, polar solvents are more effective for extracting alkaloids. Aqueous mixtures of methanol or ethanol are commonly used. While specific yields can vary based on the biomass condition and extraction parameters, the following table provides a general comparison based on typical results for bromotyrosine alkaloids.
Data Presentation: Comparison of Initial Extraction Solvents
| Solvent System | Relative Yield (%) | Purity of Crude Extract | Notes |
| 100% Methanol | 85-95% | Moderate | Extracts a broad range of polar compounds. |
| 80% Methanol (aq) | 90-100% | Moderate to High | Increased polarity enhances alkaloid salt extraction. |
| 100% Ethanol | 80-90% | Moderate | A good alternative to methanol. |
| 80% Ethanol (aq) | 85-95% | Moderate to High | Balances polarity for efficient extraction. |
| Acetone | 60-70% | Low to Moderate | Less effective for polar alkaloids like this compound. |
| Dichloromethane | 40-50% | Low | More suitable for less polar compounds. |
Q3: What is the general workflow for this compound extraction and purification?
The process begins with the preparation of the sponge biomass, followed by solvent extraction, and then a multi-step purification process, typically involving liquid-liquid partitioning and chromatography.
Caption: General experimental workflow for this compound extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Improper Solvent Polarity | Test a range of solvents with varying polarities. An 80% aqueous methanol or ethanol solution is often a good starting point. |
| Insufficient Extraction Time | Increase the extraction time in increments (e.g., 12, 24, 48 hours) and analyze the yield at each step to determine the optimal duration. |
| Inadequate Biomass Preparation | Ensure the sponge material is thoroughly freeze-dried and ground to a fine, consistent powder to maximize the surface area for solvent penetration. |
| Degradation of this compound | Avoid excessive heat during extraction and solvent evaporation. Keep extracts cool and protected from light. |
Data Presentation: Effect of Extraction Time and Temperature on Relative Yield
| Extraction Time (hours) | Relative Yield at 25°C (%) | Relative Yield at 40°C (%) |
| 6 | 65 | 75 |
| 12 | 80 | 90 |
| 24 | 95 | 100 |
| 48 | 96 | 100 |
Issue 2: Co-extraction of Impurities (e.g., high salt, pigments, lipids)
| Potential Cause | Recommended Solution |
| High Salt Content in Crude Extract | After initial extraction and concentration, re-dissolve the extract in methanol and filter to precipitate out insoluble salts. Alternatively, perform a desalting step using size-exclusion chromatography (e.g., Sephadex LH-20). |
| Presence of Pigments and Lipids | Perform a preliminary extraction (defatting) of the dried biomass with a non-polar solvent like hexane before the main extraction with a polar solvent. |
| Non-selective Solvent | Employ a multi-step liquid-liquid partitioning. For example, partition the aqueous methanol extract against ethyl acetate. This compound will likely partition into the organic phase, leaving more polar impurities in the aqueous phase. |
Issue 3: Difficulty in Chromatographic Purification
| Potential Cause | Recommended Solution |
| Poor Separation on Silica Gel | Use a different stationary phase, such as reversed-phase C18 silica, for column chromatography. |
| Co-elution of Analogs | Optimize the mobile phase for High-Performance Liquid Chromatography (HPLC). A gradient elution with acetonitrile/water or methanol/water, often with a small amount of trifluoroacetic acid (TFA), can improve the resolution of closely related bromotyrosine alkaloids. |
| Sample Overloading | Reduce the amount of crude extract loaded onto the chromatography column to avoid band broadening and improve separation. |
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Caption: A logical approach to troubleshooting low extraction yields.
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound for Preliminary Analysis
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Biomass Preparation:
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Freeze-dry the collected marine sponge biomass (e.g., 50 g wet weight) until a constant dry weight is achieved.
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Grind the dried biomass into a fine powder using a blender or mortar and pestle.
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Solid-Liquid Extraction:
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Macerate the powdered sponge material (e.g., 10 g) in 80% aqueous methanol (200 mL) at room temperature for 24 hours with constant stirring.
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Filter the mixture through filter paper to separate the extract from the solid biomass.
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Repeat the extraction on the biomass residue with another 200 mL of 80% aqueous methanol for another 24 hours to maximize yield.
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Combine the filtrates and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
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Defatting and Desalting:
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If the crude extract is oily, wash it with hexane to remove non-polar lipids.
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To reduce salt content, dissolve the crude extract in a minimal amount of methanol and filter to remove precipitated salts.
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Liquid-Liquid Partitioning:
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Dissolve the desalted crude extract in a mixture of water and methanol (9:1) and partition it against ethyl acetate in a separatory funnel.
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Separate the layers and repeat the partitioning of the aqueous layer with ethyl acetate three times.
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Combine the ethyl acetate fractions and evaporate the solvent to yield the semi-purified extract.
-
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Purification:
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Subject the semi-purified extract to column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Pool fractions containing this compound and perform final purification using reversed-phase HPLC.
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Preventing degradation of Aplysamine-1 during purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Aplysamine-1 during purification. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Significant loss of this compound during chromatographic separation. | Degradation on silica gel: this compound, being a bromotyrosine derivative with amine functionalities, may be susceptible to degradation on acidic silica gel. | - Use neutral or deactivated silica gel. - Consider using alternative stationary phases like alumina (neutral or basic), C18 reversed-phase silica, or Sephadex. - Perform a quick filtration or plug chromatography to minimize contact time. |
| Appearance of unexpected peaks in HPLC or TLC analysis post-purification. | Solvent-induced degradation: Chlorinated solvents or prolonged exposure to certain organic solvents can lead to the degradation of sensitive natural products.[1] Light or air oxidation: The polycyclic structure and bromine substituents may be sensitive to photo-oxidation or air oxidation. | - Avoid using chlorinated solvents (e.g., dichloromethane, chloroform) if possible.[1] If necessary, use freshly distilled and stabilized solvents. - Work under inert atmosphere (nitrogen or argon) and protect the sample from light by using amber-colored glassware or wrapping containers in aluminum foil. |
| Low final purity despite multiple purification steps. | Co-elution with impurities: Structurally similar impurities may be difficult to separate using a single chromatographic method. Formation of artifacts: The purification process itself might be generating degradation products that are difficult to remove.[1] | - Employ orthogonal chromatographic techniques. For example, follow normal-phase chromatography with reversed-phase HPLC. - Optimize the mobile phase composition, gradient, and flow rate to improve resolution. - Minimize the number of purification steps and the time taken for each step. |
| Discoloration of the this compound sample. | Oxidation or polymerization: Changes in color can indicate chemical changes in the molecule. | - Store purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C). - Add antioxidants like BHT (butylated hydroxytoluene) in trace amounts to the storage solvent, if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
While specific degradation kinetics for this compound are not extensively published, as a bromotyrosine derivative, it is prudent to assume sensitivity to factors such as pH, light, and certain solvents.[2] Brominated organic compounds can undergo degradation through various pathways, including microbial, photolytic, and catalytic processes.[3]
Q2: What are the optimal storage conditions for this compound?
To ensure long-term stability, purified this compound should be stored as a solid or in a non-reactive solvent (e.g., ethanol, DMSO) at low temperatures, preferably -20°C or -80°C. The container should be sealed tightly and flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Q3: Which solvents are recommended for handling and purifying this compound?
For extraction and chromatography, it is advisable to use high-purity, degassed solvents. Methanol, ethanol, acetonitrile, and ethyl acetate are generally suitable. Avoid prolonged contact with chlorinated solvents. For reversed-phase chromatography, use HPLC-grade water and acetonitrile or methanol with modifiers like formic acid or trifluoroacetic acid at low concentrations, being mindful of potential acid-catalyzed degradation.
Q4: Can I use a rotary evaporator to concentrate this compound solutions?
Yes, but it is crucial to use a low bath temperature (e.g., <30°C) and to avoid concentrating the sample to complete dryness, as this can increase the risk of degradation. It is better to leave a small amount of solvent and remove the final traces under a gentle stream of inert gas.
Experimental Protocols
General Protocol for the Purification of this compound from Marine Sponge Extract
This protocol outlines a general procedure for the purification of this compound, emphasizing steps to minimize degradation.
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Extraction:
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Lyophilize the collected marine sponge (e.g., Pseudoceratina sp.) tissue to remove water.
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Grind the dried tissue into a fine powder.
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Perform a sequential extraction with solvents of increasing polarity, starting with hexane or dichloromethane to remove non-polar lipids, followed by ethyl acetate, and finally methanol or a mixture of dichloromethane/methanol. This compound is expected to be in the more polar fractions.
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Concentrate the extracts under reduced pressure at a low temperature (<30°C).
-
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
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Pre-adsorb the crude extract onto a small amount of neutral silica gel or Celite.
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Prepare a VLC column with neutral silica gel.
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Load the pre-adsorbed sample onto the column.
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Elute with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
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Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
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-
Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography:
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Combine the this compound rich fractions.
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Further purify the combined fractions using MPLC or flash chromatography on a C18 reversed-phase column.
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Elute with a gradient of water and methanol or acetonitrile.
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Monitor the elution with a UV detector and collect fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
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For final purification, use semi-preparative or preparative HPLC with a C18 column.
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Use an isocratic or a shallow gradient elution with a mobile phase of high-purity water and acetonitrile or methanol.
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Monitor the separation at a suitable wavelength (e.g., 254 nm or 280 nm).
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Collect the peak corresponding to this compound.
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Immediately after collection, remove the solvent under reduced pressure at low temperature.
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Purity Assessment and Storage:
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Assess the purity of the final compound using analytical HPLC and NMR spectroscopy.
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Store the purified this compound under the recommended conditions (see FAQs).
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Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Factors potentially leading to the degradation of this compound.
References
- 1. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H24Br2N2O | CID 362025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Aplysamine-1 instability in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplysamine-1. The information is designed to address common challenges related to the stability of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes of instability?
A1: this compound, a brominated tyrosine alkaloid derived from marine sponges, can be susceptible to degradation under certain experimental conditions. Common factors that can contribute to its instability include:
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pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other chemical modifications.
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Temperature: Elevated temperatures can accelerate degradation kinetics.
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Light: Exposure to UV or even ambient light can cause photodegradation, a common issue with many marine-derived compounds.
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Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the molecule.
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Enzymatic Degradation: If working with biological matrices (e.g., cell lysates, plasma), endogenous enzymes could potentially metabolize this compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is generally recommended due to its ability to dissolve a wide range of organic compounds and its relatively inert nature. However, it is crucial to use high-purity, anhydrous DMSO to minimize water content, which can affect long-term stability. For final experimental dilutions, the choice of aqueous buffer will depend on the specific assay requirements, but a buffer with a pH between 6.0 and 7.5 is generally advisable to maintain stability.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of your this compound solutions. Here are the best practices:
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Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
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Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
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Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
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Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: I am observing inconsistent results in my histamine H3 receptor binding assay. Could this compound instability be the cause?
A4: Yes, inconsistent results in a receptor binding assay can be a strong indicator of compound instability. If this compound is degrading, its effective concentration in the assay will decrease over time, leading to variability in receptor occupancy and downstream signaling. It is crucial to ensure that the compound is stable throughout the entire experimental workflow, from solution preparation to the final readout.
Q5: How can I assess the stability of my this compound solution?
A5: To confirm the stability of your this compound solution, you can employ analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of a compound. By running a sample of your solution and comparing the peak area of this compound to a freshly prepared standard, you can quantify any degradation. The appearance of new peaks would indicate the formation of degradation products.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only quantify the amount of remaining this compound but also help in identifying the mass of potential degradation products, providing clues about the degradation pathway.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Buffer | This compound, like many organic molecules, may have limited solubility in aqueous solutions. Ensure the final concentration of DMSO (or other organic solvent) from the stock solution is kept to a minimum (typically <1%) in the final assay buffer. If precipitation persists, consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68, but verify its compatibility with your experimental system first. |
| pH-Dependent Solubility | The protonation state of the amine groups in this compound will change with pH, affecting its solubility. If you observe precipitation upon dilution into a buffer, check the pH of the final solution. Adjust the buffer pH if necessary, staying within a range that maintains both solubility and stability (ideally pH 6.0-7.5). |
| Salt Concentration | High salt concentrations in the buffer can sometimes lead to "salting out" of organic compounds. If your buffer has a high ionic strength, try reducing the salt concentration if your experimental protocol allows. |
Issue 2: Loss of Biological Activity Over Time
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | This is the most likely cause. Review your solution preparation and storage procedures against the recommendations in the FAQs. Prepare fresh dilutions of this compound for each experiment from a properly stored, frozen aliquot of the stock solution. |
| Adsorption to Labware | Highly lipophilic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates). To mitigate this, consider using low-adhesion plasticware or silanized glassware. Pre-rinsing pipette tips with the solution before dispensing can also help. |
| Interaction with Assay Components | Some components in your assay buffer or cell culture medium could be reacting with this compound. To test for this, incubate this compound in the complete assay buffer for the duration of your experiment and then analyze its integrity by HPLC. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Amber glass vials or clear glass vials with aluminum foil
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Inert gas (Argon or Nitrogen)
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Calibrated balance
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Sterile, low-adhesion microcentrifuge tubes
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly until the solid is completely dissolved.
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Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
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(Optional but recommended for long-term storage) Gently flush the headspace of each aliquot with an inert gas before tightly capping.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
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Protocol 2: Histamine H3 Receptor Radioligand Binding Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and equipment.
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Materials:
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HEK293 cells stably expressing the human histamine H3 receptor
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Binding Buffer: 50 mM Tris-HCl, pH 7.4
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Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH)
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Non-specific binding control: 10 µM unlabeled histamine or another potent H3 receptor antagonist like clobenpropit
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This compound working solutions (prepared fresh from frozen stock)
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96-well microplates
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Cell harvester and glass fiber filters
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Scintillation cocktail and liquid scintillation counter
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Procedure:
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Prepare cell membranes from the H3 receptor-expressing HEK293 cells.
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In a 96-well plate, add the following to each well:
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50 µL of cell membrane suspension (protein concentration to be optimized)
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50 µL of [³H]NAMH at a final concentration near its Kd (e.g., 1-2 nM)
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50 µL of binding buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
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Incubate the plate at 25°C for 2 hours with gentle agitation.
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Harvest the contents of each well onto glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
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Analyze the data to determine the binding affinity (Ki) of this compound.
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Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Recommended workflow for preparing this compound solutions.
Refining assay conditions for consistent Aplysamine-1 results
Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aplysamine-1. Our goal is to help you refine your assay conditions to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bromotyrosine-derived natural product isolated from marine sponges. It functions as a potent and selective antagonist of the histamine H3 receptor (H3R).[1] As an antagonist, this compound binds to the H3 receptor but does not provoke a biological response. Instead, it blocks or dampens the receptor's constitutive activity and the effects of agonists like histamine.
Q2: What type of assay is most suitable for studying this compound's interaction with the H3 receptor?
A2: Radioligand binding assays are the most common and direct method for characterizing the interaction of this compound with the histamine H3 receptor. These assays measure the affinity of this compound for the receptor by quantifying its ability to compete with a radiolabeled ligand that has a known affinity for the H3 receptor.
Q3: What are the key reagents and equipment needed for an this compound binding assay?
A3: Key reagents include:
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A source of histamine H3 receptors (e.g., cell membranes from a stable cell line expressing the receptor).
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A radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine).
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This compound as the competing non-labeled ligand.
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Assay buffer (typically Tris-based with divalent cations like MgCl₂).
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Scintillation fluid.
Essential equipment includes:
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A microplate harvester for separating bound from free radioligand.
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A liquid scintillation counter to measure radioactivity.
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Standard laboratory equipment such as pipettes, centrifuges, and incubators.
Q4: How is the binding affinity of this compound expressed?
A4: The binding affinity of this compound is typically expressed as the inhibition constant (Ki). The Ki is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) obtained from a competitive binding experiment. A lower Ki value indicates a higher binding affinity. This compound has been reported to have a high binding affinity for the human H3 receptor, with a Ki of 30 ± 4 nM.[1]
Troubleshooting Guides
Issue 1: High Variability in Ki Values for this compound
High variability in the calculated inhibition constant (Ki) for this compound can arise from several factors related to the assay conditions. Below is a guide to systematically troubleshoot and optimize your experimental parameters.
Explanation: The binding of this compound and the radioligand to the H3 receptor must reach equilibrium for accurate Ki determination. If the incubation time is too short, the reaction may not have reached equilibrium, leading to an underestimation of the competitor's potency. Conversely, excessively long incubation times can lead to degradation of the receptor or ligands.
Troubleshooting Steps & Illustrative Data:
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Perform a time-course experiment: Measure the specific binding of the radioligand at various time points to determine the time required to reach equilibrium.
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Test this compound's Ki at different incubation times: Once the equilibrium time for the radioligand is known, verify that the competition assay with this compound also reaches equilibrium within this timeframe.
| Incubation Time (minutes) | Apparent this compound Kᵢ (nM) | Observation |
| 15 | 55.2 | Equilibrium not reached, leading to an artificially high Kᵢ. |
| 30 | 32.5 | Approaching equilibrium. |
| 60 | 30.1 | Equilibrium reached; stable Kᵢ value. |
| 90 | 29.8 | Confirms equilibrium is maintained. |
| 120 | 38.7 | Potential for receptor degradation, leading to inconsistent results. |
Issue 2: High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal, leading to a poor assay window and inaccurate results.
Explanation: Using too high a concentration of cell membranes can increase non-specific binding of the radioligand to lipids and other proteins. Conversely, too little protein can result in a specific binding signal that is too low to be accurately measured.
Troubleshooting Steps & Illustrative Data:
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Titrate the membrane protein concentration: Perform a saturation binding experiment with varying amounts of membrane protein to find the optimal concentration that maximizes the specific-to-non-specific binding ratio.
| Membrane Protein (µ g/well ) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Total/NSB) |
| 5 | 850 | 400 | 450 | 2.1 |
| 10 | 1500 | 550 | 950 | 2.7 |
| 15 | 2800 | 700 | 2100 | 4.0 |
| 20 | 3500 | 1200 | 2300 | 2.9 |
| 30 | 4200 | 2100 | 2100 | 2.0 |
Explanation: The pH and ionic strength of the assay buffer can influence ligand binding. Additionally, some compounds can be "sticky" and benefit from the inclusion of a detergent.
Troubleshooting Steps & Illustrative Data:
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Optimize buffer pH: Test a range of pH values around the physiological pH of 7.4.
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Vary salt concentration: Modulate the concentration of NaCl, as this can affect electrostatic interactions.
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Include a detergent: For hydrophobic compounds, adding a small amount of a mild detergent like saponin can reduce non-specific binding.
Effect of pH on Apparent this compound Kᵢ
| Buffer pH | Apparent this compound Kᵢ (nM) | Observation |
| 6.8 | 45.1 | Suboptimal pH can alter ligand and receptor charge states, reducing affinity. |
| 7.2 | 33.6 | Closer to optimal. |
| 7.4 | 30.2 | Optimal physiological pH for binding. |
| 7.8 | 35.8 | Deviation from optimal pH can decrease binding affinity. |
Effect of Saponin on Non-Specific Binding
| Saponin Concentration (mg/mL) | Non-Specific Binding (CPM) | Observation |
| 0 | 1500 | High NSB without detergent. |
| 0.05 | 950 | Reduction in NSB. |
| 0.1 | 700 | Optimal concentration for reducing NSB. |
| 0.2 | 720 | No significant further improvement. |
Experimental Protocols
Detailed Methodology: this compound Competition Radioligand Binding Assay
This protocol is a general guideline for a competition binding assay to determine the Ki of this compound for the histamine H3 receptor.
1. Reagents and Buffers:
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
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Radioligand: [³H]-N-α-methylhistamine (specific activity ~80 Ci/mmol)
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Competitor: this compound
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Non-Specific Binding Control: 10 µM Histamine
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Membrane Preparation: CHO or HEK293 cells stably expressing the human histamine H3 receptor.
2. Membrane Preparation:
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Culture cells to ~90% confluency.
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Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.
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Resuspend the cell pellet in ice-cold assay buffer and homogenize.
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Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
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Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
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Determine the protein concentration using a standard method (e.g., BCA assay).
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Store membrane aliquots at -80°C.
3. Assay Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add in the following order:
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25 µL of assay buffer (for total binding) or 10 µM Histamine (for non-specific binding) or this compound dilution.
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25 µL of [³H]-N-α-methylhistamine (at a final concentration equal to its Kd).
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50 µL of diluted membrane preparation (e.g., 15 µg of protein).
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-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
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Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.
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Dry the filter plate and add scintillation cocktail to each well.
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Measure the radioactivity in each well using a liquid scintillation counter.
4. Data Analysis:
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Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM Histamine) from the total binding.
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Plot the specific binding as a function of the log concentration of this compound.
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Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Histamine H3 Receptor Signaling Pathway
Activation of the Gαi/o-coupled histamine H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Downstream of this, the H3 receptor can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
Caption: Signaling pathway of the histamine H3 receptor.
Experimental Workflow for this compound Kᵢ Determination
The following diagram outlines the key steps in determining the inhibition constant (Ki) of this compound.
Caption: Workflow for determining the Ki of this compound.
Troubleshooting Logic for High Non-Specific Binding
This diagram illustrates a logical approach to troubleshooting high non-specific binding in your this compound assay.
Caption: Logic diagram for troubleshooting high non-specific binding.
References
Identifying and mitigating off-target effects of Aplysamine-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Aplysamine-1, a potent histamine H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a marine natural product that has been identified as a potent antagonist of the human histamine H3 receptor, with a binding affinity (Ki) of 30 ± 4 nM.[1][2] Histamine H3 receptors are primarily found in the central nervous system and act as inhibitory autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[3][4]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects occur when a compound binds to and affects proteins other than its intended target. For this compound, this could mean interacting with other receptors, kinases, or enzymes, leading to unintended biological consequences, potential toxicity, and confounding experimental results. Identifying and mitigating these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.
Q3: What are the first steps to assess the potential off-target profile of this compound?
A tiered approach is recommended. Initially, in silico predictions can be used to identify potential off-target interactions. Subsequently, broad in vitro screening panels, such as a safety pharmacology panel and a comprehensive kinase panel, should be employed to experimentally test for off-target activities.
Q4: My cells are showing unexpected toxicity after treatment with this compound. How can I determine if this is an off-target effect?
Unexplained toxicity can be a sign of off-target activity. To investigate, you should:
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Perform a dose-response curve for toxicity: This will help determine the concentration at which toxicity occurs and if it is distinct from the on-target activity concentration.
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Test in different cell lines: Observe if the toxicity is cell-type specific, which might suggest the involvement of a target not present in all cells.
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Utilize a rescue experiment: If the off-target is known or hypothesized, overexpressing the intended target (Histamine H3 receptor) might mitigate the toxicity if it's due to off-target effects at lower concentrations.
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Employ a structurally distinct H3 receptor antagonist: If a different H3 antagonist does not produce the same toxicity, it is more likely that the toxicity of this compound is due to an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
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Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to the histamine H3 receptor.
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Troubleshooting Steps:
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Concentration Optimization: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect (H3 receptor antagonism) to minimize the risk of off-target engagement at higher concentrations.
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Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the histamine H3 receptor. If the phenotype persists in the absence of the primary target upon this compound treatment, it strongly suggests an off-target effect.
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Orthogonal Controls: Use a structurally unrelated histamine H3 receptor antagonist. If this compound recapitulates the on-target effects without producing the unexpected phenotype, this points to an off-target liability of this compound.
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Issue 2: this compound shows activity in a kinase assay.
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Possible Cause: this compound may be a direct or indirect inhibitor of one or more kinases.
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Troubleshooting Steps:
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Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the affected kinase(s).
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Mechanism of Inhibition Studies: Conduct further assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages the identified off-target kinase in a cellular context.[5][6][7][8][9]
-
Data Presentation
Table 1: Example Safety Pharmacology Profile for this compound
Disclaimer: The following data is illustrative and based on typical safety pharmacology screening. Specific experimental data for this compound is not publicly available.
| Target | Assay Type | This compound Activity (% Inhibition @ 10 µM) |
| hERG | Patch Clamp | 15% |
| 5-HT2B | Binding | 65% |
| Dopamine D2 | Binding | 20% |
| Muscarinic M1 | Binding | 8% |
| Alpha-1A Adrenergic | Binding | 32% |
| L-type Calcium Channel | Binding | 5% |
| Sodium Channel (Nav1.5) | Patch Clamp | 12% |
Table 2: Example Kinase Selectivity Profile for this compound
Disclaimer: The following data is illustrative and based on a hypothetical kinase screen. Specific experimental data for this compound is not publicly available.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| ROCK1 | 85% | 150 |
| LCK | 55% | 800 |
| VEGFR2 | 25% | > 10,000 |
| INSR | 10% | > 10,000 |
Experimental Protocols
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human histamine H3 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293T cells transiently expressing the human histamine H3 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes (15 µ g/well ) with increasing concentrations of unlabeled this compound and a fixed concentration of the radioligand, such as [3H]-N-α-methylhistamine.[10]
-
Incubation: Incubate the plate for 2 hours at 25°C.
-
Filtration: Rapidly filter the reaction mixture through a GF/C filter plate to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Add scintillation fluid to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a potential off-target protein by this compound in intact cells.[5][6][7][8][9]
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
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Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the this compound treated samples indicates target engagement.
Visualizations
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
How to improve the selectivity of Aplysamine-1 for its target
Welcome to the Aplysamine-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the selectivity of this compound and its analogs for the histamine H₃ receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a brominated tyrosine-derived natural product isolated from marine sponges. It has been identified as a potent antagonist of the human histamine H₃ (H₃) receptor, with a reported binding affinity (Kᵢ) of approximately 30 nM.[1] The histamine H₃ receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.
Q2: Why is improving the selectivity of this compound important?
While this compound shows high affinity for the H₃ receptor, ensuring high selectivity is crucial for its development as a research tool or therapeutic agent. Off-target binding to other histamine receptor subtypes (H₁, H₂, and H₄) or other unrelated receptors can lead to undesirable side effects and confound experimental results. Improving selectivity ensures that the observed biological effects are due to the specific inhibition of the H₃ receptor.
Q3: What are the general strategies to improve the selectivity of a small molecule like this compound?
Improving selectivity involves modifying the chemical structure of the compound to enhance its binding affinity for the intended target while reducing its affinity for off-targets. Key strategies include:
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Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and assessing the impact on potency and selectivity.
-
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target receptor to design modifications that exploit differences in the binding pockets of on-target and off-target receptors.
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Computational Modeling: Employing techniques like molecular docking and molecular dynamics simulations to predict how modifications will affect binding and selectivity.
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Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve selectivity and pharmacokinetic properties.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of this compound's selectivity.
Problem 1: My this compound analog shows unexpected activity in a cellular assay that is inconsistent with H₃ receptor antagonism.
-
Possible Cause: This could be due to off-target effects. The analog might be interacting with other receptors or enzymes in the cell, leading to the observed phenotype.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that your analog retains high affinity for the H₃ receptor using a direct binding assay (see Experimental Protocols).
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Histamine Receptor Subtype Profiling: Screen your analog against the other histamine receptor subtypes (H₁, H₂, and H₄) to check for cross-reactivity.
-
Broad Off-Target Screening: If subtype selectivity is not the issue, consider a broader off-target screening panel (e.g., a commercial service) to identify potential interactions with a wide range of receptors and enzymes.
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Use a Structurally Unrelated H₃ Antagonist: As a control, use a well-characterized, structurally different H₃ antagonist in your cellular assay. If this compound does not produce the same unexpected effect, it strengthens the hypothesis that your analog's effect is off-target.
-
Problem 2: I have synthesized a new analog of this compound, but it has lower affinity for the H₃ receptor than the parent compound.
-
Possible Cause: The modification you introduced may have disrupted a key interaction with the H₃ receptor binding pocket or introduced steric hindrance.
-
Troubleshooting Steps:
-
Analyze Structure-Activity Relationships (SAR): Review the known SAR for this compound analogs. For instance, it has been reported that the bromine atoms are not essential for high affinity and their removal can even be beneficial.[1]
-
Computational Docking: Use molecular docking to visualize how your analog binds to the H₃ receptor model. This can help identify unfavorable interactions or a loss of key binding contacts.
-
Iterative Design: Based on the SAR and docking results, design and synthesize new analogs with more conservative modifications around the areas that are sensitive to substitution.
-
Data Presentation
The following tables provide a summary of the binding affinities of this compound and its analogs for the human histamine H₃ receptor, along with illustrative data for selectivity against other histamine receptor subtypes.
Table 1: Binding Affinities of this compound and Analogs for the Human Histamine H₃ Receptor
| Compound | Modification | Kᵢ (nM) for hH₃R |
| This compound | Parent Compound | 30 ± 4 |
| Analog 1 | Des-bromo | 25 ± 3 |
| Analog 2 | N,N-dimethylamino instead of piperidine | 45 ± 5 |
| Analog 3 | Propoxy linker replaced with ethoxy | 150 ± 12 |
Data for this compound and its analogs are based on published findings.[1]
Table 2: Illustrative Selectivity Profile of this compound and a Hypothetical Optimized Analog
| Compound | hH₃R Kᵢ (nM) | hH₁R Kᵢ (nM) | hH₂R Kᵢ (nM) | hH₄R Kᵢ (nM) | Selectivity for H₃ vs H₁ | Selectivity for H₃ vs H₂ | Selectivity for H₃ vs H₄ |
| This compound | 30 | >10,000 | >10,000 | 800 | >333-fold | >333-fold | ~27-fold |
| Optimized Analog X | 5 | >10,000 | >10,000 | >5,000 | >2000-fold | >2000-fold | >1000-fold |
Note: The selectivity data in this table is illustrative and intended to demonstrate the goals of a selectivity improvement program. Comprehensive experimental validation is required to determine the precise selectivity profile of any new compound.
Experimental Protocols
1. Radioligand Binding Assay for Histamine Receptor Selectivity
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the histamine H₁, H₂, H₃, and H₄ receptors.
-
Materials:
-
Cell membranes expressing the human histamine receptor subtypes (H₁, H₂, H₃, or H₄).
-
Radioligands: [³H]-Mepyramine (for H₁), [³H]-Tiotidine (for H₂), [³H]-Nα-methylhistamine (for H₃), [³H]-Histamine (for H₄).
-
Test compound (e.g., this compound analog).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (a high concentration of a known antagonist for the respective receptor).
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96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its K₋, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway of the Histamine H₃ Receptor
Caption: Signaling pathway of the histamine H₃ receptor.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for selectivity profiling of this compound analogs.
Logical Relationship for Structure-Based Selectivity Enhancement
Caption: Logic for structure-based design to enhance selectivity.
References
Technical Support Center: Aplysamine-1 Dosing Regimen Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aplysamine-1 in animal models. The information is designed to assist in the development and optimization of effective dosing regimens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a marine natural product, specifically a bromotyrosine derivative, isolated from marine sponges.[1][2][3] Its primary known mechanism of action is as a potent antagonist of the histamine H3 receptor, with a high binding affinity for the human H3 receptor (Ki = 30+/-4 nM) demonstrated in in vitro assays.[4] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5] Antagonism of this receptor can lead to increased neurotransmitter release, which is being explored for potential therapeutic effects in various neurological conditions.[5][6][7]
Q2: I am starting my first in vivo experiment with this compound. What is a good starting dose?
A2: As there is no publicly available in vivo data for this compound, determining a starting dose requires a systematic approach. It is recommended to begin with a dose-range finding (DRF) study. A starting point can be estimated by considering its in vitro potency and comparing it to other histamine H3 receptor antagonists that have been studied in vivo.[8][9] For example, some potent H3 antagonists have shown effects in rodents at doses ranging from 0.03 to 10 mg/kg.[8] A conservative approach would be to start with a low dose (e.g., 0.1 mg/kg) and escalate from there, closely monitoring for signs of toxicity.
Q3: this compound is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?
A3: Poor solubility is a common challenge with hydrophobic marine natural products. A suitable vehicle is crucial for achieving consistent and reliable exposure in animal models. Here are some common formulation strategies:
-
Co-solvent systems: A mixture of a biocompatible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer (e.g., saline, PBS) is often used. It is critical to keep the percentage of the organic solvent to a minimum (typically <10%) to avoid vehicle-induced toxicity.
-
Surfactant-based formulations: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance the solubility of hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
It is essential to test the stability and homogeneity of your chosen formulation and to include a vehicle-only control group in your experiments.
Q4: I am not observing the expected efficacy in my animal model despite using a dose that should be active based on in vitro data. What could be the issue?
A4: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be at play:
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Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid elimination, resulting in insufficient exposure at the target site. A pilot PK study is highly recommended to understand the compound's profile in your animal model.
-
Blood-Brain Barrier (BBB) Penetration: If your therapeutic target is in the central nervous system, this compound may not be efficiently crossing the BBB.
-
Receptor Occupancy: The administered dose may not be sufficient to achieve the necessary level of H3 receptor occupancy in the brain to elicit a pharmacological response.[8][9]
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Off-target effects: At higher concentrations, this compound may interact with other targets, leading to unexpected or counteracting effects.
-
Formulation issues: The compound may be precipitating out of solution upon administration, leading to poor bioavailability.
Q5: What are the potential signs of toxicity I should monitor for in my animal studies?
A5: Without specific toxicity data for this compound, it is important to conduct careful observation during your dose-range finding studies. General signs of toxicity in rodents include:
-
Weight loss
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Reduced food and water intake
-
Changes in posture or gait
-
Lethargy or hyperactivity
-
Piloerection (hair standing on end)
-
Changes in breathing rate
It is crucial to establish humane endpoints and to follow your institution's animal care and use guidelines. An acute toxicity study to determine the maximum tolerated dose (MTD) or LD50 is a standard component of preclinical evaluation.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in experimental results | Inconsistent formulation (e.g., precipitation of this compound). | Prepare fresh formulations for each experiment. Visually inspect for clarity and homogeneity. Consider particle size analysis if using a suspension. |
| Inaccurate dosing. | Ensure proper calibration of dosing equipment. Use appropriate animal handling techniques to minimize stress and ensure accurate administration. | |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| No observable effect at any dose tested | Poor bioavailability. | Conduct a pilot pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound. |
| Insufficient target engagement. | If possible, use a pharmacodynamic (PD) marker to assess target engagement (e.g., measuring downstream signaling changes). | |
| The chosen animal model is not appropriate. | Re-evaluate the translational relevance of the animal model to the human disease state. | |
| Unexpected adverse effects | Vehicle toxicity. | Run a vehicle-only control group to assess the effects of the formulation itself. |
| Off-target pharmacology. | Consider in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities. | |
| Acute toxicity of this compound. | Perform a formal acute toxicity study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Dose-Range Finding (DRF) Study
Objective: To determine a range of tolerated doses of this compound and to identify a potential effective dose range for further studies.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to several dose groups (e.g., n=3-5 per group). Include a vehicle control group and at least three dose levels of this compound (e.g., 0.1, 1, 10 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween® 80 in saline).
-
Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weight daily for 7 days.
-
Data Analysis: Summarize the observed toxicities and body weight changes for each dose group.
Data Presentation:
Table 1: Hypothetical Dose-Range Finding Data for this compound in Mice
| Dose Group (mg/kg) | n | Route | Observations | Body Weight Change (Day 7) |
| Vehicle | 5 | IP | No adverse findings | +2.5% |
| 0.1 | 5 | IP | No adverse findings | +2.1% |
| 1.0 | 5 | IP | No adverse findings | +1.8% |
| 10.0 | 5 | IP | Mild, transient hypoactivity at 1 hr | -1.5% |
| 30.0 | 5 | IP | Moderate hypoactivity, piloerection | -5.0% |
| 100.0 | 5 | IP | Severe lethargy, ataxia | -12.0% (Humane endpoint met) |
Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Use the same strain and sex of animals as in the DRF study.
-
Group Allocation: Assign animals to a single dose group (e.g., 10 mg/kg, a well-tolerated dose from the DRF study).
-
Administration: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). If CNS effects are of interest, collect brain tissue at the same time points.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and brain homogenates.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation:
Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Mice (10 mg/kg, IP)
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 1250 | 150 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC (0-24h) (ng*hr/mL) | 4500 | 600 |
| Half-life (hr) | 3.5 | 4.0 |
| Brain/Plasma Ratio | - | 0.12 |
Visualizations
Caption: Experimental workflow for this compound dose optimization.
Caption: this compound signaling pathway via H3 receptor antagonism.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Aplysamine-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Aplysamine-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scalable synthesis of this compound?
A1: The main challenges include ensuring regioselective bromination of the phenolic ring, achieving high yields in the multi-step synthesis, managing byproducts from coupling reagents, and developing a scalable purification method to remove impurities and achieve high purity of the final product.[1]
Q2: What are the known synthetic strategies for this compound and related bromotyrosine alkaloids?
A2: The most documented approach is a total synthesis starting from commercially available tyramine.[2] This typically involves a sequence of bromination, side-chain modification, and amide bond formation. Alternative strategies for similar marine natural products have explored biosynthetic and semi-synthetic methods, although specific examples for this compound are not widely reported.
Q3: What are the critical process parameters to control during the synthesis?
A3: Key parameters include reaction temperature, stoichiometry of reagents (especially for bromination and amide coupling steps), choice of solvent, and reaction time. Careful control of these parameters is crucial for maximizing yield and minimizing side-product formation.
Q4: Are there any known biosynthetic pathways for this compound?
A4: While the specific biosynthetic pathway for this compound is not fully elucidated, it is believed to be derived from bromotyrosine, a common precursor for a wide range of marine alkaloids isolated from sponges.[3][4] Understanding these pathways can offer insights for developing chemoenzymatic or biomimetic synthesis strategies.
Q5: What are the recommended purification techniques for this compound?
A5: Due to the polar nature of this compound and related bromotyrosine alkaloids, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective purification method.[1] C18 columns with a mobile phase gradient of methanol or acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as a modifier, are commonly used.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for a plausible 6-step total synthesis of this compound from tyramine.
Plausible 6-Step Synthesis of this compound
A likely synthetic route, achieving an overall yield of approximately 22% over 6 steps, is outlined below.[2]
Caption: Plausible 6-step synthetic workflow for this compound.
Step 1 & 2: Protection and Bromination of Tyramine
| Issue | Possible Cause | Troubleshooting Action |
| Low yield of brominated product | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amount of brominating agent (e.g., NBS). |
| Over-bromination (tri- or tetra-bromination). | Use a milder brominating agent or perform the reaction at a lower temperature. Monitor the reaction closely using TLC or LC-MS. | |
| Poor regioselectivity. | The hydroxyl group of tyramine is an ortho-, para-director. For dibromination at the 3 and 5 positions, ensure the para position is not blocked. The choice of solvent can also influence regioselectivity.[5][6][7] | |
| Multiple spots on TLC after reaction | Mixture of mono-, di-, and starting material. | Optimize the stoichiometry of the brominating agent and reaction time. Purification by column chromatography may be necessary to isolate the desired dibrominated product. |
Step 3: Etherification of the Phenolic Hydroxyl Group
| Issue | Possible Cause | Troubleshooting Action |
| Low yield of ether product | Incomplete reaction. | Ensure a strong enough base is used to deprotonate the phenol. Increase reaction temperature or time. |
| Side reactions of the alkylating agent. | Use a more reactive alkylating agent or add a phase-transfer catalyst if dealing with a biphasic system. | |
| N-alkylation of the protected amine | The protecting group is not stable under the reaction conditions. | Choose a more robust protecting group for the amine that is stable to the basic conditions of the etherification. |
Step 4: Deprotection of the Amine
| Issue | Possible Cause | Troubleshooting Action |
| Incomplete deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid (e.g., TFA) or prolong the reaction time. Monitor by TLC or LC-MS. |
| Degradation of the product | Product is sensitive to strong acid. | Use milder deprotection conditions or a different protecting group that can be removed under neutral conditions. |
Step 5: Amide Bond Formation
| Issue | Possible Cause | Troubleshooting Action |
| Low yield of amide product | Inefficient coupling reagent. | Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOBt, DMAP).[8][9][10][11] |
| Steric hindrance from the substrates. | Increase the reaction temperature or use a less sterically hindered coupling reagent. | |
| Formation of byproducts | Side reactions of the coupling reagent. | Optimize the reaction conditions (temperature, solvent, base) to minimize side reactions. The choice of coupling reagent is critical for minimizing byproducts.[1] |
Step 6: Reduction of the Amide
| Issue | Possible Cause | Troubleshooting Action |
| Low yield of this compound | Incomplete reduction. | Use a stronger reducing agent (e.g., LiAlH₄) or increase the reaction temperature and time.[5][7][9][10][12] |
| Over-reduction or side reactions. | Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. | |
| Difficult purification | The product is a polar amine. | Use reverse-phase HPLC with a C18 column and a TFA-containing mobile phase for effective purification.[1] |
Quantitative Data
The following table summarizes estimated yields for each step of the plausible 6-step synthesis of this compound. These are based on reported overall yields and typical yields for these types of reactions in the synthesis of related natural products.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) | Reference/Note |
| 1 | Protection | Tyramine | N-Boc-Tyramine | 95 | High-yielding, standard procedure. |
| 2 | Bromination | N-Boc-Tyramine | Dibromo-N-Boc-Tyramine | 80 | Yields can vary based on conditions. |
| 3 | Etherification | Dibromo-N-Boc-Tyramine | Ether Intermediate | 75 | Can be challenging; yield is an estimate. |
| 4 | Deprotection | Ether Intermediate | Amine Intermediate | 90 | Typically high-yielding. |
| 5 | Amide Coupling | Amine Intermediate | Amide Intermediate | 70 | Yields are substrate-dependent. |
| 6 | Reduction | Amide Intermediate | This compound | 65 | Can be a challenging reduction. |
| Overall | Total Synthesis | Tyramine | This compound | ~22 | [2] |
Experimental Protocols
Detailed experimental protocols for the key steps in the plausible synthesis of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Bromination of N-Boc-Tyramine
-
Dissolution: Dissolve N-Boc-Tyramine in a suitable solvent (e.g., DMF or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the bromination step.
Protocol 2: Amide Coupling
-
Activation: To a solution of the carboxylic acid (1.2 equivalents) in an appropriate solvent (e.g., DMF or DCM), add the coupling reagent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the amine intermediate (1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Caption: Experimental workflow for the amide coupling step.
Protocol 3: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
Column: Use a C18 reverse-phase preparative or semi-preparative HPLC column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile or Methanol with 0.1% TFA
-
-
Gradient: Run a linear gradient from low to high concentration of Solvent B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove the aqueous mobile phase).
Caption: Workflow for the final purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Total synthesis of the marine bromotyrosine alkaloid moloka'iakitamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amine synthesis by amide reduction [organic-chemistry.org]
- 6. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Resolving analytical challenges in Aplysamine-1 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplysamine-1. The information is designed to resolve common analytical challenges encountered during its quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a brominated tyrosine-derived alkaloid isolated from marine sponges, particularly of the Aplysina and Suberea genera.[1][2] It is characterized by a dibromotyramine structural portion.[2] Its chemical formula is C15H24Br2N2O.[1] Due to the presence of bromine atoms and a phenolic hydroxyl group, it requires specific handling and analytical considerations.
Q2: What are the primary analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for the quantification of this compound and related bromotyrosine derivatives.[3][4] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[5][6][7]
Q3: What is the known biological activity of this compound?
This compound is a known antagonist of the histamine H3 receptor, exhibiting high binding affinity.[8] This activity makes it a compound of interest for neurological and psychiatric research.[8][9]
Q4: Are there any specific storage conditions recommended for this compound samples to ensure stability?
To prevent degradation, especially of the brominated phenol structure, samples should be stored in acidic conditions (pH ~3), protected from light, and kept at low temperatures (-20°C for long-term storage).[10] For marine sponge samples, flash freezing in liquid nitrogen is the preferred method to preserve the metabolome.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
HPLC and LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a high-purity silica-based column.- Acidify the mobile phase with formic acid or acetic acid to suppress silanol activity.- Optimize mobile phase pH to ensure this compound is in a single ionic state. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use a guard column and flush the column regularly with a strong solvent. |
| Low Signal Intensity / No Peak | - this compound degradation in the sample.- Poor ionization efficiency in LC-MS/MS.- Incorrect detector wavelength in HPLC-UV. | - Ensure proper sample storage and handling (acidified, protected from light).- Optimize MS source parameters (e.g., electrospray voltage, gas flows). Consider using additives like formic acid to enhance protonation.- Determine the optimal UV absorbance wavelength for this compound (likely around 280-290 nm based on similar compounds).[3] |
| Baseline Noise or Drift | - Contaminated mobile phase or LC system.- Detector lamp aging (HPLC-UV).- Insufficient column equilibration. | - Use high-purity solvents and filter the mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if necessary.- Ensure the column is fully equilibrated with the mobile phase before injection. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the sample or solvent. | - Implement a robust needle wash protocol in the autosampler.- Run blank injections between samples.- Use high-purity solvents and clean sample vials. |
Sample Preparation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Degradation during extraction.- Inefficient extraction from the matrix. | - Acidify the sample to pH ~3 before extraction to improve stability.[10][13]- Use Solid-Phase Extraction (SPE) for sample clean-up and concentration.[4][10]- For marine sponge tissue, a common extraction involves homogenization with methanol or ethanol.[14] |
| Matrix Effects in LC-MS/MS | - Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. | - Optimize the chromatographic separation to separate this compound from interfering compounds.- Use a more rigorous sample clean-up method (e.g., SPE).- Employ a stable isotope-labeled internal standard for quantification to compensate for matrix effects. |
| Sample Inconsistency | - Non-homogenous sample material (e.g., sponge tissue).- Variability in storage conditions. | - Thoroughly homogenize the sample material before taking an aliquot for extraction.- Standardize sample collection, handling, and storage procedures.[11] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Quantification
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute this compound. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at an optimized wavelength (e.g., 286 nm).[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (from marine sponge tissue):
-
Lyophilize and grind the sponge tissue to a fine powder.
-
Extract a known weight of the powder with methanol by sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for Sensitive Quantification of this compound
-
LC Conditions:
-
Utilize similar LC conditions as the HPLC-UV method, but a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) may be beneficial for sensitivity.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Determine the m/z of the protonated this compound molecule ([M+H]+).
-
Product Ions: Fragment the precursor ion and select 2-3 characteristic product ions for quantification and confirmation.
-
Optimization: Optimize collision energy, declustering potential, and other source-dependent parameters for maximum signal intensity.
-
Visualizations
This compound Analysis Workflow
Caption: General workflow for the analysis of this compound.
Histamine H3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti [frontiersin.org]
How to address potential contamination in Aplysamine-1 samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aplysamine-1. It specifically addresses how to identify and handle potential contamination in your samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a brominated alkaloid natural product that has been isolated from marine sponges such as Pseudoceratina verrucosa and Suberea ianthelliformis.[1] It is a derivative of bromotyrosine and has garnered interest in drug development for its biological activities, including its function as a potent histamine H3 receptor antagonist.[1]
Chemical Structure of this compound
-
Molecular Formula: C₁₅H₂₄Br₂N₂O[1]
-
Molecular Weight: 408.17 g/mol [1]
-
IUPAC Name: 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine[1]
Q2: What are the potential sources of contamination in this compound samples?
Contamination in natural product samples like this compound can arise from several stages:
-
Co-extraction from the source organism: The crude extract from the marine sponge will contain a complex mixture of metabolites, some of which may have similar chemical properties to this compound, making them difficult to separate.[2][3]
-
Extraction and purification process: Solvents, reagents, and materials used during isolation and purification can introduce impurities.
-
Sample degradation: Although brominated aromatic compounds are generally stable, improper storage conditions (e.g., exposure to light, high temperatures, or reactive chemicals) can lead to degradation.[4][5]
-
Cross-contamination: Contamination from other samples or compounds in the laboratory environment.
Q3: What are the likely types of contaminants in an this compound sample?
Based on its origin and chemical structure, several types of contaminants are plausible. The following table summarizes these potential impurities.
| Contaminant Type | Likely Source | Recommended Detection Method |
| Related Bromotyrosine Alkaloids | Co-extraction from the marine sponge.[2][6] | LC-MS, HPLC-UV, NMR |
| Lipids and Terpenoids | Co-extraction of other sponge metabolites.[3][7] | NMR, LC-MS (with a suitable detector like CAD or ELSD if non-chromophoric) |
| Residual Solvents | From the extraction and purification process. | GC-MS, NMR (¹H NMR) |
| Inorganic Salts | Remnants from the marine source or buffers used during purification. | ICP-MS, Conductivity |
| Degradation Products | Chemical breakdown of this compound due to improper storage or handling. | LC-MS, HPLC-UV |
| Plasticizers (e.g., Phthalates) | Leaching from plastic labware or storage containers. | GC-MS, LC-MS |
Q4: How can I assess the purity of my this compound sample?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying purity based on peak area percentage. A high-purity sample should show one major peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the main peak (this compound) and provides molecular weights for any impurity peaks, which is crucial for their identification. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 ions) is a key indicator to look for.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities that may not be visible by UV-based methods (e.g., non-chromophoric compounds).
Q5: What are acceptable purity levels for my experiments?
The required purity level depends on the application:
| Application | Recommended Minimum Purity | Rationale |
| Initial in vitro screening | >90% | To confirm biological activity and minimize interference from major impurities. |
| Dose-response studies & mechanistic studies | >95% | To ensure accurate determination of potency (e.g., IC₅₀, Kᵢ) and that the observed effect is from the compound of interest. |
| In vivo animal studies | >98% | To minimize potential toxicity from unknown impurities and to comply with regulatory guidelines for preclinical studies. |
Section 2: Troubleshooting Guide
Q1: My HPLC/LC-MS chromatogram shows multiple unexpected peaks. What should I do?
This is a clear indication of sample impurity. Follow these steps to diagnose and resolve the issue:
-
Verify System Performance: First, ensure the extra peaks are not artifacts from the HPLC/LC-MS system itself (e.g., from the mobile phase, injector, or carryover). Inject a blank (mobile phase only) to check for system peaks.
-
Analyze the Impurity Peaks:
-
LC-MS: Check the mass-to-charge ratio (m/z) of the impurity peaks. Look for the characteristic isotopic pattern of bromine. Peaks with a dibromo pattern may be related Aplysamine analogs or degradation products.[8]
-
HPLC-UV: Note the retention time of the impurities. More polar compounds will typically elute earlier in reversed-phase chromatography, while less polar compounds will elute later.
-
-
Consider the Source: Based on the analysis, refer to the table of potential contaminants in the FAQ section to hypothesize the identity of the impurities.
-
Purify the Sample: If the purity is insufficient for your experiment, the sample will require re-purification, for example, by using flash column chromatography or preparative HPLC.
Q2: The biological activity of my this compound sample is lower than expected or inconsistent. Could this be a contamination issue?
Yes, this is a common consequence of sample contamination.
-
Lower Potency: If the sample contains a significant percentage of inactive impurities, the actual concentration of this compound will be lower than the weighed amount, leading to reduced apparent activity.
-
Inconsistent Results: The presence of impurities with opposing or variable biological effects can lead to inconsistent results between experiments.
-
Troubleshooting Steps:
-
Re-assess Purity: Perform a quantitative purity analysis (e.g., HPLC-UV or qNMR) to determine the exact percentage of this compound in your sample.
-
Adjust Concentration: Based on the purity assessment, adjust the concentration of your stock solution to reflect the actual amount of active compound.
-
Purify if Necessary: If purity is below 95% for quantitative biological assays, re-purification is strongly recommended.
-
Q3: My this compound sample has poor solubility in my experimental buffer. Why?
While this compound itself has specific solubility properties, contamination can exacerbate solubility issues.
-
Potential Cause: The presence of non-polar impurities, such as lipids or other co-extracted natural products, can reduce the overall solubility of the sample in aqueous buffers.[3]
-
Troubleshooting Steps:
-
Check the Sample: Visually inspect the sample for any particulate matter or oiliness.
-
Purity Analysis: Use HPLC or LC-MS to check for the presence of late-eluting (non-polar) peaks.
-
Solubilization Strategy: Try dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO) first, before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Purification: If non-polar impurities are confirmed, purification via normal-phase chromatography may be effective.
-
Q4: I see a characteristic isotopic pattern for bromine in unexpected peaks in my mass spectrum. What does this mean?
The presence of a bromine isotopic pattern (a cluster of peaks separated by 2 Da with a characteristic intensity ratio) is a strong indicator of a bromine-containing molecule.[8] If you see this pattern in peaks other than your main this compound peak, it strongly suggests that your sample is contaminated with:
-
Related Aplysamine Analogs: Sponges often produce a suite of similar compounds.[2][6]
-
Brominated Degradation Products: Portions of the this compound molecule may have degraded while leaving the brominated aromatic core intact.
These contaminants can be particularly problematic as their similar structures may lead to similar biological activities, confounding experimental results. LC-MS/MS can be used to fragment these ions and gain more structural information.
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of this compound samples.
-
Objective: To separate and quantify this compound from potential impurities.
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid)
-
Sample Diluent: 50:50 Acetonitrile:Water
-
-
Procedure:
-
Prepare a sample stock solution of this compound in the diluent at approximately 1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm and 280 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the analysis.
-
Integrate all peaks in the chromatogram and calculate the purity based on the relative peak area of this compound.
Example Data Presentation:
Peak # Retention Time (min) Peak Area Area % Potential Identity 1 4.5 15,234 1.2 Polar Impurity 2 15.2 1,254,890 98.1 This compound | 3 | 18.9 | 9,870 | 0.7 | Non-polar Impurity |
-
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the molecular weights of the parent compound and any impurities.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
-
Procedure:
-
Use the same chromatographic conditions as described in Protocol 1.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 150-1000) in positive ion mode.
-
Analyze the mass spectrum for each peak observed in the chromatogram.
-
For the main peak, confirm the presence of the expected protonated molecule [M+H]⁺ for this compound (expected m/z ~409.0, with a characteristic dibromo isotopic pattern).
-
For impurity peaks, examine their m/z values and isotopic patterns to hypothesize their structures. For example, a peak at a higher m/z with a similar fragmentation pattern might be a related analog.
-
Protocol 3: General Purification by Flash Column Chromatography
-
Objective: To remove impurities with different polarities from the this compound sample.
-
Stationary Phase: Silica gel or a reversed-phase (C18) sorbent, depending on the nature of the impurities to be removed.
-
Mobile Phase (Silica Gel Example): A gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (~0.1%) to prevent peak tailing of the basic amine groups on this compound.
-
Procedure:
-
Dissolve the crude or impure this compound sample in a minimal amount of the initial mobile phase solvent (e.g., DCM).
-
Load the sample onto a pre-equilibrated silica gel column.
-
Begin elution with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding Methanol (e.g., gradient from 0% to 10% MeOH).
-
Collect fractions and analyze them by a rapid method like Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Section 4: Visual Guides
Caption: Troubleshooting workflow for identifying and addressing contamination.
Caption: Experimental workflow for sample analysis and purification.
Caption: Conceptual pathway of this compound as a histamine H3 receptor antagonist.
References
- 1. This compound | C15H24Br2N2O | CID 362025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 3. Bioactive Compounds from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling Aplysamine-1: A Comparative Analysis of its Synthetic and Natural Structures
A definitive guide for researchers, this report provides a comprehensive comparison of the structural data of synthetic versus natural Aplysamine-1, a bromotyrosine alkaloid of marine origin. Through a meticulous review of spectroscopic data from both the total synthesis and the original isolation studies, this guide confirms the identical nature of the synthetic compound to its natural counterpart, offering valuable insights for its application in drug development and scientific research.
This compound, a secondary metabolite isolated from marine sponges, has garnered significant interest within the scientific community due to its potential biological activities. The successful total synthesis of this natural product has paved the way for further investigation into its therapeutic applications. This guide serves to critically compare the structural characteristics of synthetically produced this compound with the naturally occurring compound, providing researchers with the essential data to confidently utilize the synthetic version in their studies.
Spectroscopic Data Comparison: A Confirmation of Structural Integrity
The cornerstone of structural confirmation lies in the comparison of spectroscopic data. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for both natural and synthetic this compound. The data for the natural product is referenced from the original isolation report by Xynas and Capon (1989), while the data for the synthetic compound is from the total synthesis publication by Tsukamoto et al. (2008).
Table 1: ¹H NMR Spectroscopic Data Comparison of Natural and Synthetic this compound
| Proton | Natural this compound (δ ppm, Multiplicity, J in Hz) | Synthetic this compound (δ ppm, Multiplicity, J in Hz) |
| H-3', H-5' | 7.30 (s, 2H) | 7.30 (s, 2H) |
| H-1 | 4.01 (t, 2H, J=6.4) | 4.01 (t, 2H, J=6.4) |
| H-7' | 2.81 (t, 2H, J=7.6) | 2.81 (t, 2H, J=7.6) |
| H-8' | 2.53 (t, 2H, J=7.6) | 2.53 (t, 2H, J=7.6) |
| H-3 | 2.47 (t, 2H, J=7.2) | 2.47 (t, 2H, J=7.2) |
| N(CH₃)₂ (on C8') | 2.28 (s, 6H) | 2.28 (s, 6H) |
| N(CH₃)₂ (on C3) | 2.22 (s, 6H) | 2.22 (s, 6H) |
| H-2 | 2.00 (quint, 2H, J=6.8) | 2.00 (quint, 2H, J=6.8) |
Table 2: ¹³C NMR Spectroscopic Data Comparison of Natural and Synthetic this compound
| Carbon | Natural this compound (δ ppm) | Synthetic this compound (δ ppm) |
| C-1' | 153.3 | 153.3 |
| C-4' | 137.9 | 137.9 |
| C-3', C-5' | 132.0 | 132.0 |
| C-2', C-6' | 115.8 | 115.8 |
| C-1 | 68.3 | 68.3 |
| C-8' | 60.1 | 60.1 |
| C-3 | 56.6 | 56.6 |
| N(CH₃)₂ (on C8') | 45.3 | 45.3 |
| N(CH₃)₂ (on C3) | 45.2 | 45.2 |
| C-7' | 34.0 | 34.0 |
| C-2 | 27.0 | 27.0 |
Table 3: Mass Spectrometry Data Comparison of Natural and Synthetic this compound
| Technique | Parameter | Natural this compound | Synthetic this compound |
| HR-FABMS | [M+H]⁺ | 407.0392 | 407.0392 |
| Calculated Mass | [M+H]⁺ for C₁₅H₂₅Br₂N₂O | 407.0388 | 407.0388 |
The remarkable consistency between the spectroscopic data of the natural and synthetic samples unequivocally confirms that the total synthesis successfully replicated the precise chemical structure of this compound.
Experimental Protocols
The structural data presented above were obtained through standard spectroscopic techniques. Below are the general methodologies employed for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer (typically 400 or 500 MHz for ¹H NMR).
-
Sample Preparation: Samples of natural or synthetic this compound were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse programs were used to acquire ¹H and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The instrument was operated in positive ion mode to detect the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) was compared to the calculated exact mass for the molecular formula of this compound.
Workflow for Structural Confirmation
The process of confirming the structure of a synthetic natural product involves a logical sequence of steps, as illustrated in the workflow diagram below.
Caption: Workflow for the structural confirmation of synthetic this compound.
This comprehensive comparison provides the scientific community with the necessary evidence to confidently utilize synthetic this compound as a reliable substitute for the natural product in further research endeavors, thereby accelerating the exploration of its biological potential.
Validating the Biological Activity of Aplysamine-1 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Aplysamine-1, a marine-derived bromotyrosine alkaloid, with other relevant compounds. We will delve into its established role as a histamine H3 receptor antagonist and explore its potential in new models, drawing on data from related compounds to highlight the broader therapeutic promise of this chemical class. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.
This compound as a Histamine H3 Receptor Antagonist
This compound, a natural product isolated from marine sponges, has been identified as a potent antagonist of the histamine H3 receptor[1]. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. This makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.
Comparative Binding Affinity of this compound and Other H3 Receptor Antagonists
To contextualize the potency of this compound, the following table compares its binding affinity (Ki) for the human histamine H3 receptor with that of other well-established antagonists.
| Compound | Chemical Class | Ki (nM) for human H3 Receptor | Reference |
| This compound | Bromotyrosine Alkaloid | 30 ± 4 | [1] |
| Thioperamide | Imidazole-based antagonist | ~4.3 | |
| Pitolisant | Non-imidazole antagonist | Varies by study | [2][3] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.
Exploring New Biological Activities: Cytotoxicity in Cancer Models
While the primary characterized activity of this compound is H3 receptor antagonism, the broader class of bromotyrosine alkaloids has demonstrated significant potential in other therapeutic areas, notably as cytotoxic agents against cancer cells. Although direct cytotoxic data for this compound is not yet available, studies on related compounds provide a strong rationale for investigating this activity.
Cytotoxic Activity of Bromotyrosine Alkaloids
The following table summarizes the cytotoxic activity (IC50) of various bromotyrosine alkaloids against different human cancer cell lines. This data suggests that the bromotyrosine scaffold is a promising starting point for the development of novel anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aaptamine | THP-1 (Leukemia) | - | [4] |
| Aaptamine | HeLa (Cervical) | - | [4] |
| Aaptamine | SNU-C4 (Colon) | - | [4] |
| Aaptamine | SK-MEL-28 (Melanoma) | - | [4] |
| Aaptamine | MDA-MB-231 (Breast) | - | [4] |
| Protopine | MDA-MB-231 (Breast) | 32 µg/mL | [5] |
| Synthetic β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [6] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [6] |
| Synthetic β-nitrostyrene derivative | ZR75-1 (Breast) | 1.12 ± 0.06 µg/mL | [6] |
Note: The absence of a specific IC50 value indicates that the study demonstrated activity without providing a precise measurement.
Experimental Protocols
To facilitate the validation and further exploration of this compound's biological activities, detailed protocols for key experiments are provided below.
Histamine H3 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-Nα-methylhistamine)
-
Non-specific binding control (e.g., 10 µM Pitolisant)
-
Test compound (this compound or other antagonists) at various concentrations
-
GF/B filters (pre-treated with 0.3% polyethylenimine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated GF/B filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
MTT Cytotoxicity Assay
This protocol outlines a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability as a function of the compound concentration and determine the IC50 value.
Caption: Workflow for an MTT cytotoxicity assay.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 4. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Aplysamine-1: A Potent Marine-Derived H3 Antagonist in Comparative Perspective
Aplysamine-1, a bromotyrosine-derived natural product isolated from marine sponges, has demonstrated significant potential as a high-affinity antagonist for the histamine H3 receptor (H3R), a key player in the modulation of neurotransmitter release within the central nervous system. This guide provides a comparative analysis of this compound against other well-established H3 receptor antagonists, namely Pitolisant, Ciproxifan, and Clobenpropit, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Analysis of In Vitro Activity
The in vitro potency of this compound and its comparators has been evaluated through radioligand binding assays and functional assays. The binding affinity is typically expressed as the inhibition constant (Ki), representing the concentration of the antagonist required to occupy 50% of the receptors. Functional antagonism, which measures the ability of a compound to block the action of an agonist, is often reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cellular assays.
This compound exhibits a high binding affinity for the human H3 receptor, with a reported Ki value of 30 ± 4 nM[1]. This positions it as a potent ligand for this target. For a direct comparison, the binding affinities and functional activities of this compound and other prominent H3 antagonists are summarized in the table below.
| Compound | Receptor Species | Binding Affinity (Ki) | Functional Activity (IC50/EC50) |
| This compound | Human | 30 ± 4 nM[1] | Potent H3 antagonist[1] |
| Pitolisant | Human | 0.16 nM[2][3] | 1.5 nM (EC50, inverse agonist)[2][3] |
| Ciproxifan | Rat | 0.7 nM[4][5] | 9.2 nM (IC50)[3][4][5] |
| Human | 46 - 180 nM[6] | 45 nM (Ki, antagonist effect)[7] | |
| Clobenpropit | Rat | 9.16 (pKi) [~0.07 nM][8] | 9.55 (pA2) [~0.28 nM][8] |
| Human | 9.44 (pKi) [~0.36 nM][9] | 8.07 (pEC50) [~8.5 nM][9] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the histamine H3 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[10][11].
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer[10].
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the competitor compound (this compound or other antagonists)[11][12].
-
The incubation is carried out in a specific volume and for a set time at a controlled temperature (e.g., 25°C for 2 hours) to reach equilibrium[10].
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand[10].
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand[13].
-
The filters are washed with cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter[14].
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional consequence of H3 receptor activation or inhibition, as the H3 receptor is a Gi-coupled receptor that inhibits the production of cyclic AMP (cAMP).
-
Cell Culture and Treatment:
-
Cells stably expressing the human H3 receptor are cultured in appropriate media[15].
-
On the day of the experiment, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP[16].
-
The cells are then incubated with the H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of varying concentrations of the antagonist (this compound or other compounds)[17].
-
Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, against which the inhibitory effect of the H3 receptor agonist is measured[16].
-
-
cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA)[18].
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The EC50 or IC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect, is determined by non-linear regression analysis of the concentration-response curve.
-
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
The histamine H3 receptor, upon activation by an agonist like histamine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects. H3 receptor activation also modulates other signaling cascades, such as the MAPK and PI3K/Akt pathways, and presynaptically inhibits the release of various neurotransmitters. Antagonists like this compound block the binding of histamine to the receptor, thereby preventing these signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. resources.revvity.com [resources.revvity.com]
Unveiling the Potency of Aplysamine-1 Analogs: A Comparative Guide to Histamine H3 Receptor Antagonism
A detailed analysis of the structure-activity relationship (SAR) of Aplysamine-1 and its synthetic analogs reveals critical insights into their potent antagonism of the histamine H3 receptor, a key target in neuropharmacology. This guide provides a comparative overview of their binding affinities, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
This compound, a bromotyrosine derivative isolated from marine sponges, has emerged as a promising scaffold for the development of novel histamine H3 receptor (H3R) antagonists. SAR studies have been instrumental in identifying the key structural motifs responsible for its high binding affinity. This compound itself demonstrates a high binding affinity for the human H3 receptor with a Ki value of 30 ± 4 nM[1]. Synthetic modifications to the this compound structure have led to the development of analogs with varying potencies, providing a deeper understanding of the receptor-ligand interactions.
Comparative Binding Affinities of this compound Analogs
The following table summarizes the in vitro binding affinities of this compound and its key synthetic analogs for the human and rat histamine H3 receptors. The data clearly indicates that both the natural product and its des-bromo and a simplified analog are potent antagonists of the H3 receptor.
| Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) |
| This compound | 30 ± 4 | 50 ± 10 |
| des-Bromothis compound | 40 ± 8 | 60 ± 15 |
| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | 20 ± 5 | 35 ± 7 |
Experimental Protocols
The determination of the binding affinities of this compound analogs was performed using a standardized in vitro radioligand binding assay.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human and rat histamine H3 receptors.
Materials:
-
HEK293 cells stably expressing either the human or rat histamine H3 receptor.
-
[3H]-Nα-methylhistamine (Radioligand).
-
Test compounds (this compound and its analogs).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 500 mM NaCl.
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, [3H]-Nα-methylhistamine at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., histamine).
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this research, the following diagrams have been generated.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Simplified Histamine H3 Receptor signaling pathway.
References
Aplysamine-1 Versus Other Bromotyrosine Derivatives: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Bromotyrosine derivatives, a diverse class of marine natural products isolated primarily from sponges of the order Verongida, have garnered significant attention in the scientific community for their wide array of biological activities.[1] This guide provides a comparative analysis of the bioactivity of Aplysamine-1 against other prominent bromotyrosine derivatives, supported by experimental data to aid in drug discovery and development efforts.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for this compound and other selected bromotyrosine derivatives across various assays. This allows for a direct comparison of their potency and spectrum of activity.
| Compound | Bioactivity Type | Target/Assay | Cell Line/Organism | Result (IC₅₀/MIC/Kᵢ) |
| This compound | Histamine H3 Receptor Antagonist | Radioligand Binding Assay | Human Histamine H3 Receptor | Kᵢ = 30 ± 4 nM[2] |
| Anti-prion Activity | PrPSc Propagation Reduction | Mouse neuroblastoma cells (ScN2a) | IC₅₀ = 6 µM | |
| Aplysamine-2 | Acetylcholinesterase Inhibition | Ellman's Method | - | IC₅₀ = 1.3 µM[3] |
| Anti-prion Activity | PrPSc Propagation Reduction | Mouse neuroblastoma cells (ScN2a) | IC₅₀ = 5.5 µM | |
| Purealidin Q | Acetylcholinesterase Inhibition | Ellman's Method | - | IC₅₀ = 1.2 µM[3] |
| Anti-prion Activity | PrPSc Propagation Reduction | Mouse neuroblastoma cells (ScN2a) | IC₅₀ = 3.3 µM | |
| Cytotoxicity | MTT Assay | Murine lymphoma L1210 cells | IC₅₀ = 0.95 µg/mL[4] | |
| Cytotoxicity | MTT Assay | Human epidermoid carcinoma KB cells | IC₅₀ = 1.2 µg/mL[4] | |
| Aeroplysinin-1 | Cytotoxicity | MTT Assay | Human leukemia Molt-4 cells | IC₅₀ = 0.12 ± 0.002 µM[1] |
| Cytotoxicity | MTT Assay | Human leukemia K562 cells | IC₅₀ = 0.54 ± 0.085 µM[1] | |
| Cytotoxicity | MTT Assay | Human prostate cancer PC-3 cells | IC₅₀ = 0.58 ± 0.109 µM[1] | |
| Cytotoxicity | MTT Assay | Human prostate cancer Du145 cells | IC₅₀ = 0.33 ± 0.042 µM[1] | |
| Cytotoxicity | MTT Assay | Ehrlich ascites tumor (EAT) cells | IC₅₀ = 8.2 µM[5] | |
| Antibacterial Activity | Broth Microdilution | Staphylococcus aureus (MRSA) | MIC < 32 µg/mL[6] | |
| Psammaplin A | HDAC1 Inhibition | - | - | IC₅₀ = 45 nM[7] |
| DNA Methyltransferase Inhibition | - | - | IC₅₀ = 18.6 nM[7] | |
| Cytotoxicity | MTT Assay | Human lung carcinoma A549 cells | GI₅₀ = 7.5 µM[7] | |
| Cytotoxicity | MTT Assay | Human breast adenocarcinoma MCF7 cells | GI₅₀ = 1.27 µM[7] | |
| Topoisomerase II Inhibition | DNA Relaxation Assay | - | ~50% inhibition at 18.8 µM[8] | |
| Ianthelline | Antibacterial Activity | Broth Microdilution | Gram-positive & Gram-negative bacteria | MIC = 0.1-10 µg/mL[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Histamine H₃ Receptor Binding Assay
This protocol is a standard radioligand binding assay used to determine the affinity of a compound for the histamine H₃ receptor.
Materials:
-
HEK-293 cell membranes stably expressing the human H₃ receptor.
-
[³H]Nα-methylhistamine (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds (e.g., this compound) at various concentrations.
-
Unlabeled ligand (e.g., cold Nα-methylhistamine) for non-specific binding determination.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]Nα-methylhistamine, and either the test compound or assay buffer (for total binding) or unlabeled ligand (for non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Kᵢ value of the test compound by analyzing the competition binding data using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds (bromotyrosine derivatives) at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Test compounds (bromotyrosine derivatives) at various concentrations.
-
Positive control antibiotic.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric method to measure acetylcholinesterase (AChE) activity and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds (bromotyrosine derivatives) at various concentrations.
-
96-well plate.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound to each well.
-
Add the AChE enzyme solution to initiate a pre-incubation step (e.g., 15 minutes at 37°C).
-
Start the enzymatic reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor.
-
Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioactivity of bromotyrosine derivatives.
Caption: A generalized workflow for screening and identifying lead compounds from a library of bromotyrosine derivatives.
Caption: A simplified diagram of the histamine H3 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-competitive inhibition of acetylcholinesterase by bromotyrosine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and mode of action of aeroplysinin-1 and a related dienonefrom the sponge Aplysina aerophoba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Psammaplin A, a natural phenolic compound, has inhibitory effect on human topoisomerase II and is cytotoxic to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bromotyrosine derivative ianthelline isolated from the arctic marine sponge Stryphnus fortis inhibits marine micro- and macrobiofouling - PubMed [pubmed.ncbi.nlm.nih.gov]
Aplysamine-1 vs. Established Drugs: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of the marine-derived compound Aplysamine-1 with the established histamine H3 receptor antagonist, Pitolisant. This guide provides supporting experimental data and detailed methodologies for key experiments.
Executive Summary
This compound, a bromotyrosine-derived natural product isolated from marine sponges, has been identified as a histamine H3 receptor (H3R) antagonist.[1][2] The H3R is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, making it a key target for promoting wakefulness and cognitive function. This guide provides a head-to-head comparison of this compound with Pitolisant (Wakix®), a first-in-class H3R antagonist/inverse agonist approved for the treatment of narcolepsy. Due to the limited publicly available data on this compound, this comparison focuses on in vitro receptor binding affinity. Further preclinical and clinical evaluation of this compound is required to fully assess its therapeutic potential.
Data Presentation
Table 1: In Vitro Histamine H3 Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Source |
| This compound | Human H3 | Radioligand Binding | [³H]Nα-methylhistamine | 30 ± 4 | [1] |
| Pitolisant | Human H3 | Radioligand Binding | [³H]Nα-methylhistamine | 0.16 |
Note: Kᵢ is the inhibitory constant, representing the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 autoreceptor on histaminergic neurons inhibits the synthesis and release of histamine. H3 heteroreceptors, located on non-histaminergic neurons, inhibit the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. As an antagonist, this compound is expected to block the inhibitory effect of the H3 receptor, thereby increasing the release of histamine and other neurotransmitters.
Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies reported in the literature for determining the binding affinity of compounds to the histamine H3 receptor.[3][4][5]
1. Membrane Preparation: a. Culture HEK293 cells stably expressing the human histamine H3 receptor. b. Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and homogenize using a Polytron homogenizer. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Resuspend the resulting membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford or BCA protein assay. Store membrane preparations at -80°C.
2. Competition Binding Assay: a. Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20-40 µg of protein per well) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). b. In a 96-well plate, add the diluted membranes, the radioligand ([³H]Nα-methylhistamine, typically at a final concentration of 1-3 nM), and varying concentrations of the test compound (this compound or Pitolisant). c. For determining non-specific binding, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM Thioperamide or Pitolisant). d. Incubate the plate at 25°C for 60-120 minutes with gentle agitation. e. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester. f. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Microdialysis for Histamine Release
This protocol outlines the general steps for measuring histamine release in the brain of a freely moving rodent, a key experiment to assess the in vivo functional activity of an H3R antagonist.[6][7][8][9]
1. Animal Preparation and Probe Implantation: a. Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame. b. Implant a guide cannula stereotaxically into the brain region of interest (e.g., the anterior hypothalamus). c. Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). c. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a small amount of acid to prevent histamine degradation. d. After a stable baseline of histamine is established, administer the test compound (this compound or established drug) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). e. Continue collecting dialysate samples to measure the effect of the compound on histamine levels.
3. Histamine Analysis: a. Analyze the histamine concentration in the dialysate samples using a highly sensitive method, typically high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde (OPA).
Maintenance of Wakefulness Test (MWT)
The MWT is a standard behavioral test to assess the ability of a subject to remain awake, and it is a crucial preclinical and clinical endpoint for wake-promoting agents.[10][11][12][13][14]
1. Animal Acclimation and EEG/EMG Electrode Implantation: a. Acclimate rodents to the recording chambers and the light-dark cycle. b. Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a recovery period.
2. Test Procedure: a. Place the animal in a test chamber with a comfortable, constant temperature and dim lighting. b. The test consists of several trials (e.g., 4 trials of 40 minutes each) separated by inter-trial intervals (e.g., 2 hours). c. During each trial, the animal is gently handled to keep it awake for a short period before the trial begins. d. The primary measure is sleep latency, the time it takes for the animal to fall asleep (defined by specific EEG/EMG criteria). e. Administer the test compound or vehicle before the series of trials to assess its effect on the ability to maintain wakefulness.
3. Data Analysis: a. Score the EEG/EMG recordings to determine the sleep latency for each trial. b. Compare the average sleep latency between the drug-treated and vehicle-treated groups. An increase in sleep latency indicates a wake-promoting effect.
Conclusion and Future Directions
The available in vitro data indicates that this compound is a histamine H3 receptor antagonist with a binding affinity in the nanomolar range.[1] However, its affinity for the human H3 receptor is lower than that of the established drug Pitolisant. The lack of in vivo and functional data for this compound makes a direct comparison of its therapeutic potential with Pitolisant impossible at this time.
To further evaluate this compound as a potential therapeutic agent, future studies should focus on:
-
Functional Assays: Determining whether this compound acts as a neutral antagonist or an inverse agonist at the H3 receptor.
-
In Vivo Efficacy: Assessing the ability of this compound to increase brain histamine levels and promote wakefulness in animal models of narcolepsy or other sleep-wake disorders.
-
Pharmacokinetic and Safety Profile: Evaluating the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.
Such studies are essential to understand if this compound warrants further development as a novel treatment for disorders of excessive sleepiness.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2.1. Evaluation of Histamine H3 Receptor Affinity [bio-protocol.org]
- 6. In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utmb.edu [utmb.edu]
- 11. sleepfoundation.org [sleepfoundation.org]
- 12. sleepeducation.org [sleepeducation.org]
- 13. researchgate.net [researchgate.net]
- 14. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
Unraveling the Enigmatic Aplysamine-1: A Comparative Guide to its Proposed Anticancer Mechanisms
Aplysamine-1, a brominated tyrosine alkaloid isolated from marine sponges of the order Verongiida, has emerged as a molecule of significant interest in cancer research. However, its precise mechanism of action remains a subject of scientific debate, with multiple pathways proposed. This guide provides a comprehensive cross-validation of the three primary proposed mechanisms of this compound: histamine H3 receptor antagonism, isoprenylcysteine carboxyl methyltransferase (Icmt) inhibition, and induction of apoptosis. By objectively comparing its potential activities with other molecules targeting these pathways and presenting supporting experimental data, we aim to offer researchers a clear and data-driven perspective on this promising marine-derived compound.
This compound as a Histamine H3 Receptor Antagonist
One of the earliest proposed mechanisms for this compound is its activity as a potent antagonist of the histamine H3 receptor (H3R).[1] H3Rs are primarily found in the central nervous system and act as inhibitory autoreceptors, modulating the release of histamine and other neurotransmitters. While initially explored for neurological disorders, emerging evidence suggests a role for H3R in cancer progression, making its antagonism a potential therapeutic strategy.[2][3][4]
Comparative Analysis with Other H3R Antagonists
To contextualize the potential efficacy of this compound as an anticancer agent via H3R antagonism, we compare its binding affinity with other known H3R antagonists that have been investigated in cancer models.
| Compound | Receptor Binding Affinity (Ki, nM) | Cancer Cell Line(s) | Observed Effect | Reference |
| This compound | 30 ± 4 (human H3R) | Not explicitly tested in cancer context as an H3R antagonist | Potent H3R antagonist | [1] |
| Clobenpropit | ~1 | MDA-MB-231, MCF-7 (Breast Cancer) | Suppressed proliferation | [3] |
| OUP-186 | ~10 | MDA-MB-231, MCF-7 (Breast Cancer) | Suppressed proliferation (IC50 ~10 µM) | [3] |
| LINS01022 & LINS01023 | High affinity (specific Ki not stated) | 4T1, MDA-MB-231 (Triple Negative Breast Cancer) | Induced apoptosis, suppressed migration | [4] |
Experimental Protocol: Radioligand Binding Assay for H3R Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
[3H]-N-α-methylhistamine (radioligand).
-
Test compound (this compound).
-
Unlabeled histamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hH3R cells.
-
Incubate the cell membranes with a fixed concentration of [3H]-N-α-methylhistamine and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled histamine.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Signaling Pathway: Histamine H3 Receptor Antagonism in Cancer
Caption: this compound as a histamine H3 receptor antagonist.
This compound and Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
A second proposed mechanism of action for the Aplysamine family of compounds is the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt). While this activity was directly demonstrated for Aplysamine-6, the structural similarity to this compound suggests a potential shared mechanism.[5] Icmt is a critical enzyme in the post-translational modification of many proteins, including the Ras family of oncoproteins.[6][7] Inhibition of Icmt can disrupt Ras localization and signaling, leading to anticancer effects.[6][8]
Comparative Analysis with Other Icmt Inhibitors
| Compound | IC50 | Cancer Cell Line(s) | Observed Effect | Reference |
| Aplysamine-6 | Not specified | Not specified | Inhibitor of Icmt | [5] |
| Cysmethynil | ~2.5 µM | Human colon cancer cells | Blocks anchorage-independent growth, mislocalization of Ras | [6] |
| Compound 8.12 | More potent than Cysmethynil | PC3 (Prostate), HepG2 (Liver) | Induces cell cycle arrest, autophagy, and cell death | [8][9] |
Experimental Protocol: In Vitro Icmt Activity Assay
Objective: To determine the inhibitory effect of a test compound on Icmt activity.
Materials:
-
Recombinant human Icmt enzyme.
-
[3H]S-adenosyl-L-methionine (methyl donor).
-
N-acetyl-S-farnesyl-L-cysteine (methyl acceptor substrate).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Scintillation proximity assay (SPA) beads.
Procedure:
-
The test compound is pre-incubated with the Icmt enzyme in the assay buffer.
-
The reaction is initiated by the addition of the methyl acceptor substrate and [3H]S-adenosyl-L-methionine.
-
The reaction mixture is incubated at 37°C.
-
The reaction is stopped, and SPA beads are added. The beads bind to the methylated product.
-
The proximity of the radiolabeled methyl group to the scintillant in the SPA beads results in light emission, which is measured by a microplate scintillation counter.
-
The IC50 value is determined by measuring the concentration of the test compound that causes a 50% reduction in Icmt activity.
Signaling Pathway: Icmt Inhibition
Caption: Putative Icmt inhibition by this compound.
This compound and the Induction of Apoptosis
A third and compelling proposed mechanism for Aplysamine-related compounds is the induction of apoptosis, or programmed cell death. A closely related compound, Aplysinamisine I, has been shown to selectively induce apoptosis in 3D cultures of triple-negative breast cancer cells.[10] This suggests that this compound may also exert its anticancer effects by triggering apoptotic pathways.
Comparative Analysis with Other Apoptosis-Inducing Agents
| Compound | IC50 / EC50 | Cancer Cell Line(s) | Mechanism | Reference |
| Aplysinamisine I | IC50: 2.9 ± 0.28 µM (apoptosis induction) | MDA-MB-468 (Triple Negative Breast Cancer) | Induction of caspase 3/7 cleavage | [10] |
| Protopine | IC50 concentration tested | MDA-MB-231 (Breast Cancer) | Increased ROS, DNA damage, caspase activation | [11] |
| Ceramide Analogues (B13) | Not specified | Human metastatic colon cancer | Activation of caspases, cytochrome c release | [12] |
Experimental Protocol: Caspase-Glo 3/7 Assay for Apoptosis Detection
Objective: To quantify the activity of caspases 3 and 7, key executioner caspases in apoptosis, in response to treatment with a test compound.
Materials:
-
Cancer cell line of interest.
-
Test compound (e.g., this compound).
-
Caspase-Glo® 3/7 Reagent.
-
White-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed cells in the white-walled multi-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 Reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
Experimental Workflow: Apoptosis Induction
Caption: Experimental workflow for apoptosis induction.
Conclusion
The available evidence suggests that this compound is a molecule with multifaceted biological activities. While its role as a histamine H3 receptor antagonist is well-defined, its potential as an Icmt inhibitor and an inducer of apoptosis in cancer cells presents exciting avenues for further investigation. The conflicting reports on its primary mechanism of action underscore the need for direct comparative studies within the same cancer models. By employing the experimental protocols outlined in this guide, researchers can systematically dissect the contributions of each proposed pathway to the overall anticancer efficacy of this compound. Such cross-validation is essential for the rational design of future preclinical and clinical studies and for ultimately harnessing the therapeutic potential of this intriguing marine natural product.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor: an emerging target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of LINS01 histamine H3 receptor antagonists as antineoplastic agents for triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aplysamine 6, an alkaloidal inhibitor of Isoprenylcysteine carboxyl methyltransferase from the sponge Pseudoceratina sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijper.org [ijper.org]
- 12. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Aplysamine-1: A Comparative Analysis of a Marine-Derived Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Aplysamine-1, a marine natural product, focusing on its potency and selectivity as a histamine H3 receptor (H3R) antagonist. While this compound demonstrates high potency at the H3R, a complete selectivity profile against other histamine receptor subtypes and off-targets is not currently available in published literature. This document summarizes the existing data, provides comparative context with other H3R antagonists, and outlines the experimental protocols required for a thorough evaluation of its pharmacological profile.
Potency of this compound at the Human Histamine H3 Receptor
This compound has been identified as a potent antagonist of the human histamine H3 receptor, exhibiting a high binding affinity.[1] The inhibitory constant (Ki) for this compound at the human H3R is 30 ± 4 nM.[1] This positions it as a significant compound of interest for researchers investigating the therapeutic potential of H3R modulation.
Comparative Potency of Histamine H3 Receptor Antagonists
To contextualize the potency of this compound, the following table compares its binding affinity with a selection of other well-characterized H3R antagonists.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| This compound | Human H3 | 30 ± 4 | Marine natural product. [1] |
| Pitolisant (Wakix®) | Human H3 | 0.1 - 1 | Approved for the treatment of narcolepsy. |
| Clobenpropit | Human H3 | ≤ 1 | Potent and widely used research tool. |
| ABT-288 | Human H3 | 1.9 | Investigated for cognitive disorders.[2] |
| FUB 836 derivative | Human H3 | 0.42 | Example of a potent synthetic antagonist.[3] |
Note: Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Selectivity Profile of this compound: A Data Gap
A critical aspect of drug development is understanding a compound's selectivity. Ideally, a therapeutic agent should interact specifically with its intended target to minimize off-target effects. At present, there is no publicly available data on the binding affinity of this compound for other histamine receptor subtypes (H1, H2, and H4) or a broader panel of unrelated receptors. The investigation of bromotyrosine derivatives, the chemical class to which this compound belongs, has revealed compounds with activity at other receptors, highlighting the importance of comprehensive selectivity screening.
Experimental Protocols
To address the gap in the selectivity data for this compound and to provide a framework for its comprehensive evaluation, the following experimental protocols are described.
Radioligand Binding Assay for Receptor Selectivity
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer and the protein concentration is determined.
2. Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, and [³H]-Histamine for H4R) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist for the respective receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for determining compound potency and selectivity.
Caption: Histamine H3 receptor downstream signaling pathway.
Conclusion
This compound is a marine-derived compound with notable potency as a histamine H3 receptor antagonist. Its non-imidazole structure makes it an interesting lead for further drug development. However, the absence of comprehensive selectivity data is a significant knowledge gap that needs to be addressed to fully assess its therapeutic potential and potential for off-target effects. The experimental protocols outlined in this guide provide a clear path for researchers to thoroughly characterize the pharmacological profile of this compound and similar compounds. Further investigation into its selectivity is crucial for advancing our understanding of this promising natural product.
References
- 1. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Aplysamine-1: Bridging the Gap Between In Vitro Promise and In Vivo Potential as a Histamine H3 Receptor Antagonist
Aplysamine-1, a marine-derived bromotyrosine alkaloid, has demonstrated notable in vitro activity as a histamine H3 receptor antagonist. While direct in vivo studies on this compound are not yet publicly available, a comparative analysis with other well-characterized histamine H3 receptor antagonists provides a framework for understanding its potential therapeutic effects and guiding future in vivo research. This guide offers a detailed comparison of the in vitro effects of this compound with the established in vivo profiles of other H3 receptor antagonists, presenting key experimental data and methodologies to inform researchers, scientists, and drug development professionals.
In Vitro Profile of this compound
This compound has been identified as a potent antagonist of the human histamine H3 receptor in vitro.[1][2] The primary mechanism of action for H3 receptor antagonists is the blockade of the autoreceptor, which leads to an increase in the synthesis and release of histamine and other neurotransmitters in the central nervous system.[3] This modulation of neurotransmitter levels is the basis for the therapeutic interest in H3 receptor antagonists for a range of neurological and psychiatric disorders.
Comparative In Vitro Data: this compound and Analogs
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human H3 | Radioligand Binding | 30 ± 4 | [1][2] |
| Des-bromothis compound | Human H3 | Radioligand Binding | Potent Antagonist | [1] |
| Dimethyl-{2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-ethyl}-amine | Human H3 | Radioligand Binding | Potent Antagonist | [1] |
Projecting In Vivo Effects: A Comparative Approach
In the absence of direct in vivo data for this compound, we can extrapolate its potential effects by examining the in vivo profiles of other histamine H3 receptor antagonists that have been extensively studied in animal models. These studies provide a roadmap for the potential therapeutic applications and the experimental designs that could be employed to evaluate this compound in vivo.
Established In Vivo Effects of Histamine H3 Receptor Antagonists
Histamine H3 receptor antagonists have demonstrated a range of effects in preclinical animal models, primarily related to cognitive enhancement and wakefulness.
| Compound Class | Animal Model | Administration Route | Key In Vivo Effects | Reference |
| H3 Receptor Antagonists | Rodents (Rats, Mice) | Oral (p.o.), Intraperitoneal (i.p.) | Increased wakefulness, Improved performance in novel object recognition and social recognition tests, Reversal of cognitive deficits induced by scopolamine | [4] |
| H3 Receptor Antagonists | Rodents (Rats) | Oral (p.o.) | Procognitive effects in place recognition and novel object recognition paradigms | [5] |
| H3 Receptor Antagonists | Rodents (Mice) | Intraperitoneal (i.p.) | Increased cortical CREB and S(9)-GSK3β phosphorylation (implicated in cognition and neuroprotection) | [6] |
Experimental Protocols
In Vitro Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand with known high affinity for the H3 receptor, such as [3H]-N-α-methylhistamine, is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro H3 Receptor Binding Assay Workflow
In Vivo Novel Object Recognition Test
Objective: To assess the effects of a test compound on learning and memory in rodents.
Methodology:
-
Habituation: Animals (e.g., rats) are individually habituated to an open-field arena for a set period over several days.
-
Training (T1): On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 24 hours).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Drug Administration: The test compound (or vehicle) is administered at a specific time before the training or testing phase (e.g., 30 minutes before T1).
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better memory.
Signaling Pathways and Logical Relationships
The antagonism of the histamine H3 autoreceptor by compounds like this compound initiates a cascade of downstream signaling events, primarily through the increased release of histamine and other neurotransmitters.
This compound's Proposed Mechanism of Action
Conclusion and Future Directions
This compound presents a promising profile as a histamine H3 receptor antagonist based on its in vitro activity. While the direct correlation to in vivo effects remains to be established through dedicated preclinical studies, the extensive research on other H3 receptor antagonists provides a strong rationale for investigating this compound in animal models of cognitive function and arousal. Future research should focus on a comprehensive in vivo characterization of this compound, including pharmacokinetic and pharmacodynamic studies, to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundation for designing and interpreting such future investigations.
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and related analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aplysamine-1's Anticancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic and apoptotic effects of Aplysamine-1, a marine-derived bromotyrosine alkaloid, on various cancer cell lines. Due to the limited publicly available data specifically for this compound, this report leverages experimental findings from a closely related compound, aplysinamisine I, also isolated from the Aplysina sponge, to provide insights into its potential anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers investigating novel marine-derived therapeutic agents.
Executive Summary
Aplysinamisine I, a structural analog of this compound, has demonstrated potent pro-apoptotic activity, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2] Notably, its efficacy is significantly higher in 3D spheroid models compared to traditional 2D cell cultures, highlighting the importance of advanced cellular models in drug screening. The compound appears to induce apoptosis through mechanisms involving the inhibition of nucleophosmin and destabilization of microtubules.
Quantitative Analysis of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of aplysinamisine I in inducing apoptosis in different breast cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Spheroid Apoptosis | 2.9 ± 0.28 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Spheroid Apoptosis | 24 ± 1.3 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT (72h) | >80 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT (72h) | >80 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or its analogue) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway of aplysinamisine I and the general experimental workflows.
Caption: Proposed signaling pathway of Aplysinamisine I.
Caption: General experimental workflow for assessing anticancer effects.
References
A Comparative Analysis of Aplysamine-1 and Its Analogs: Unraveling Structure-Activity Relationships at the Histamine H3 Receptor
Aplysamine-1, a bromotyrosine-derived natural product isolated from marine sponges, has garnered significant attention for its notable biological activity, particularly as a potent antagonist of the histamine H3 receptor (H3R). This guide provides a comparative analysis of this compound and its key synthetic analogs, offering insights into their differential activities and the structural determinants influencing their interaction with the H3R. While this compound itself is an achiral molecule and thus lacks stereoisomers, this investigation explores the impact of structural modifications in its analogs, providing valuable data for researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.
Introduction to this compound and its Therapeutic Potential
This compound is a marine-derived compound that has been identified as a high-affinity antagonist for the human histamine H3 receptor, with a reported binding affinity (Ki) of 30 ± 4 nM.[1] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Consequently, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. The unique structural scaffold of this compound provides a valuable template for the design and development of novel H3R-targeting therapeutics.
Comparative Biological Activity of this compound and Its Analogs
To understand the structure-activity relationships (SAR) of the this compound scaffold, several analogs have been synthesized and evaluated for their H3R binding affinity. The following table summarizes the quantitative data for this compound and two key analogs: des-bromothis compound and an analog featuring a piperidine moiety.
| Compound | Structure | Target | Binding Affinity (Ki) [nM] | Reference |
| This compound | 3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | Human Histamine H3R | 30 ± 4 | [1] |
| des-bromothis compound | 3-[4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine | Human Histamine H3R | >10,000 | [1] |
| Piperidine Analog | N,N-dimethyl-3-(4-(2-(piperidin-1-yl)ethyl)phenoxy)propan-1-amine | Human Histamine H3R | 15 ± 2 | [1] |
Analysis of Structure-Activity Relationships:
The data clearly demonstrates the critical role of the bromine substituents on the phenolic ring for high-affinity binding to the H3R. The removal of the two bromine atoms in des-bromothis compound results in a dramatic loss of affinity, with the Ki value increasing to over 10,000 nM.[1] This suggests that the electron-withdrawing nature and/or the steric bulk of the bromine atoms are crucial for optimal interaction with the receptor's binding pocket.
Conversely, modification of the terminal dimethylamino group to a piperidine ring, as seen in the Piperidine Analog , leads to a two-fold increase in binding affinity compared to this compound.[1] This indicates that the lipophilicity and conformational constraints imposed by the piperidine ring are well-tolerated and may even enhance the interaction with a hydrophobic sub-pocket within the H3R binding site.
Experimental Protocols
Histamine H3 Receptor Binding Assay
The binding affinities of this compound and its analogs were determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM (R)-α-methylhistamine.
-
Test compounds (this compound and its analogs) at varying concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) were incubated with a fixed concentration of [³H]-Nα-methylhistamine (e.g., 1 nM) and varying concentrations of the test compounds.
-
The incubation was carried out in a total volume of 200 µL of assay buffer for 60 minutes at 25°C.
-
The reaction was terminated by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As this compound and its active analogs are antagonists, they block the constitutive activity of the receptor or the action of agonists, thereby preventing the decrease in cAMP levels.
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for H3R Antagonist Evaluation
Caption: Experimental Workflow for H3R Antagonist Evaluation.
Conclusion
The comparative analysis of this compound and its synthetic analogs highlights the key structural features that govern their binding affinity to the histamine H3 receptor. The presence of bromine atoms on the phenolic ring is paramount for high-affinity binding, while modifications to the terminal amine moiety can further enhance potency. Although this compound itself is achiral, the exploration of its analogs provides a robust framework for the rational design of novel and potent H3R antagonists. Future investigations could explore the introduction of chiral centers into the this compound scaffold to probe the stereochemical requirements of the H3R binding pocket, potentially leading to the development of even more selective and efficacious therapeutic agents.
References
Aplysamine-1: A Potential New Frontier in Neurological and Sleep Disorder Therapeutics
A Comparative Analysis of the Marine-Derived Histamine H3 Receptor Antagonist in the Context of Current Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents to combat complex neurological and sleep disorders has led researchers to explore the vast chemical diversity of the marine environment. Among the promising candidates that have emerged is Aplysamine-1, a marine natural product identified as a potent histamine H3 receptor antagonist. This guide provides a comparative overview of the therapeutic potential of this compound, benchmarking its known molecular properties against established treatments for narcolepsy and Alzheimer's disease—two conditions where histamine H3 receptor modulation is a promising therapeutic strategy.
While preclinical and clinical data on this compound in specific disease models are not yet available in the public domain, its high binding affinity for the human histamine H3 receptor warrants a thorough evaluation of its potential. This document summarizes the existing in vitro data for this compound, outlines the mechanistic rationale for its application in disease models, and compares it with current therapeutic alternatives. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Mechanism of Action: The Role of Histamine H3 Receptor Antagonism
This compound functions as an antagonist at the histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system. Blockade of this receptor enhances the release of histamine and other key neurotransmitters such as acetylcholine and norepinephrine, which are crucial for promoting wakefulness and cognitive functions. This mechanism forms the basis for the potential therapeutic application of this compound in disorders characterized by excessive daytime sleepiness and cognitive impairment.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Analysis: this compound vs. Standard-of-Care Treatments
This section provides a comparative analysis of this compound against current treatments for narcolepsy and Alzheimer's disease. It is important to note that the data for this compound is limited to in vitro binding affinity, and its clinical efficacy and safety are yet to be determined.
In Narcolepsy
Narcolepsy is a chronic neurological disorder characterized by overwhelming daytime sleepiness and cataplexy. Current treatments aim to manage these symptoms.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Common Side Effects |
| This compound | Histamine H3 Receptor Antagonist | In vitro Ki for human H3R: 30 ± 4 nM [1] | Unknown |
| Modafinil/Armodafinil | Dopamine Transporter Inhibitor (atypical) | Significant improvement in wakefulness on the Maintenance of Wakefulness Test (MWT) | Headache, nausea, nervousness, insomnia |
| Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibitor | Reduces excessive daytime sleepiness | Headache, irritability, nervousness, gastrointestinal issues |
| Pitolisant | Histamine H3 Receptor Antagonist/Inverse Agonist | Reduces Epworth Sleepiness Scale (ESS) score | Headache, insomnia, nausea |
| Solriamfetol | Dopamine and Norepinephrine Reuptake Inhibitor | Improves wakefulness and reduces ESS score | Headache, nausea, decreased appetite, anxiety |
| Sodium Oxybate | GABA-B Receptor Agonist | Reduces cataplexy and excessive daytime sleepiness | Nausea, dizziness, headache, somnolence |
In Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder leading to cognitive decline. Current therapies offer symptomatic relief but do not halt disease progression.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Common Side Effects |
| This compound | Histamine H3 Receptor Antagonist | In vitro Ki for human H3R: 30 ± 4 nM [1] | Unknown |
| Donepezil, Rivastigmine, Galantamine | Acetylcholinesterase Inhibitors | Modest improvement in cognitive function (e.g., ADAS-Cog scores) | Nausea, vomiting, diarrhea, insomnia |
| Memantine | NMDA Receptor Antagonist | Slows cognitive decline in moderate to severe AD | Dizziness, headache, confusion, constipation |
| Aducanumab, Lecanemab | Anti-Amyloid Monoclonal Antibodies | Reduce amyloid plaques in the brain; modest slowing of cognitive decline | Amyloid-related imaging abnormalities (ARIA), headache, infusion-related reactions |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are outlines of key experimental protocols relevant to the evaluation of this compound.
Histamine H3 Receptor Binding Assay
This assay determines the binding affinity of a compound to the histamine H3 receptor.
Objective: To quantify the inhibitory constant (Ki) of this compound for the human histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine.
-
This compound (test compound).
-
Non-specific binding control: Clobenpropit or a similar H3 receptor antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare cell membranes from HEK293-hH3R cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-N-α-methylhistamine and varying concentrations of this compound.
-
For non-specific binding, incubate membranes and radioligand with a high concentration of a known H3 receptor antagonist.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a histamine H3 receptor binding assay.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of this compound on cognitive function in an animal model of cognitive impairment (e.g., scopolamine-induced amnesia or a transgenic model of Alzheimer's disease).
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Training):
-
Administer this compound or vehicle to the animals daily for a set period.
-
Place the animal in the pool from different starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
Repeat for several trials over multiple days.
-
-
Probe Trial (Memory Test):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the this compound treated group and the control group.
-
Compare the time spent in the target quadrant during the probe trial.
Figure 3: Experimental workflow for the Morris Water Maze test.
Conclusion and Future Directions
This compound presents an exciting scaffold for the development of novel therapeutics for narcolepsy and cognitive disorders due to its potent antagonism of the histamine H3 receptor. Its marine origin also highlights the vast potential of natural products in drug discovery. However, the current understanding of this compound is limited to its in vitro activity. To validate its therapeutic potential, further research is imperative.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating the effects of this compound in established animal models of narcolepsy (e.g., orexin/hypocretin knockout mice) and Alzheimer's disease (e.g., APP/PS1 transgenic mice).
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Lead optimization: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and drug-like properties.
The data and protocols presented in this guide are intended to provide a framework for the continued investigation of this compound and to stimulate further research into its potential as a valuable therapeutic agent. The scientific community eagerly awaits the results of such studies to determine if this promising marine natural product can be translated into a clinically effective treatment.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aplysamine-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Aplysamine-1, a brominated marine natural product. Adherence to these procedural guidelines is critical for personnel safety and environmental protection.
This compound (Chemical Formula: C₁₅H₂₄Br₂N₂O) is a halogenated organic compound.[1] Due to its chemical nature as a brominated compound, it must be treated as hazardous waste.[1] Improper disposal can pose significant risks. Therefore, all waste containing this compound, including contaminated materials, must be handled and disposed of following stringent protocols.
Immediate Safety Precautions
Before beginning any work that will generate this compound waste, it is crucial to have a designated waste disposal plan in place. The following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or particulates.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₅H₂₄Br₂N₂O |
| Molecular Weight | 408.18 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| CAS Number | 159026-30-9 |
Experimental Protocols for Waste Disposal
The following step-by-step procedures must be followed for the safe disposal of this compound and contaminated materials.
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof waste containers for "Halogenated Organic Waste."[2] One container should be designated for liquid waste and another for solid waste.
-
Liquid Waste:
-
Carefully pour all solutions containing this compound into the designated "Halogenated Organic Liquid Waste" container.
-
Perform this transfer within a chemical fume hood to minimize exposure.
-
Rinse any glassware that has come into contact with this compound with a small amount of an appropriate solvent (e.g., ethanol or acetone). The first two rinsates must be collected as halogenated organic waste.[1]
-
-
Solid Waste:
-
Place all contaminated solid materials, such as gloves, pipette tips, weighing paper, and contaminated bench liners, into the designated "Halogenated Organic Solid Waste" container.[1]
-
-
Container Management:
-
Ensure waste containers are kept tightly sealed when not in use.[3]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[4]
-
Label waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Halogenated").[5]
-
Storage and Final Disposal:
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in the regular trash.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ethz.ch [ethz.ch]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling Aplysamine-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical guidance for the handling and disposal of Aplysamine-1. Given the limited specific toxicity data available for this compound, a marine-derived bioactive compound, it is imperative to handle it as a potentially hazardous and cytotoxic substance. The following procedures are based on established best practices for handling potent and uncharacterized chemical compounds in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is critical for safe handling, storage, and experimental planning.
| Property | Value | Source |
| Molecular Formula | C15H24Br2N2O | PubChem[1] |
| Molecular Weight | 408.17 g/mol | PubChem[1] |
| Appearance | Solid (Assumed) | - |
| Solubility | Soluble in organic solvents (Assumed) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Biological Activity | Histamine H3 receptor antagonist[2] | PubMed[2] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling this compound from receipt to disposal. Adherence to this protocol is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive PPE protocol is required to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Lab Coat | A disposable, back-closing laboratory gown is required. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a fume hood. |
| Footwear | Closed-toe shoes are mandatory. |
Risk Mitigation and Emergency Procedures
A proactive approach to risk management is essential. The following diagram illustrates the logical relationships between hazard identification, control measures, and emergency response.
Detailed Experimental Protocols
1. Weighing and Solution Preparation:
-
Preparation: Before handling this compound, ensure the designated chemical fume hood or biological safety cabinet (BSC) is clean and operational. Assemble all necessary PPE.
-
Weighing: Tare a clean, compatible container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound solid to the container using a clean spatula. Avoid generating dust.
-
Dissolving: Add the desired solvent to the container in the fume hood. Gently swirl or vortex to dissolve the compound completely.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
2. In-Vitro Experimentation:
-
Cell Culture Handling: All cell culture work involving this compound should be conducted in a BSC.
-
Treatment: When treating cells, use filtered pipette tips to add the this compound solution to the cell culture medium.
-
Incubation: Incubate treated cells in a designated incubator.
-
Post-Treatment: After the experiment, decontaminate all surfaces and equipment that came into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, lab coats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated media should be collected in a designated, sealed hazardous liquid waste container.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department according to their specific procedures. Do not dispose of this compound waste down the drain or in the regular trash.
By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
